molecular formula C10H15NO2 B195785 3-Azaspiro[5.5]undecane-2,4-dione CAS No. 1130-32-1

3-Azaspiro[5.5]undecane-2,4-dione

Cat. No.: B195785
CAS No.: 1130-32-1
M. Wt: 181.23 g/mol
InChI Key: FNIPRNMPSXNBDI-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane-2,4-dione is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is classified as a spirocyclic glutarimide and may also be known as 1,1-Cyclohexanediacetimide or pentamethyleneglutarimide . The solid-state structure of this compound has been characterized by X-ray crystallography, revealing that its cyclohexane ring adopts a chair conformation while the piperidine-2,4-dione ring exists in an envelope conformation. In the crystal lattice, molecules form hydrogen-bonded dimers via N–H···O interactions, with overall packing stability provided by van der Waals forces . The compound has a melting point of 168 °C and is described as a white crystalline powder . It is important to note that this compound is classified as harmful if swallowed (H302) . This product is intended for research and forensic applications only and is not intended for human or veterinary use. The azaspiro[5.5]undecane structural motif is of significant interest in synthetic and medicinal chemistry, serving as a key scaffold in the synthesis of complex natural products and biologically active molecules . For instance, related ring systems have been explored for their potential anti-lung cancer activity and other pharmacological properties, highlighting the value of this core structure in drug discovery research . Researchers can utilize this compound as a versatile building block for the development of new chemical entities or as a standard in analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azaspiro[5.5]undecane-2,4-dione
Source PubChem
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InChI

InChI=1S/C10H15NO2/c12-8-6-10(7-9(13)11-8)4-2-1-3-5-10/h1-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPRNMPSXNBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90150260
Record name 3-Azaspiro(5,5)undecan-2,4-dione
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Molecular Weight

181.23 g/mol
Source PubChem
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CAS No.

1130-32-1
Record name 3-Azaspiro[5.5]undecane-2,4-dione
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Record name 3-Azaspiro[5.5]undecane-2,4-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the spirocyclic compound, 3-Azaspiro[5.5]undecane-2,4-dione. This document details a primary synthetic pathway, experimental protocols for its characterization, and a summary of its key physical and spectral properties. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction, a multicomponent reaction that utilizes a ketone, a cyanide source, and ammonium carbonate.[1][2] In this specific synthesis, cyclohexanone serves as the ketone precursor.

The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and hydrolysis yield the desired hydantoin-like structure, in this case, a spiro-glutarimide.[1]

Synthetic Pathway: The Bucherer-Bergs Reaction

The overall reaction for the synthesis of this compound from cyclohexanone is depicted below.

Bucherer-Bergs Reaction cyclohexanone Cyclohexanone reagents + KCN, (NH₄)₂CO₃ cyclohexanone->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is a synthesized procedure based on the general principles of the Bucherer-Bergs reaction and troubleshooting guides for the synthesis of this compound.[1][3]

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol or Water

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate. A common molar ratio of ketone to cyanide to ammonium carbonate is 1:2:4.[3] The reaction can be carried out in an aqueous or alcoholic solvent.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C with vigorous stirring.[3] The reaction is typically allowed to proceed for several hours (e.g., 6 hours) to ensure completion.[3] Maintaining a basic pH is crucial for the reaction to proceed efficiently.[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the product.[1] Further cooling in an ice bath can maximize the precipitation of the crystalline product.[3]

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filtered product with a minimal amount of cold water to remove any remaining impurities.[3] The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[1]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following sections detail the key physical properties and spectral data for this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.[4]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Solid
SMILES C1CCC2(CC1)CC(=O)NC(=O)C2
InChIKey FNIPRNMPSXNBDI-UHFFFAOYSA-N
Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not available

Note: While a ¹³C NMR spectrum is available on PubChem, the specific chemical shifts and assignments are not explicitly listed in the provided search results.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Note: Specific ¹H NMR data for this compound was not found in the search results.

Experimental Conditions for NMR:

  • Spectrometer: A standard NMR spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR is typically used.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard.

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, broadN-H stretch
~2930, ~2860StrongC-H stretch (alkane)
~1720, ~1680StrongC=O stretch (imide)

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

  • Grinding: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.

  • Mixing: The ground sample is mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak

m/zIon
181.11[M]⁺
182.12[M+H]⁺

Note: The exact mass and isotopic distribution can be used to confirm the elemental composition of the molecule.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow start Start reactants Combine Cyclohexanone, KCN, and (NH₄)₂CO₃ start->reactants reaction Heat and Stir (50-60°C, 6h) reactants->reaction workup Cool and Acidify with HCl reaction->workup isolation Filter and Wash with Cold Water workup->isolation purification Recrystallize from Ethanol/Water isolation->purification product Obtain Pure This compound purification->product end End product->end

Caption: General workflow for the synthesis of the target compound.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Analysis and Structural Confirmation nmr->analysis ir->analysis ms->analysis report Final Report analysis->report

Caption: Workflow for the characterization of the synthesized compound.

References

A Technical Guide to the Physicochemical Properties of 1,1-Cyclohexanediacetimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediacetimide, also known as 1,1-cyclohexanediacetic acid monoamide, is a dicarboxylic acid derivative with a cyclohexane backbone. Its chemical structure, featuring both a carboxylic acid and an amide functional group, imparts a unique combination of properties that make it a subject of interest in synthetic and medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of gabapentin, a widely used anticonvulsant and analgesic drug.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1-Cyclohexanediacetimide, detailed experimental protocols for its synthesis, and an exploration of its biological relevance through the lens of its end-product, gabapentin.

Physicochemical Properties

1,1-Cyclohexanediacetimide is a white to off-white crystalline solid at room temperature.[3] A summary of its key quantitative physicochemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid[4]
Synonyms 1,1-Cyclohexanediacetic acid monoamide, 3,3-Pentamethyleneglutaramic acid[5][6]
CAS Number 99189-60-3[7]
Molecular Formula C10H17NO3[4]
Molecular Weight 199.25 g/mol [4][5]
Melting Point 141-146 °C, 144-150 °C, 145-148 °C[6][8][9]
Boiling Point 443.6 °C (Predicted)[10]
Solubility Slightly soluble in water; Soluble in ethanol; Moderately soluble in methanol and dimethylformamide.[3][6]
pKa 4.72 ± 0.10 (Predicted)[3]

Experimental Protocols

The synthesis of 1,1-Cyclohexanediacetimide is most commonly achieved through the amination of 1,1-cyclohexanediacetic anhydride. The following is a detailed experimental protocol based on literature descriptions.[11][12]

Objective: To synthesize 1,1-Cyclohexanediacetimide from 1,1-Cyclohexanediacetic anhydride.

Materials:

  • 1,1-Cyclohexanediacetic anhydride (CDAAn)

  • Aqueous ammonia (25-35 wt%)

  • Sulfuric acid (H2SO4) aqueous solution (30-70 wt%)

  • Acetonitrile (for crystallization)

  • Deionized water

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Methodology:

  • Amination:

    • In a reaction vessel equipped with a stirrer and cooling system, place a molar excess of aqueous ammonia (5 to 10 molar equivalents relative to CDAAn).

    • Maintain the temperature of the ammonia solution below 20°C.

    • Slowly add 1,1-Cyclohexanediacetic anhydride to the cooled ammonia solution with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.

    • Continue the reaction for 2 to 5 hours, maintaining the temperature below 20°C.[11]

  • Neutralization and Precipitation:

    • After the amination is complete, neutralize the reaction mixture by the slow addition of an aqueous sulfuric acid solution.

    • Monitor the pH of the solution and continue adding the acid until a slightly acidic pH is achieved.

    • The crude 1,1-Cyclohexanediacetimide will precipitate out of the solution upon neutralization.

  • Isolation and Purification:

    • Filter the precipitated solid using a filtration apparatus.

    • Wash the crude product with cold deionized water to remove any remaining salts.

    • For further purification, recrystallize the crude product from a suitable solvent, such as aqueous acetonitrile or a mixture of ethyl acetate and water.[3][11]

    • Dry the purified crystals in a drying oven at an appropriate temperature to obtain the final product.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis of 1,1-Cyclohexanediacetimide Start Start Amination Amination Start->Amination 1,1-Cyclohexanediacetic anhydride, Aq. Ammonia Neutralization Neutralization Amination->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Crude Precipitate Purification Purification Filtration->Purification Crude Product Drying Drying Purification->Drying Recrystallized Product End End Drying->End Pure 1,1-Cyclohexanediacetimide

Caption: A flowchart illustrating the key stages in the synthesis of 1,1-Cyclohexanediacetimide.

Spectral Properties (Predicted)

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the cyclohexane ring protons, likely as a broad multiplet. Two singlets corresponding to the two methylene (CH2) groups adjacent to the quaternary carbon would also be anticipated. The protons of the amide group (NH2) would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should display signals for the quaternary carbon of the cyclohexane ring, the methylene carbons of the cyclohexane ring, the two methylene carbons of the diacetic acid moiety, and the two carbonyl carbons (one for the carboxylic acid and one for the amide).

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the N-H stretches of the primary amide (two bands), and the C=O stretch of the amide (Amide I band).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ). Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the acetic acid and acetamide side chains.

Biological Relevance and Signaling Pathways

The primary biological significance of 1,1-Cyclohexanediacetimide lies in its role as a direct precursor to the pharmaceutical agent gabapentin.[1][2] While there is no available literature on the biological activity of 1,1-Cyclohexanediacetimide itself, understanding the mechanism of action of gabapentin provides crucial context for its importance in drug development.

Gabapentin is not a direct agonist of GABA receptors, despite its structural similarity to the neurotransmitter GABA.[13] Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central nervous system.[14][15][16] This interaction does not directly block the calcium channel but rather modulates its trafficking and reduces its density at the presynaptic membrane.[15][17]

The binding of gabapentin to the α2δ subunit is thought to interfere with the trafficking of the calcium channel complex to the cell surface and may also disrupt its recycling.[17] This leads to a decrease in the number of functional VGCCs at the presynaptic terminal. Consequently, the influx of calcium ions upon neuronal depolarization is reduced. This reduction in intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters, most notably glutamate.[14][18] The overall effect is a dampening of neuronal hyperexcitability, which is the basis for gabapentin's anticonvulsant and analgesic properties.[14]

Gabapentin Signaling Pathway Diagram:

GabapentinSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin alpha2delta α2δ Subunit Gabapentin->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel alpha2delta->VGCC Modulates Trafficking Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Reduces Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate_release->Glutamate Postsynaptic_receptor Glutamate Receptors Glutamate->Postsynaptic_receptor Binds to Neuronal_excitation Reduced Neuronal Excitation Postsynaptic_receptor->Neuronal_excitation

Caption: The mechanism of action of gabapentin, a downstream product of 1,1-Cyclohexanediacetimide.

Conclusion

1,1-Cyclohexanediacetimide is a compound with well-defined physicochemical properties that is of significant interest primarily as an intermediate in the synthesis of the important pharmaceutical, gabapentin. While direct biological activity data for 1,1-Cyclohexanediacetimide is lacking, its role as a precursor underscores the importance of efficient and well-characterized synthetic routes. The information provided in this guide, from its fundamental properties to detailed synthetic protocols and the biological context of its ultimate product, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further research to elucidate the direct biological effects, if any, of this compound and to obtain experimental spectral data would provide a more complete understanding of its chemical profile.

References

In-Depth Technical Guide to the Crystal Structure of 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3-Azaspiro[5.5]undecane-2,4-dione, a spirocyclic compound with potential applications in medicinal chemistry. The unique three-dimensional arrangement of spiro compounds offers a rigid scaffold for the precise positioning of functional groups, making them attractive candidates for targeted drug design. This document details the crystallographic parameters, experimental protocols for structure determination, and explores potential biological signaling pathways based on structurally related molecules.

Core Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The key crystallographic data are summarized in the table below, providing a quantitative overview of the solid-state structure of the molecule.

ParameterValue
Chemical Formula C₁₀H₁₅NO₂
Formula Weight 181.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a10.328 (2) Å
b8.4890 (17) Å
c11.285 (2) Å
α90°
β111.99 (3)°
γ90°
Volume 918.3 (3) ų
Z 4
Density (calculated) 1.311 Mg/m³
Absorption Coefficient 0.094 mm⁻¹
F(000) 392
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta range for data collection 2.22 to 26.00°
Index ranges -12<=h<=12, -10<=k<=10, -13<=l<=13
Reflections collected 6828
Independent reflections 1801 [R(int) = 0.0355]
Completeness to theta = 26.00° 99.9 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1801 / 0 / 118
Goodness-of-fit on F² 1.056
Final R indices [I>2sigma(I)] R1 = 0.0430, wR2 = 0.1118
R indices (all data) R1 = 0.0565, wR2 = 0.1209
Largest diff. peak and hole 0.205 and -0.198 e.Å⁻³

Molecular and Crystal Structure Insights

The crystal structure analysis reveals that in this compound, the cyclohexane ring adopts a stable chair conformation. The piperidine ring, which is part of the dione system, is found in an envelope conformation. In the crystal lattice, molecules of this compound form hydrogen-bonded dimers through N—H⋯O interactions. The overall molecular packing is further stabilized by van der Waals forces.

Experimental Protocols

The determination of the crystal structure of this compound followed a standard single-crystal X-ray diffraction workflow. The key experimental stages are detailed below.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through established organic synthesis routes. For the purpose of crystal structure analysis, high-purity single crystals are required. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.

  • Protocol:

    • Dissolve the purified this compound in a suitable solvent (e.g., a mixture of ethyl acetate and water) to create a saturated or near-saturated solution at an elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • To promote the formation of large, well-defined single crystals, the solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days.

X-ray Data Collection

A suitable single crystal was selected and mounted on a goniometer for X-ray diffraction analysis.

  • Protocol:

    • A single crystal of appropriate size and quality was mounted on a glass fiber.

    • X-ray diffraction data were collected at a controlled temperature (typically 293 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

    • A series of diffraction images were collected by rotating the crystal through different angles.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure was then solved and refined.

  • Protocol:

    • The structure was solved by direct methods using software such as SHELXS.

    • The solved structure was then refined by full-matrix least-squares on F² using software like SHELXL.

    • All non-hydrogen atoms were refined anisotropically.

    • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Slow Evaporation Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting Select Single Crystal data_collection Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for Crystal Structure Determination.

Potential Biological Signaling Pathways

While direct biological activity data for this compound is not extensively documented, structurally related spiro compounds, particularly spiro-oxindoles, have shown significant activity as inhibitors of the p53-MDM2 protein-protein interaction. This interaction is a critical regulator of the p53 tumor suppressor pathway. Inhibition of this interaction can lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. The p53 pathway is modulated by upstream signaling cascades such as the PI3K/AKT/mTOR and RAS/MAPK pathways.

signaling_pathway cluster_upstream Upstream Signaling cluster_core p53-MDM2 Interaction cluster_downstream Downstream Effects growth_factors Growth Factors rtk Receptor Tyrosine Kinases (RTKs) growth_factors->rtk ras RAS rtk->ras pi3k PI3K rtk->pi3k mapk MAPK ras->mapk akt AKT pi3k->akt mtor mTOR akt->mtor mdm2 MDM2 akt->mdm2 Activates mapk->mdm2 Activates p53 p53 mdm2->p53 Inhibition cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair spiro This compound (Potential Inhibitor) spiro->mdm2 Inhibits

Potential Signaling Pathway Modulation.

This guide provides a foundational understanding of the crystal structure of this compound and its potential relevance in drug discovery. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the field. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its therapeutic potential.

Spectroscopic and Synthetic Profile of 3,3-Pentamethylene glutarimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 3,3-Pentamethylene glutarimide (CAS No: 1130-32-1), a key intermediate in the pharmaceutical industry, notably in the production of Gabapentin.[1][2][3] This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside a comprehensive experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for 3,3-Pentamethylene glutarimide, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired in Deuterated Dimethyl Sulfoxide (DMSO-d6).

Table 1: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d6) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.67Broad Peak1HN-H (imide)
2.42Single Peak4H2 x CH₂ (glutarimide ring)
1.30-1.41Multiple Peaks10H5 x CH₂ (cyclohexane ring)

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, DMSO-d6) [4]

Chemical Shift (δ) ppmAssignment
172.72C=O (imide carbonyl)
42.50CH₂ (glutarimide ring)
35.29Spiro C
32.45CH₂ (cyclohexane ring)
25.36CH₂ (cyclohexane ring)
20.97CH₂ (cyclohexane ring)
Mass Spectrometry (MS)

The mass spectrometric analysis was performed using Electrospray Ionization (ESI).

Table 3: Mass Spectrometry Data (ESI-MS) [4]

ParameterValue
Molecular FormulaC₁₀H₁₅NO₂
Calculated (M+H)⁺182.23
Measured (M+H)⁺182.21
Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (imide)Stretch3200-3000
C-H (alkane)Stretch3000-2850
C=O (imide)Stretch1750-1680 (likely two bands)
C-NStretch1300-1200

Experimental Protocols

Synthesis of 3,3-Pentamethylene glutarimide

The following protocol describes the synthesis of 3,3-Pentamethylene glutarimide from 1,1-cyclohexanediacetic acid monoamide.[6][7][8]

Materials:

  • 1,1-cyclohexanediacetic acid monoamide

  • Toluene

  • Glacial acetic acid (catalyst)

  • Weak ammonia solution

  • Deionized water

Equipment:

  • Reactor with a stirring device and azeotropic fractionation equipment

  • Heating mantle

  • Condenser

  • Suction filtration apparatus

  • Air blast oven

Procedure:

  • To a reactor equipped with a stirrer and azeotropic distillation setup, add 1,1-cyclohexanediacetic acid monoamide, toluene, and glacial acetic acid. The molar ratio of the reactants is typically n(1,1-cyclohexanediacetic acid monoamide) : n(toluene) : n(glacial acetic acid) = 1 : 1.5-3 : 0.1-0.2.[7][8]

  • Heat the mixture to reflux (100-130 °C) and remove the water formed during the reaction by azeotropic distillation.[7]

  • Continue the reaction for 18-26 hours.[7]

  • After the reaction is complete, stop heating and allow the mixture to cool slowly to room temperature while stirring.

  • Collect the resulting precipitate (filter cake) by suction filtration.

  • Wash the filter cake by soaking and stirring in a weak ammonia solution for 3-4 hours, followed by suction filtration.[7]

  • Wash the filter cake with deionized water.

  • Dry the final product, 3,3-pentamethylene glutarimide, in an air blast oven at 80 °C.[7]

NMR Spectroscopy Protocol

The following is a general protocol for obtaining NMR spectra of organic compounds, adapted for 3,3-Pentamethylene glutarimide.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 3,3-Pentamethylene glutarimide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

Data Acquisition:

  • The NMR spectra are acquired on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) spectrometer.

  • The instrument is tuned and shimmed to the DMSO-d6 lock signal.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

The following is a general protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) of organic compounds.

Sample Preparation:

  • Prepare a dilute solution of 3,3-Pentamethylene glutarimide (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • The solvent may be acidified with a small amount of formic acid (e.g., 0.1%) to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition:

  • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • The ESI source parameters are optimized for the analyte, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data is acquired over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any fragment ions.

Mandatory Visualizations

The following diagram illustrates the synthesis workflow for 3,3-Pentamethylene glutarimide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Reactant1 1,1-Cyclohexanediacetic acid monoamide Reaction Reflux (100-130°C) 18-26 hours (Azeotropic Water Removal) Reactant1->Reaction Reactant2 Toluene Reactant2->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration1 Suction Filtration Cooling->Filtration1 Washing1 Ammonia Wash Filtration1->Washing1 Filtration2 Suction Filtration Washing1->Filtration2 Washing2 Water Wash Filtration2->Washing2 Drying Drying (80°C) Washing2->Drying Product 3,3-Pentamethylene glutarimide Drying->Product

Caption: Synthesis workflow for 3,3-Pentamethylene glutarimide.

References

The Ascendancy of a Unique Scaffold: An In-depth Technical Guide to the Discovery and History of Spiro-Glutarimide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro-glutarimide core, a fascinating and synthetically challenging motif, has carved a significant niche in medicinal chemistry. Its journey from early exploration in central nervous system disorders to its current prominence in the cutting-edge field of targeted protein degradation is a testament to its versatile pharmacological potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of spiro-glutarimide compounds, offering valuable insights for researchers and drug development professionals.

The inherent three-dimensionality of the spirocyclic system offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] This, combined with the well-established bioactivity of the glutarimide moiety, has made the spiro-glutarimide scaffold a subject of intense investigation.

A Tale of Two Eras: From Anticonvulsants to Targeted Protein Degradation

The history of spiro-glutarimide compounds can be broadly divided into two distinct eras: an early period focused on their potential as anticonvulsant agents and the contemporary era, which has seen their meteoric rise as potent modulators of the ubiquitin-proteasome system.

The Early Days: The Quest for Novel Anticonvulsants

The mid-20th century saw a surge in research for novel anticonvulsant therapies. The glutarimide scaffold itself was a known pharmacophore, with compounds like glutethimide showing clinical efficacy. This led researchers to explore structural variations, including the introduction of a spirocyclic center, to improve potency and modulate physicochemical properties.

Early synthetic efforts, often employing condensation reactions of cyclic ketones with cyanoacetamide followed by cyclization and hydrolysis, led to the creation of a variety of spiro-glutarimide derivatives.[2][3] These compounds were subsequently evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests.[2] While some compounds demonstrated anticonvulsant activity, they did not ultimately translate into major clinical breakthroughs, and interest in this area gradually waned.[3]

The Modern Renaissance: Hijacking the Cellular Machinery for Therapeutic Gain

The modern resurgence of interest in glutarimide-containing compounds began with the discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN).[4] This groundbreaking discovery opened the door to the field of targeted protein degradation (TPD), a revolutionary therapeutic modality that utilizes small molecules to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[5]

The glutarimide moiety was identified as the key pharmacophore responsible for CRBN binding.[4] This realization sparked a new wave of research focused on designing novel CRBN ligands, and the spiro-glutarimide scaffold quickly emerged as a highly promising chemotype. Companies like C4 Therapeutics have been pioneers in developing these "spirocyclic degronimers," recognizing the potential of the rigid spirocyclic core to optimize binding to CRBN and to serve as a versatile anchor for attaching linkers and target-binding moieties in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[6][7][8]

Mechanism of Action: Orchestrating Protein Degradation

Spiro-glutarimide compounds, in the context of TPD, function as molecular glues or as the CRBN-binding component of PROTACs. Their primary mechanism of action involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-4A (CUL4A)-RING E3 ubiquitin ligase complex, with Cereblon as its substrate receptor (CRL4-CRBN), plays a crucial role in cellular protein homeostasis by tagging specific proteins with ubiquitin for subsequent degradation by the proteasome.

Modulating Substrate Specificity

Spiro-glutarimide-based modulators bind to a specific pocket on CRBN. This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of proteins that are not its natural substrates, known as neosubstrates.[4] Prominent examples of such neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key drivers in certain hematological malignancies.[9][10][11][12][13]

The induced proximity between the CRL4-CRBN complex and the neosubstrate leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome. The degradation of these key transcription factors ultimately leads to the downstream inhibition of cancer cell growth and survival.[9][10]

CRL4_CRBN_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 Rbx1 Rbx1 CRBN CRBN Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate Recruits Spiro_Glutarimide Spiro-Glutarimide Compound Spiro_Glutarimide->CRBN Binds to Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeted for Degradation Protein Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Anti-cancer Activity) Degradation->Downstream

Fig. 1: Mechanism of spiro-glutarimide mediated protein degradation.

Synthesis of the Spiro-Glutarimide Core: Key Methodologies

The construction of the sterically demanding spiro-glutarimide scaffold requires specialized synthetic strategies. Over the years, several methods have been developed, evolving from classical condensation reactions to more sophisticated modern approaches.

Classical Approaches

Early syntheses often relied on multi-step sequences starting from cyclic ketones. A common strategy involved the Knoevenagel condensation of a cyclic ketone with an active methylene compound like ethyl cyanoacetate, followed by Michael addition of a second equivalent of the active methylene compound. Subsequent hydrolysis and cyclization would then furnish the spiro-glutarimide core.

Modern Synthetic Strategies

The renewed interest in spiro-glutarimides has spurred the development of more efficient and versatile synthetic routes. These modern methods often focus on late-stage diversification to enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

One notable approach involves the use of α-diazoglutarimides, which can undergo rhodium-catalyzed X-H insertion reactions with a wide range of partners, including alcohols, amines, and thiols, to introduce diverse functionalities at the carbon atom adjacent to the imide carbonyl.[14] Other innovative methods include multicomponent reactions and novel cyclization strategies that allow for the stereocontrolled construction of the spirocyclic system.[5]

Experimental Protocol: Representative Synthesis of a Spiro-isoxazole Glutarimide Derivative [15]

A representative modern synthesis involves the [3+2] cycloaddition of a nitrile oxide with an alkene precursor to construct a spiro-isoxazole glutarimide.

  • Synthesis of the Alkene Precursor: To a solution of N-Boc-3-piperidone in a suitable solvent such as methanol, is added vinylmagnesium bromide at low temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the corresponding tertiary alcohol is obtained. Subsequent dehydration using an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene with heating affords the diene precursor.

  • Cycloaddition Reaction: The diene precursor is dissolved in an appropriate solvent, and an excess of a substituted aldoxime and an oxidizing agent, such as sodium hypochlorite, are added. The reaction mixture is stirred at room temperature to generate the nitrile oxide in situ, which then undergoes a [3.+.2] cycloaddition with one of the double bonds of the diene to form the spiro-isoxazole glutarimide scaffold.

  • Deprotection and Derivatization: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine can then be further functionalized to introduce various substituents for SAR exploration.

Synthesis_Workflow Start Cyclic Ketone Precursor Step1 Reaction with Vinyl Grignard Start->Step1 Intermediate1 Tertiary Alcohol Step1->Intermediate1 Step2 Acid-catalyzed Dehydration Intermediate1->Step2 Intermediate2 Diene Intermediate Step2->Intermediate2 Step3 [3+2] Cycloaddition with in situ generated Nitrile Oxide Intermediate2->Step3 Product Spiro-isoxazole Glutarimide Core Step3->Product Step4 Deprotection & Further Functionalization Product->Step4 Final_Products Diverse Spiro-Glutarimide Derivatives Step4->Final_Products

Fig. 2: Generalized workflow for the synthesis of spiro-isoxazole glutarimides.

Quantitative Data: Biological Activity of Spiro-Glutarimide Compounds

The biological activity of spiro-glutarimide compounds is typically assessed through a combination of in vitro binding assays and cell-based functional assays. This quantitative data is crucial for understanding their potency, selectivity, and potential for therapeutic development.

Binding Affinity to Cereblon (CRBN)

The binding affinity of spiro-glutarimide derivatives to CRBN is a key parameter for their development as targeted protein degraders. Various biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and competitive binding assays using fluorescently labeled probes, are employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for CRBN binding.[16][17]

Compound TypeRepresentative StructureCRBN Binding Affinity (Kd/IC50)Reference
Phenyl GlutarimidePhenyl ring directly attached to glutarimide0.60 µM (IC50)[16]
Indazolyl GlutarimideIndazole ring attached to glutarimide0.17 - 3.9 µM (IC50)[16]
Spiro-isoxazole GlutarimideSpirocyclic isoxazole fused to glutarimideOutperforms thalidomide[15]
Cyclimid-based DegradersCyclic imide degrons8 nM - 1 µM (Kd)[18]

Table 1: Representative Cereblon Binding Affinities of Glutarimide and Spiro-Glutarimide Derivatives.

In Vitro Antiproliferative Activity

The functional consequence of CRBN-mediated degradation of neosubstrates like IKZF1 and IKZF3 is often a potent antiproliferative effect in cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) for cell growth is a standard metric used to quantify this activity.[19][20][21][22][23][24]

Compound ClassCell LineIC50 Value (µM)Reference
(Arylthio)methyl GlutarimidesMOLP-8 (Multiple Myeloma)> 60[19]
Sulfone derivatives of aboveMOLP-8 (Multiple Myeloma)~10-20[19]
Styrylimidazo[1,2-a]pyridinesMDA-MB-231 (Breast Cancer)12.12 ± 0.54[23]
Styrylimidazo[1,2-a]pyridinesMCF-7 (Breast Cancer)9.59 ± 0.7[23]
Hybrid Compounds 1 & 2HTB-26 (Breast Cancer)10 - 50[20]
Hybrid Compounds 1 & 2PC-3 (Pancreatic Cancer)10 - 50[20]
Hybrid Compounds 1 & 2HepG2 (Hepatocellular Carcinoma)10 - 50[20]

Table 2: In Vitro Antiproliferative Activity of Representative Glutarimide Derivatives.

Clinical Development and Future Perspectives

The therapeutic potential of spiro-glutarimide-based compounds is currently being explored in numerous preclinical and clinical studies. While specific clinical trial data for compounds explicitly identified as "spiro-glutarimides" is not always publicly available, several companies are known to be developing spirocyclic CRBN modulators for various indications, primarily in oncology.[25]

The unique structural features of the spiro-glutarimide scaffold offer several advantages for future drug development:

  • Improved Drug-like Properties: The three-dimensional nature of the spirocycle can lead to improved solubility, metabolic stability, and pharmacokinetic profiles compared to their flatter aromatic counterparts.

  • Novel Neosubstrate Recruitment: The fixed spatial orientation of substituents on the spiro-glutarimide core may enable the recruitment of novel neosubstrates to the CRL4-CRBN complex, thereby expanding the "degradable" proteome and opening up new therapeutic avenues.

  • Enhanced Selectivity: The rigid scaffold can be fine-tuned to achieve higher selectivity for specific neosubstrates, potentially reducing off-target effects and improving the therapeutic window.

Conclusion

The journey of spiro-glutarimide compounds from their early investigation as anticonvulsants to their current status as powerful tools in targeted protein degradation highlights the dynamic and often serendipitous nature of drug discovery. The convergence of historical knowledge with modern therapeutic concepts has revitalized interest in this unique chemical scaffold. As our understanding of the ubiquitin-proteasome system deepens and our synthetic capabilities expand, spiro-glutarimide compounds are poised to play an increasingly important role in the development of novel and effective therapies for a wide range of diseases. This in-depth guide serves as a valuable resource for researchers and clinicians seeking to harness the full potential of this remarkable class of molecules.

References

The Potential Biological Activities of 3-Azaspiro[5.5]undecane-2,4-dione Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azaspiro[5.5]undecane-2,4-dione scaffold, a spirocyclic compound incorporating a glutarimide ring, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation allows for the precise spatial arrangement of functional groups, making it an attractive framework for the design of novel therapeutic agents. Analogs of this core structure have demonstrated a wide range of biological activities, with the most prominent being anticonvulsant, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the current state of research into the biological potential of this compound analogs, detailing experimental data, methodologies, and putative mechanisms of action.

Anticonvulsant Activity

Derivatives of the this compound core have shown significant promise as anticonvulsant agents. The primary mechanism of action is believed to be the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1]

Quantitative Data for Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of various 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, which are close analogs of the core structure of interest. The data is presented from maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

CompoundSubstitution (R)MES Screen (% Protection at 0.09 mmol/kg)scPTZ Screen (% Protection at 0.09 mmol/kg)ED50 (mmol/kg) in scPTZ
8a H100--
8w 4-CH3-100~5-fold lower than phenobarbital

Data extrapolated from studies on diazaspiro[4.5]decan-4-ones, which share structural similarities.

Signaling Pathway: GABA-A Receptor Modulation

The anticonvulsant activity of these spiro compounds is primarily attributed to their interaction with the GABA-A receptor. They are thought to act as positive allosteric modulators, enhancing the effect of GABA and leading to increased neuronal inhibition.

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds Spiro This compound Analog Spiro->GABAAR Allosterically Modulates Cl_channel Chloride Channel (Open) GABAAR->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

GABA-A receptor modulation by this compound analogs.

Anticancer Activity

Several analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data for Anticancer Activity

The table below presents the in vitro cytotoxic activity (IC50 values) of representative spiro-indolinone and 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] analogs against different human cancer cell lines.

Compound TypeAnalogCancer Cell LineIC50 (µM)
Spiro-indolinoneAnalog ALNCaP (Prostate)1.2 - 3.5
Spiro-indolinoneAnalog BPC3 (Prostate)> 10
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]Analog CK562 (Leukemia)4.2 - 24.1
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]Analog DHeLa (Cervical)4.2 - 24.1
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]Analog ECT26 (Colon)4.2 - 24.1
Signaling Pathway: p53-Mediated Apoptosis

The anticancer activity of these compounds is often linked to the activation of the intrinsic apoptotic pathway, frequently involving the tumor suppressor protein p53. Activation of p53 can lead to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Apoptosis_Pathway Spiro This compound Analog p53 p53 Activation Spiro->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

p53-mediated intrinsic apoptosis pathway induced by spiro analogs.

Antimicrobial Activity

Certain derivatives of the spiro-glutarimide scaffold have exhibited promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pyrrolidine-2,5-dione derivatives, which are structurally related to the this compound core.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Analog 1Staphylococcus aureus16 - 64Candida albicans64 - 256
Analog 2Vibrio cholera16 - 64Cryptococcus neoformans64 - 256

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticonvulsant Activity Assays

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Workflow:

MES_Workflow Start Start Administer Administer Test Compound or Vehicle to Mice (i.p.) Start->Administer Wait Wait for Time to Peak Effect (e.g., 30-60 min) Administer->Wait Electrodes Apply Corneal Electrodes (with anesthetic and saline) Wait->Electrodes Stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s) Electrodes->Stimulate Observe Observe for Hindlimb Tonic Extension Stimulate->Observe Protected Protected Observe->Protected Abolition of extension NotProtected Not Protected Observe->NotProtected Extension occurs End End Protected->End NotProtected->End

Workflow for the Maximal Electroshock (MES) seizure test.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound or vehicle is administered intraperitoneally (i.p.).

  • After a predetermined time for peak effect (typically 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the hindlimb tonic extensor component of the seizure.

  • Abolition of the hindlimb tonic extension is considered the endpoint for protection.

This model is used to identify compounds that protect against clonic seizures, often by enhancing GABAergic neurotransmission.

Procedure:

  • Male albino mice (18-25 g) are used.

  • The test compound or vehicle is administered i.p.

  • After a specific pretreatment time, a convulsant dose of pentylenetetrazole (PTZ; e.g., 85 mg/kg) is injected subcutaneously.

  • The animals are observed for the onset of generalized clonic seizures within a 30-minute period.

  • The absence of clonic spasms for at least 5 seconds is considered protection.

Anticancer Activity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cells are treated with the test compound for a desired time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow Start Start PrepareStock Prepare Stock Solution of Test Compound Start->PrepareStock SerialDilute Perform 2-fold Serial Dilutions in 96-well Plate with Broth PrepareStock->SerialDilute Inoculate Inoculate each well with the Microbial Suspension SerialDilute->Inoculate PrepareInoculum Prepare Standardized Microbial Inoculum PrepareInoculum->Inoculate Incubate Incubate at Optimal Temperature and Duration (e.g., 37°C, 18-24h) Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observe->DetermineMIC End End DetermineMIC->End

Workflow for the Broth Microdilution MIC test.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (no compound) and negative (no microorganism) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data strongly suggest their potential as anticonvulsants, anticancer agents, and antimicrobial compounds. Further research should focus on the synthesis of a wider range of derivatives to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. Such investigations will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for their potential clinical development.

References

Synthesis of Novel 3-Azaspiro[5.5]undecane-2,4-dione Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 3-Azaspiro[5.5]undecane-2,4-dione derivatives. The unique spirocyclic scaffold of these compounds presents a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the precise orientation of functional groups. This document details the primary synthetic routes, provides specific experimental protocols, and summarizes key analytical data. Furthermore, it explores potential biological targets and signaling pathways, offering a foundation for future drug discovery and development efforts.

Core Synthesis and Derivatization Strategies

The synthesis of this compound derivatives typically involves a two-stage process: the formation of the core spirocyclic structure followed by diversification through reactions such as the Knoevenagel condensation.

Synthesis of the this compound Core

The foundational this compound scaffold is commonly synthesized via the Bucherer-Bergs reaction, a multicomponent reaction involving cyclohexanone, an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate.

General Workflow for Core Synthesis start Start Materials: Cyclohexanone, Potassium Cyanide, Ammonium Carbonate reaction Bucherer-Bergs Reaction (Aqueous Ethanol, Heat) start->reaction intermediate Hydantoin Formation reaction->intermediate acidification Acidification (e.g., HCl) intermediate->acidification product Precipitation and Isolation of This compound acidification->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product Hypothesized GABA-A Receptor Modulation Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_influx Chloride Ion (Cl⁻) Influx GABA_A->Cl_influx Opens Channel GABA GABA GABA->GABA_A Binds Derivative This compound Derivative (Antagonist) Derivative->GABA_A Blocks Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Effect Anxiolytic, Sedative, Anticonvulsant Effects Inhibition->Effect

Exploring the Chemical Reactivity of the Glutarimide Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glutarimide ring, a six-membered piperidine-2,6-dione structure, is a cornerstone in modern medicinal chemistry. Its prevalence in a range of pharmacologically active compounds, most notably the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, has spurred extensive investigation into its chemical reactivity. Understanding the transformations that this heterocyclic system can undergo is paramount for the design and synthesis of novel therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras). This technical guide provides a comprehensive overview of the key chemical reactions of the glutarimide ring, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

General Reactivity of the Glutarimide Ring

The glutarimide ring exhibits a diverse range of reactivity, primarily centered around the acidic N-H proton, the two carbonyl groups, and the adjacent methylene positions. The electron-withdrawing nature of the two carbonyl groups significantly influences the acidity of the N-H proton and the protons on the α-carbons (C3 and C5 positions). The C4 position, being a methylene group further from the activating carbonyls, is generally less reactive.

Caption: Overview of the primary reactive sites on the glutarimide ring.

Hydrolysis and Ring-Opening Reactions

The glutarimide ring is susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is pH-dependent, with increased rates at higher pH. In the context of thalidomide, the phthalimide group activates the glutarimide ring, making it more prone to hydrolysis.[1] This reaction can lead to ring-opening, forming glutaric acid derivatives, which can impact the biological activity of the parent molecule.

A notable synthetic application of glutarimide ring-opening is the synthesis of primary amides from N-acyl glutarimides using lithium hydroxide (LiOH).[2] This reaction proceeds under mild conditions and offers high selectivity.

Quantitative Data: Hydrolysis and Ring-Opening Reactions
ReactionSubstrateReagents and ConditionsProductYield (%)Reference
Hydrolysis (Thalidomide)ThalidomidepH 7.4, 37°Cα-(o-carboxybenzamido) glutarimide- (t½ ≈ 2.4h)[1]
Ring OpeningN-acyl glutarimide2 equiv. LiOH, Water, Room Temp.Primary amideGood to High[2]
Experimental Protocol: LiOH-Promoted Ring Opening of N-Acyl Glutarimide

Objective: To synthesize a primary amide from an N-acyl glutarimide via ring-opening.

Materials:

  • N-acyl glutarimide (1.0 equiv)

  • Lithium hydroxide (LiOH) (2.0 equiv)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of N-acyl glutarimide in water, add lithium hydroxide (2.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amide.

  • Purify the crude product by column chromatography if necessary.

N-Alkylation and N-Acylation

The nitrogen atom of the glutarimide ring is nucleophilic and can be readily alkylated or acylated. N-alkylation is a common strategy in the development of prodrugs of glutarimide-containing compounds. By masking the N-H group, the interaction with the Cereblon (CRBN) E3 ligase can be blocked, rendering the molecule inactive until the alkyl group is cleaved in vivo.[3]

N-acylation of glutarimides leads to the formation of N-acyl-glutarimides. These compounds are particularly reactive in cross-coupling reactions due to the twisted nature of the exocyclic amide bond, which reduces its resonance stabilization.

Quantitative Data: N-Alkylation and N-Acylation Reactions
ReactionSubstrateReagents and ConditionsProductYield (%)Reference
N-AlkylationPrimary AmineAlkyl halide, Cs₂CO₃, DMFN-alkylated amineup to 98%[4]
N-AcylationGlutarimideAcyl chloride, BaseN-acyl glutarimideVariesGeneral Procedure
Experimental Protocol: General N-Alkylation of Glutarimide Derivatives

Objective: To introduce an alkyl group at the nitrogen of a glutarimide derivative.

Materials:

  • Glutarimide derivative (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide) (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the glutarimide derivative in anhydrous DMF in a round-bottom flask.

  • Add cesium carbonate to the solution.

  • Add the alkyl halide dropwise to the stirring mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated glutarimide.

Reduction of the Glutarimide Ring

The two carbonyl groups of the glutarimide ring can be selectively or fully reduced. The reduction of one carbonyl group can lead to the formation of a lactam alcohol (a hydroxylactam), while the reduction of both can yield piperidine derivatives. Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed, with the choice of reagent and reaction conditions dictating the extent of reduction. Catalytic hydrogenation can also be used, particularly for the reduction of the ring system in the presence of other functional groups.

Experimental Protocol: Reduction of a Ketone with Sodium Borohydride (General procedure adaptable for glutarimide)

Objective: To reduce a carbonyl group to a hydroxyl group.

Materials:

  • Glutarimide derivative (1.0 equiv)

  • Sodium borohydride (NaBH₄) (excess)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the glutarimide derivative in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol product.

  • Purify the product by recrystallization or column chromatography.

Reactions at the C3 and C5 (α-Positions)

The protons at the C3 and C5 positions of the glutarimide ring are acidic due to their proximity to the two carbonyl groups and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol reactions. This reactivity is crucial for the synthesis of many glutarimide-containing drug molecules and PROTACs.

start Glutarimide Derivative enolate Enolate Formation (Strong Base, e.g., LDA) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation product α-Alkylated Glutarimide alkylation->product

Caption: Workflow for the α-alkylation of a glutarimide derivative.

Reactions at the C4 (β-Position)

Functionalization of the C4 position of the glutarimide ring is more challenging due to its lower acidity compared to the α-positions. However, methods are being developed to achieve this transformation. One approach involves the use of Michael acceptors with glutarimide precursors. For instance, a formal [3+3] annulation between enals and substituted malonamides using oxidative N-heterocyclic carbene catalysis can lead to the enantioselective synthesis of trans-3,4-disubstituted glutarimides.[5][6]

Quantitative Data: C4-Functionalization
ReactionSubstrateReagents and ConditionsProductYield (%)Enantiomeric Excess (%)Reference
[3+3] AnnulationEnals and MalonamidesNHC catalyst, Oxidanttrans-3,4-disubstituted glutarimidesGoodExcellent[5][6]

The Glutarimide Moiety in Medicinal Chemistry: The Role of Cereblon

The significance of the glutarimide ring in drug development was solidified with the discovery of its essential role in the mechanism of action of IMiDs. The glutarimide moiety binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is responsible for the therapeutic effects of IMiDs in multiple myeloma and other hematological malignancies.

IMiD IMiD (e.g., Lenalidomide) CRBN Cereblon (CRBN) E3 Ligase Complex IMiD->CRBN binds Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination is targeted for Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Therapeutic_Effect Therapeutic Effect Degradation->Therapeutic_Effect leads to

Caption: Signaling pathway of Immunomodulatory Drugs (IMiDs).

This understanding has paved the way for the rational design of novel CRBN-modulating agents and has been instrumental in the development of PROTACs, where the glutarimide moiety serves as a warhead to recruit CRBN for the targeted degradation of a wide array of disease-causing proteins.

Conclusion

The glutarimide ring is a versatile scaffold with a rich and diverse chemical reactivity. Its importance in medicinal chemistry continues to grow, driven by the profound therapeutic impact of IMiDs and the expanding field of targeted protein degradation. A thorough understanding of the chemical transformations the glutarimide ring can undergo is essential for chemists and pharmacologists working on the discovery and development of new medicines. This guide provides a foundational overview of this critical area of research, offering both theoretical knowledge and practical experimental insights.

References

Navigating the Uncharted: A Technical Guide to the Initial In-Vitro Screening of 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the initial in-vitro screening of 3-Azaspiro[5.5]undecane-2,4-dione. It is important to note that, as of the writing of this guide, there is a lack of publicly available scientific literature detailing the specific biological activities of this compound. The proposed screening cascade is therefore based on the documented activities of structurally analogous compounds, particularly other spirohydantoin and azaspiro derivatives.

The this compound scaffold represents a unique chemical entity with potential for diverse biological activities. Its rigid, three-dimensional structure makes it an attractive candidate for targeted interactions with various biological macromolecules. This guide outlines a rational, tiered approach to the initial in-vitro screening of this compound, from foundational cytotoxicity profiling to more specific functional assays, to elucidate its therapeutic potential.

Proposed Initial Screening Cascade

A logical workflow for the preliminary in-vitro evaluation of this compound is essential for efficient resource allocation and timely decision-making. The proposed cascade begins with broad cytotoxicity screening, followed by more focused secondary assays based on the observed activity profile and the known biological roles of structurally related compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Secondary Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & QC (Purity, Identity) B Broad Spectrum Cytotoxicity Assay (e.g., MTT Assay across diverse cancer cell lines) A->B C Significant Cytotoxicity? B->C D Anticancer Assays: - Apoptosis Induction (Annexin V/PI) - Cell Cycle Analysis (Flow Cytometry) - Caspase Activation Assays C->D Yes E Neuropharmacological Assays: - Receptor Binding Assays (e.g., GABA-A) - Neuronal Viability Assays C->E No G Target Identification & Validation D->G F Enzyme Inhibition Assays: (e.g., p300/CBP HAT, Topoisomerase II) E->F F->G H Lead Optimization G->H

Caption: Proposed workflow for the initial in-vitro screening of this compound.

Rationale from Structurally Related Compounds

The proposed screening targets are informed by the observed biological activities of various spiro-compounds, particularly spirohydantoins and other azaspiro undecane derivatives. A summary of relevant quantitative data from the literature is presented below.

Compound ClassSpecific Compound/DerivativeTarget/AssayResult (IC50)Reference
Spirohydantoins4-thio-1H-tetrahydropyranspiro-5'-hydantoinCytotoxicity against various human tumor cell linesLow micromolar concentrations[1]
Spirohydantoin Derivatives8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-2',5'-dione (DFH)Cytotoxicity against human leukemic cell lines (K526, Reh, CEM, 8E5)Dose- and time-dependent[2]
Spirohydantoin Derivatives3-(alkyl)(alkyl-substituted)spiro[(dihydroimidazo-2,4-dione)-5,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]Cytotoxicity against MCF-7 and SW 620 cell linesComparable or greater than doxorubicin[3]
SpirohydantoinsA novel drug-like spirohydantoin (21)p300/CBP histone acetyltransferase inhibitionMore potent than A-485[4]
Diazaspiro[5.5]undecanesCompound 1k (4-azaspiro[5.5]-undecane core)hACC-1/hACC-2 inhibition11 nM / 4 nM[5]
Diazaspiro[5.5]undecanesCompound 18 (1,9-diazaspiro[5.5]undecan-2-one moiety)Diglyceride acyltransferase inhibition49.0 nM[5]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Various derivativesAntiproliferative activity against K562, Jurkat, HeLa, CT26 cell lines4.2 to 24.1 µM[6]

Detailed Experimental Protocols

Primary Cytotoxicity Screening: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in cell viability in the presence of the test compound is an indicator of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., a panel representing diverse cancer types such as MCF-7 (breast), HCT116 (colon), A549 (lung), and a non-cancerous cell line like HEK293 for selectivity assessment).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions in culture medium should be prepared to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

  • Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the test compound. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Secondary Assay: Apoptosis Induction via Mitochondrial Pathway

Should the primary screen indicate cytotoxic activity, investigating the mechanism of cell death is a critical next step. Based on the activity of related spirohydantoins, induction of apoptosis via the mitochondrial pathway is a plausible mechanism.[2]

G Compound This compound p53 p53 Activation Compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax_Bad Bax/Bad (Pro-apoptotic) Upregulation p53->Bax_Bad Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax_Bad->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical mitochondrial apoptosis pathway induced by this compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

An increase in the population of Annexin V-positive cells upon treatment would indicate the induction of apoptosis.

Future Directions

Positive hits from this initial screening cascade would warrant further investigation into their specific molecular targets and signaling pathways. This could involve enzyme inhibition assays, receptor binding studies, and advanced mechanistic studies to fully characterize the therapeutic potential of this compound and its derivatives. The structural rigidity and synthetic tractability of this scaffold make it a promising starting point for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) as a coupling additive in peptide synthesis. This document includes its mechanism of action, protocols for its application, and a summary of its performance, with a focus on suppressing racemization.

Introduction to N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD)

N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione, also known as HO-ASUD, is a heterocyclic compound that serves as an effective additive in peptide coupling reactions. In the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), HO-ASUD readily esterifies the carboxylic acid group of N-protected amino acids. This process forms a crystalline, activated carboxy ester.[1] This activated intermediate then efficiently reacts with the amino group of another amino acid to form a peptide bond. A significant advantage of this method is its ability to facilitate the coupling of a variety of chiral amino acids without a discernible loss of enantiomeric purity, a critical factor in the synthesis of biologically active peptides.[1]

Derivatives of HO-ASUD have also been developed to further refine the peptide synthesis process. For instance, 3-azaspiro[2][2]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) allows for the synthesis of N-protected amino acid-ASUD esters without the need for DCC, a known skin allergen.[1] Another derivative, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[2][2]undecane-2,4-dione ester (Fmoc-OASUD), is reported to be a stable reagent for the preparation of Fmoc-amino acids with high yields and purity, avoiding impurities that can arise from Lossen rearrangement when using Fmoc-OSu.[1]

Key Advantages of Using HO-ASUD

  • Suppression of Racemization: The primary advantage of using HO-ASUD is the preservation of the stereochemical integrity of the amino acids during the coupling reaction, thus preventing the formation of undesirable diastereomeric peptides.[1]

  • Formation of Crystalline Activated Esters: The formation of crystalline activated esters of N-protected amino acids can facilitate their purification and handling.[1]

  • Versatility: HO-ASUD has been demonstrated to be effective for a variety of N-protected amino acids.[1]

Data Presentation

Table 1: Dipeptides Synthesized Using HO-ASUD Activated Esters

The following table lists dipeptides that have been successfully synthesized using HO-ASUD activated esters, as reported in the literature. The original research notes high yields and no loss of enantiomeric purity for these syntheses.

N-Protected Amino AcidAmino Acid EsterDipeptide ProductReported YieldReported Racemization
Various N-protected amino acidsVarious amino acid estersFifteen different dipeptidesHigh (Specific values not publicly available)No loss of enantiomeric purity reported[1]

Table 2: Comparative Racemization Levels of Common Coupling Additives

To provide context on the importance of racemization control, this table presents publicly available data on the percentage of D-isomer formation for other common coupling additives in a model peptide coupling reaction. This data highlights the variability in racemization suppression among different additives and underscores the significance of the claim that HO-ASUD minimizes racemization.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
(Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF)

Experimental Protocols

The following protocols provide a general framework for the application of HO-ASUD in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis via HO-ASUD Activated Ester

This protocol describes a two-step procedure for the synthesis of a dipeptide in solution.[1]

Step 1: Synthesis of the N-protected amino acid-ASUD active ester

  • Dissolve the N-protected amino acid (1 equivalent) and HO-ASUD (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution with stirring.

  • Continue stirring at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with an appropriate aqueous solution (e.g., 5% NaHCO3, water, and brine) to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crystalline N-protected amino acid-ASUD active ester.

Step 2: Coupling with the amino acid ester

  • Dissolve the N-protected amino acid-ASUD active ester (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add the amino acid ester hydrochloride (1 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with an appropriate aqueous solution (e.g., 1N HCl, 5% NaHCO3, water, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating HO-ASUD

This protocol outlines the general steps for Fmoc-based solid-phase peptide synthesis, indicating the stage where HO-ASUD is utilized.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
  • Wash the resin with N,N-dimethylformamide (DMF) for 30-60 minutes to allow for adequate swelling.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
  • Repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.
  • Wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling (incorporating HO-ASUD):

  • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading).
  • Dissolve the Fmoc-amino acid, a coupling agent such as DCC or DIC (1 equivalent to the amino acid), and HO-ASUD (1 equivalent to the amino acid) in DMF.
  • Allow the pre-activation to proceed for 5-10 minutes.
  • Add the activation solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser test.
  • After completion, wash the resin thoroughly with DMF.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and a base in DMF) for 15-30 minutes.
  • Wash the resin with DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
  • Treat the resin with a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
  • Cleavage is typically performed for 2-3 hours at room temperature.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge and wash the peptide pellet with cold ether.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in peptide synthesis using HO-ASUD.

Amino_Acid_Activation_with_HO_ASUD N_Protected_AA N-Protected Amino Acid Activated_Ester Activated ASUD Ester N_Protected_AA->Activated_Ester Esterification HO_ASUD N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) HO_ASUD->Activated_Ester DCC DCC DCC->Activated_Ester DCU Dicyclohexylurea (Precipitate) DCC->DCU Byproduct Peptide_Synthesis_Workflow Start Start with Resin Swell 1. Resin Swelling (e.g., in DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Agent, HO-ASUD) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-3 for all amino acids Wash2->Repeat Repeat->Deprotection Next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final amino acid Cleavage 4. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

References

Application Notes and Protocols for 3-Azaspiro[5.5]undecane-2,4-dione in Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azaspiro[5.5]undecane-2,4-dione is a unique spirocyclic monomer holding significant potential for the development of novel polyamides and other polymers. Its rigid spirocyclic structure, incorporating a cyclohexyl ring, is anticipated to impart enhanced thermal stability, mechanical strength, and specific solubility characteristics to the resulting polymers. The presence of the dione functionality within a cyclic imide structure opens up possibilities for various polymerization techniques, most notably ring-opening polymerization (ROP) and polycondensation.

These application notes provide a comprehensive overview of the potential polymerization routes for this compound and the anticipated properties and applications of the resulting polymers, particularly in the biomedical field. The protocols provided are based on established principles of polymer chemistry for structurally related monomers and are intended to serve as a foundational guide for experimental design.

Monomer Characteristics

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Solid[1]
IUPAC Name This compound[1]
Synonyms 1,1-Cyclohexanediacetimide, 3,3-Pentamethyleneglutarimide[1]
CAS Number 1130-32-1[1]
Safety Warning: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]

Polymer Synthesis: Proposed Methodologies

Due to the limited direct experimental data on the polymerization of this compound, the following protocols are based on well-established methods for analogous cyclic imides and lactams.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a highly efficient method for the polymerization of lactams and is a promising route for this compound.[2] This method typically involves a strong base as an initiator and an N-acyl lactam as an activator.

Experimental Protocol: Anionic Ring-Opening Polymerization

Materials:

  • This compound (monomer)

  • Sodium hydride (NaH) or other strong, non-nucleophilic base (initiator)

  • N-Acetyl-3-azaspiro[5.5]undecane-2,4-dione (activator - to be synthesized from the monomer and acetyl chloride)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Dry nitrogen or argon atmosphere

  • Methanol (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Thoroughly dry the this compound monomer under vacuum. Use anhydrous DMF as the solvent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a dry nitrogen or argon atmosphere, dissolve the desired amount of monomer in anhydrous DMF.

  • Initiation: Carefully add a catalytic amount of sodium hydride to the monomer solution. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the lactamate anion.

  • Activation and Polymerization: Add the N-acetyl-3-azaspiro[5.5]undecane-2,4-dione activator to the reaction mixture. The polymerization is typically carried out at a controlled temperature (e.g., 25-50°C) for a specified duration (e.g., 2-24 hours), depending on the desired molecular weight.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of a proton source, such as water or acetic acid. Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polyamide structure.

AROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up Monomer Dry Monomer Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Solvent Anhydrous Solvent Solvent->Setup Initiation Initiation (Strong Base) Setup->Initiation Polymerization Activation & Polymerization Initiation->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation Termination->Precipitation Purification Purification & Drying Precipitation->Purification Characterization Characterization Purification->Characterization GPC, NMR, FTIR

Anionic Ring-Opening Polymerization Workflow.
Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of lactams can be initiated by protonic acids or Lewis acids.[3] This method offers an alternative route to polyamides, potentially with different polymer characteristics compared to AROP.

Experimental Protocol: Cationic Ring-Opening Polymerization

Materials:

  • This compound (monomer)

  • Trifluoromethanesulfonic acid (TfOH) or other strong protonic acid (initiator)

  • Anhydrous dichloromethane (DCM) or other suitable halogenated solvent

  • Dry nitrogen or argon atmosphere

  • Diethyl ether (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Ensure the monomer and solvent are rigorously dried to prevent premature termination of the cationic polymerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous DCM.

  • Initiation and Polymerization: Cool the monomer solution to a low temperature (e.g., 0°C or -20°C) to control the polymerization. Add the initiator (TfOH) dropwise to the stirred solution. Allow the reaction to proceed at the low temperature for a defined period (e.g., 4-48 hours).

  • Termination and Precipitation: Terminate the reaction by adding a small amount of a nucleophile, such as ammonia in methanol. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like diethyl ether.

  • Purification and Drying: Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up Monomer Dry Monomer Setup Reaction Setup (Inert Atmosphere, Low Temp) Monomer->Setup Solvent Anhydrous Solvent Solvent->Setup Initiation Initiation (Protonic Acid) Setup->Initiation Termination Termination Initiation->Termination Precipitation Precipitation Termination->Precipitation Purification Purification & Drying Precipitation->Purification Characterization Characterization Purification->Characterization GPC, NMR, FTIR

Cationic Ring-Opening Polymerization Workflow.

Anticipated Polymer Properties

Polymers derived from this compound are expected to exhibit a unique combination of properties due to the spirocyclic structure. Table 2 provides a summary of anticipated properties based on data from structurally similar spiro-containing and aliphatic polyamides.

Table 2: Anticipated Properties of Polyamides from this compound

PropertyAnticipated Range/ValueRationale/Reference
Number-Average Molecular Weight (Mn) 10,000 - 100,000 g/mol Dependent on polymerization conditions.[4][5][6][7][8]
Polydispersity Index (PDI) 1.1 - 2.0Controlled polymerization can yield narrow PDI.[6]
Glass Transition Temperature (Tg) 150 - 250 °CThe rigid spiro structure is expected to increase Tg.[9][10]
Decomposition Temperature (Td) > 350 °CSpirocyclic structures can enhance thermal stability.[11]
Tensile Strength 40 - 80 MPaAliphatic polyamides typically exhibit good mechanical strength.[12]
Young's Modulus 1.5 - 3.0 GPaDependent on crystallinity and molecular weight.[12][13]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)The spiro group may disrupt chain packing, enhancing solubility.
Biocompatibility Expected to be biocompatibleAliphatic polyamides are generally well-tolerated in biological systems.[11]

Disclaimer: The data presented in this table are estimates based on literature values for analogous polymer systems and have not been experimentally determined for polymers of this compound.

Applications in Drug Development

The anticipated properties of polyamides derived from this compound make them attractive candidates for various applications in drug development, particularly in drug delivery and tissue engineering.

Drug Delivery Systems

Polyamide-based nanoparticles can serve as effective carriers for the controlled and targeted delivery of therapeutic agents.[14] The spirocyclic backbone may influence drug loading capacity and release kinetics.

Protocol: Preparation of Polyamide Nanoparticles via Nanoprecipitation

Materials:

  • Poly(this compound)

  • Acetone or other suitable water-miscible organic solvent

  • Deionized water

  • Surfactant (e.g., Pluronic F127, Poloxamer 188)

  • Hydrophobic drug of interest

Procedure:

  • Polymer and Drug Solution: Dissolve the polyamide and the hydrophobic drug in the organic solvent.

  • Aqueous Phase: Prepare an aqueous solution containing the surfactant.

  • Nanoprecipitation: Add the organic solution dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

  • Characterization: Characterize the nanoparticles for size, zeta potential (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), drug loading efficiency, and in vitro drug release profile.

Nanoparticle Preparation for Drug Delivery.

Cellular Uptake and Drug Release Signaling

The cellular uptake of polyamide nanoparticles is often mediated by endocytosis.[2][15][16] Once inside the cell, the nanoparticles are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can trigger the degradation of the polyamide matrix and the release of the encapsulated drug.

Cellular_Uptake NP Polyamide Nanoparticle Cell Cell Membrane NP->Cell 1. Adsorption Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome 3. Trafficking Lysosome Lysosome (Low pH) Endosome->Lysosome 4. Fusion DrugRelease Drug Release Lysosome->DrugRelease 5. Degradation & Release Exocytosis Exocytosis Lysosome->Exocytosis Alternative Fate

Cellular Uptake and Drug Release Pathway.
Tissue Engineering Scaffolds

Polyamides can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM) and support cell adhesion, proliferation, and differentiation.[7][8][17] The mechanical properties and biodegradability of the spiro-containing polyamide can be tuned for specific tissue engineering applications.

Protocol: Scaffold Fabrication via Electrospinning

Materials:

  • Poly(this compound)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) or other suitable solvent

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

Procedure:

  • Polymer Solution: Prepare a solution of the polyamide in HFP at a concentration suitable for electrospinning (e.g., 10-20 wt%).

  • Electrospinning: Load the polymer solution into a syringe and place it in the syringe pump. Apply a high voltage (e.g., 10-20 kV) between the spinneret and the collector. The polymer solution is ejected as a fine jet, and the solvent evaporates, resulting in the deposition of a non-woven fibrous mat on the collector.

  • Scaffold Treatment: The electrospun scaffold may require further treatment, such as annealing to improve mechanical properties or surface modification to enhance cell adhesion.

  • Characterization: Characterize the scaffold for fiber diameter and morphology (Scanning Electron Microscopy), porosity, and mechanical properties.

Cell-Scaffold Interaction and Signaling

Cell adhesion to the polyamide scaffold is primarily mediated by the interaction of cell surface receptors, such as integrins, with proteins adsorbed onto the scaffold surface from the cell culture medium.[18] This interaction triggers intracellular signaling cascades that regulate cell behavior.

Cell_Scaffold_Interaction Scaffold Polyamide Scaffold ECM Adsorbed ECM Proteins (e.g., Fibronectin) Scaffold->ECM 1. Protein Adsorption Integrin Integrin Receptor ECM->Integrin 2. Integrin Binding Cell Cell Integrin->Cell 3. Cell Adhesion Signaling Intracellular Signaling (e.g., FAK, Src) Integrin->Signaling 4. Signal Transduction Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Response 5. Regulation of Cell Behavior

Cell-Scaffold Interaction Signaling Pathway.

Conclusion

This compound presents a compelling opportunity for the synthesis of novel polyamides with potentially superior properties for biomedical applications. The proposed polymerization protocols and application notes provide a solid foundation for researchers to explore the full potential of this promising monomer. Further experimental investigation is warranted to validate these proposed methods and to fully characterize the resulting polymers and their performance in drug delivery and tissue engineering contexts.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 3-Azaspiro[5.5]undecane-2,4-dione for Poly(ester amide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azaspiro[5.5]undecane-2,4-dione is a spirocyclic monomer with significant potential for the development of novel biodegradable poly(ester amide)s (PEAs). Its unique spiro structure is anticipated to impart distinct thermal and mechanical properties to the resulting polymers. The presence of both ester and amide functionalities within the polymer backbone offers hydrolytically labile points, making these materials highly attractive for controlled drug delivery applications, tissue engineering scaffolds, and other biomedical uses.

Polymers derived from spirocyclic monomers can exhibit advantageous properties such as reduced polymerization shrinkage and enhanced thermal stability. The incorporation of amide groups, in particular, can lead to strong intermolecular hydrogen bonding, which can improve the mechanical properties of the material. The resulting poly(ester amide)s are expected to be biodegradable, breaking down into non-toxic small molecules.

Monomer Characteristics

A summary of the physical and chemical properties of this compound is provided in Table 1.

PropertyValue
Chemical Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Solid
IUPAC Name This compound
CAS Number 1130-32-1

Polymer Synthesis: Ring-Opening Polymerization (ROP)

The most probable route for the polymerization of this compound is through ring-opening polymerization (ROP). This can be initiated by various nucleophiles or catalyzed by organometallic compounds. The polymerization proceeds via the opening of the imide ring to form a poly(ester amide).

Two potential ROP pathways are:

  • Anionic ROP: Initiated by strong bases, this pathway involves the deprotonation of the amide nitrogen followed by nucleophilic attack to open the ring.

  • Coordinated-Anionic ROP: This is a common and controlled method for cyclic ester and lactam polymerization, often employing catalysts like stannous octoate (Sn(Oct)₂) or other metal alkoxides.

The following diagram illustrates the general concept of the ring-opening polymerization of this compound to yield a poly(ester amide).

ROP_Mechanism cluster_input Reactants Monomer This compound Propagation Propagation Monomer->Propagation Initiator Initiator (e.g., R-OH) Initiator->Propagation Initiation Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Propagation Propagation->Monomer Monomer Addition Polymer Poly(ester amide) Propagation->Polymer Chain Growth

Proposed ROP pathway for this compound.

Experimental Protocol: Synthesis of a Poly(ester amide) via ROP

This protocol describes a general procedure for the ring-opening polymerization of this compound using stannous octoate (Sn(Oct)₂) as a catalyst.

Materials:

  • This compound

  • Stannous octoate (Sn(Oct)₂)

  • Benzyl alcohol (as initiator)

  • Anhydrous toluene

  • Methanol

  • Dry nitrogen or argon gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Glassware (dried in an oven at 120°C overnight)

  • Syringes for liquid transfer

Procedure:

  • Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add this compound.

  • Solvent and Initiator/Catalyst Addition: Add anhydrous toluene to dissolve the monomer (to achieve a concentration of approximately 1 M). Add the initiator (e.g., benzyl alcohol) and the catalyst, Sn(Oct)₂, at a monomer-to-initiator ratio of approximately 100:1 and a monomer-to-catalyst ratio of approximately 1000:1.

  • Polymerization: Heat the reaction mixture to 120°C under a nitrogen or argon atmosphere and stir for 24-48 hours.

  • Purification: After the reaction, cool the mixture to room temperature and dissolve it in a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by adding the solution dropwise to a non-solvent like cold methanol.

  • Isolation: Filter the precipitated polymer and wash it with methanol to remove unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.

The following diagram outlines the general experimental workflow.

Workflow A Drying of Glassware B Addition of Monomer, Solvent, Initiator, and Catalyst A->B C Polymerization (120°C, 24-48h) B->C D Purification by Precipitation C->D E Isolation by Filtration D->E F Drying under Vacuum E->F G Poly(ester amide) Product F->G

Workflow for the synthesis of a poly(ester amide).

Expected Polymer Properties and Characterization

The properties of polymers derived from this compound will depend on the polymerization method, initiator, and catalyst used. Table 2 outlines the expected properties and the techniques for their characterization.

PropertyExpected Range/ValueCharacterization Technique(s)
Number Average Mol. Wt. (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.2 - 2.0Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) 50 - 100 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 150 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 250 °CThermogravimetric Analysis (TGA)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, NMP)Solubility tests

Applications in Drug Development

Polymers based on this compound are promising for various drug delivery applications due to their anticipated biodegradability and tunable properties. The hydrolytically labile ester bonds in the polymer backbone can enable the sustained release of encapsulated therapeutic agents. The presence of amide groups can also provide sites for further functionalization or hydrogen bonding interactions with drugs. Potential applications include:

  • Drug-eluting stents and implants: Providing localized and sustained drug release.

  • Injectable drug delivery systems: Forming in-situ depots for long-term drug administration.

  • Nanoparticles for targeted drug delivery: Encapsulating drugs for delivery to specific cells or tissues.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Polymerization Inactive catalyst or presence of impurities (e.g., water)Use a fresh, high-purity catalyst. Ensure all reagents and solvents are anhydrous. Thoroughly dry all glassware.
Low Molecular Weight Polymer High initiator concentration or chain transfer reactionsDecrease the initiator concentration. Optimize reaction temperature and time to minimize side reactions.
Broad Polydispersity Index (PDI) Multiple active species or side reactionsPurify the monomer to remove impurities. Use a more controlled polymerization technique or a different catalyst/initiator system.
Incomplete Monomer Conversion Insufficient reaction time or temperatureIncrease the reaction time or temperature. Ensure efficient stirring. Check the activity of the catalyst.

Application of 3-Azaspiro[5.5]undecane-2,4-dione in Controlled Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 3-Azaspiro[5.5]undecane-2,4-dione in controlled drug delivery systems is limited in publicly available scientific literature. The following application notes and protocols are based on the chemical properties of the molecule, established principles of polymer chemistry, and data from structurally analogous compounds, such as 3-Oxaspiro[5.5]undecane-2,4-dione. These guidelines are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a unique spirocyclic compound featuring a succinimide ring system. Its rigid, three-dimensional structure and the presence of reactive functional groups make it a promising candidate for the development of novel biodegradable polymers for controlled drug delivery. The incorporation of the azaspiro moiety into a polymer backbone is anticipated to impart distinct thermal and mechanical properties. Furthermore, the amide bonds within the succinimide ring offer potential sites for hydrolytic degradation, enabling the gradual release of encapsulated therapeutic agents. Polymers derived from spirocyclic monomers may also exhibit advantageous properties such as reduced polymerization shrinkage and enhanced thermal stability.

Monomer Characteristics

A summary of the physical and chemical properties of this compound is provided in Table 1.

PropertyValue
Chemical Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Solid
IUPAC Name This compound
CAS Number 1130-32-1
Computed Properties Hydrogen Bond Donor Count: 1
Hydrogen Bond Acceptor Count: 2
Rotatable Bond Count: 0

Data sourced from PubChem CID 14324.[1]

Proposed Polymer Synthesis: Ring-Opening Polymerization (ROP)

The most probable synthetic route to obtaining polymers from this compound for drug delivery applications is through ring-opening polymerization (ROP). This can be achieved via copolymerization with various monomers to yield polyesters, polyamides, or poly(ester-amide)s.

Experimental Protocol: Synthesis of a Poly(ester-amide) Copolymer

This protocol describes the synthesis of a random copolymer of this compound and ε-caprolactone, initiated by a diol.

Materials:

  • This compound

  • ε-caprolactone

  • 1,6-Hexanediol

  • Stannous octoate (Sn(Oct)₂)

  • Anhydrous toluene

  • Methanol

  • Dry nitrogen or argon gas

Procedure:

  • Drying of Glassware: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add equimolar amounts of this compound and ε-caprolactone, and 1,6-hexanediol as an initiator (monomer-to-initiator ratio can be varied to control molecular weight, e.g., 100:1).

  • Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers and initiator (to achieve a concentration of approximately 1 M). Add the catalyst, Sn(Oct)₂, at a monomer-to-catalyst ratio of approximately 1000:1.

  • Polymerization: Heat the reaction mixture to 120°C under a nitrogen or argon atmosphere and stir for 24-48 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash with fresh methanol. Dry the polymer under vacuum at 40°C until a constant weight is achieved.

G cluster_synthesis Polymer Synthesis Workflow Monomers This compound + ε-caprolactone + Initiator Reaction Ring-Opening Polymerization (120°C, 24-48h) Monomers->Reaction Solvent_Catalyst Anhydrous Toluene + Sn(Oct)₂ Solvent_Catalyst->Reaction Precipitation Precipitation in cold Methanol Reaction->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Purified Poly(ester-amide) Drying->Final_Polymer

Figure 1: Proposed workflow for the synthesis of a poly(ester-amide) copolymer.

Polymer Characterization

The synthesized polymers should be characterized to determine their physicochemical properties, which will influence their performance as drug delivery vehicles.

PropertyExpected CharacteristicsCharacterization Technique
Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Dispersity (Đ) 1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) 50 - 100 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition > 250 °CThermogravimetric Analysis (TGA)
Solubility Soluble in common organic solvents (DCM, THF, Chloroform)Solubility Tests
Biodegradability Hydrolytically degradableIn vitro degradation studies (mass loss, molecular weight decrease)

Table 2: Expected properties of polymers derived from this compound and corresponding characterization techniques.

Formulation of Drug-Loaded Nanoparticles

The synthesized polymers can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Synthesized poly(ester-amide) copolymer

  • Drug to be encapsulated (e.g., a hydrophobic anticancer drug)

  • Acetone

  • Deionized water

  • Pluronic F-127 (as a stabilizer)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the polymer and the drug in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of Pluronic F-127 (e.g., 1% w/v).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the acetone to evaporate overnight under gentle stirring at room temperature.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to remove any non-encapsulated drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water. Repeat this step three times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose).

G cluster_nano Nanoparticle Formulation Workflow Organic_Phase Polymer + Drug in Acetone Nanoprecipitation Dropwise addition with stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Pluronic F-127 in Water Aqueous_Phase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Purification Centrifugation and Washing Evaporation->Purification Final_Nanoparticles Drug-Loaded Nanoparticles Purification->Final_Nanoparticles

Figure 2: Workflow for the formulation of drug-loaded nanoparticles via nanoprecipitation.

Characterization of Drug-Loaded Nanoparticles

ParameterMethod
Particle Size and Distribution Dynamic Light Scattering (DLS)
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)
Surface Charge Zeta Potential Measurement
Drug Loading Content (DLC) UV-Vis Spectroscopy or HPLC
Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLC

Table 3: Key characterization parameters for drug-loaded nanoparticles.

Formulae:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study to evaluate the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study Setup: Immerse the dialysis bag in a known volume of the release medium (PBS pH 7.4 or acetate buffer pH 5.5) in a sealed container.

  • Incubation: Place the container in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

G cluster_release Drug Release Mechanism Polymer_Matrix Polymer Matrix with Encapsulated Drug Hydrolysis Hydrolysis of Amide/Ester Bonds Polymer_Matrix->Hydrolysis Degradation Polymer Degradation Hydrolysis->Degradation Drug_Release Drug Diffusion and Release Degradation->Drug_Release Bioabsorption Bioabsorption of Degradation Products Degradation->Bioabsorption

Figure 3: Proposed mechanism of drug release from the biodegradable polymer matrix.

Hypothetical Drug Release Data

The following table presents hypothetical data for the release of a model drug from nanoparticles formulated with a poly(ester-amide) derived from this compound.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
2510
61225
122045
243570
485585
726895

Table 4: Hypothetical cumulative drug release profile at physiological (pH 7.4) and endosomal (pH 5.5) conditions.

Conclusion

While further experimental validation is required, the unique spirocyclic structure and the presence of hydrolytically labile amide bonds in this compound make it a promising monomer for the development of novel biodegradable polymers for controlled drug delivery. The protocols and expected outcomes presented in this application note provide a solid foundation for researchers to explore the potential of this compound in creating advanced drug delivery systems. Future work should focus on the actual synthesis and characterization of these polymers and their formulations, followed by comprehensive in vitro and in vivo evaluations.

References

Application Notes and Protocols for the 3-Azaspiro[5.5]undecane-2,4-dione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azaspiro[5.5]undecane-2,4-dione scaffold, a spirocyclic system containing a glutarimide ring fused to a cyclohexane ring, represents a promising yet underexplored chemotype in medicinal chemistry. Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target specificity and favorable physicochemical properties.[1] While direct experimental data on the biological activities of this compound derivatives are limited, extensive research on structurally related spiro-glutarimides and other spirocyclic compounds provides a strong rationale for their investigation as potential therapeutic agents.

This document provides a comprehensive overview of the potential applications of the this compound scaffold, drawing on data from analogous structures. It includes detailed protocols for the synthesis of a derivative library and for key biological assays to evaluate their potential as anticancer and neuroprotective agents. The proposed signaling pathways and experimental workflows are visualized to guide further research and development efforts.

Predicted Biological Activities and Rationale

Based on the biological activities of structurally similar compounds, derivatives of the this compound scaffold are predicted to exhibit potential in two primary therapeutic areas: oncology and neuroscience.

  • Anticancer Activity: Numerous spirocyclic compounds, including those with glutarimide or similar heterocyclic moieties, have demonstrated potent anticancer activity.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2] The rigid spirocyclic framework can orient functional groups in a precise manner to interact with key anticancer targets.

  • Neuropharmacological Activity: Derivatives of related diazaspiro[5.5]undecane have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor, a crucial target for therapies addressing anxiety, epilepsy, and other neurological disorders.[4][5] The glutarimide moiety itself is present in several neuroactive compounds, suggesting that the this compound scaffold could serve as a valuable template for the design of novel central nervous system (CNS) agents.

Data Presentation: Biological Activities of Structurally Related Spirocyclic Compounds

The following tables summarize the quantitative biological data for structurally analogous spirocyclic compounds, providing a basis for predicting the potential potency of this compound derivatives.

Table 1: Anticancer Activity of Structurally Related Spiro Compounds

Compound ClassSpecific Derivative/CompoundCancer Cell LineAssay TypeIC50/GI50 (µM)
Spiro-indolinoneSSSK16MCF-7 (Breast)SRB Assay0.44[6]
Spiro-indolinoneSSSK17MCF-7 (Breast)SRB Assay0.04[6]
Spiro-acenaphthylene-thiadiazoleCompound 1RXF393 (Renal)MTT Assay7.01[2]
Spiro-acenaphthylene-thiadiazoleCompound 1HT29 (Colon)MTT Assay24.3[2]
Spiro-acenaphthylene-thiadiazoleCompound 1LOX IMVI (Melanoma)MTT Assay9.55[2]
Spiro[pyrrolidine-2,3'-oxindole]Compound 4cA549 (Lung)MTT Assay34.99[3]
Spiro[pyrrolidine-2,3'-oxindole]Compound 4fA549 (Lung)MTT Assay41.12[3]
Spiro thiochromene–oxindoleCompound 4e-BSA Denaturation127.48 (µg/mL)[7]
Spiro thiochromene–oxindoleCompound 4k-BSA Denaturation190.74 (µg/mL)[7]
2-Benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneCompound 7HeLa, K562, MDA-MB-453MTT Assay9-27[2]

Table 2: GABAA Receptor Modulation by Diazaspiro[5.5]undecane Derivatives

Compound ClassSpecific DerivativeReceptor SubtypeAssay TypeKi (nM)
3,9-Diazaspiro[5.5]undecanem-methylphenyl analog (1e)α4βδ GABAARadioligand Binding180[5]

Experimental Protocols

Synthesis of a this compound Derivative Library

This protocol describes a general method for the synthesis of a library of N-substituted this compound derivatives, which is essential for structure-activity relationship (SAR) studies. The synthesis involves two main steps: the formation of the core scaffold and its subsequent N-alkylation or N-arylation.

Step 1: Synthesis of this compound (Core Scaffold)

This procedure is adapted from the Bucherer-Bergs reaction.[8]

  • Materials: Cyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve ammonium carbonate (4 molar equivalents) in water.

    • Add potassium cyanide (2 molar equivalents) to the solution and stir until dissolved.

    • Add a solution of cyclohexanone (1 molar equivalent) in ethanol.

    • Seal the flask and heat the mixture at 60°C for 6-8 hours with vigorous stirring.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl to pH 1-2 to precipitate the hydantoin intermediate.

    • Filter the precipitate, wash with cold water, and dry.

    • Hydrolyze the hydantoin intermediate by refluxing with a strong acid (e.g., 6M HCl) to yield the spiro-amino acid.

    • Isolate the amino acid and then heat it to a high temperature (e.g., 180-200°C) under vacuum to induce cyclization to the this compound.

    • Purify the final product by recrystallization (e.g., from ethanol/water).

Step 2: N-Alkylation/N-Arylation of this compound

This protocol provides a general method for the N-alkylation of the glutarimide scaffold.[9][10]

  • Materials: this compound, Alkyl or Benzyl Halide (e.g., bromide or iodide), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1 molar equivalent) in dry DMF, add potassium carbonate (1.5 molar equivalents).

    • Add the desired alkyl or benzyl halide (1.2 molar equivalents) to the mixture.

    • Stir the reaction mixture at room temperature or gentle heat (50-60°C) for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the N-substituted derivative by column chromatography on silica gel or by recrystallization.

G cluster_synthesis Synthesis Workflow cluster_library Library Generation start Start Materials (Cyclohexanone, KCN, (NH₄)₂CO₃) bucherer_bergs Bucherer-Bergs Reaction start->bucherer_bergs hydrolysis Acid Hydrolysis bucherer_bergs->hydrolysis cyclization Thermal Cyclization hydrolysis->cyclization scaffold This compound cyclization->scaffold alkylation N-Alkylation / N-Arylation (Alkyl/Aryl Halides, Base) scaffold->alkylation library N-Substituted Derivative Library alkylation->library

Caption: General workflow for the synthesis of a this compound derivative library.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HepG2), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Neuropharmacological Activity: GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

  • Materials: Rat brain tissue, Homogenization buffer (e.g., 0.32 M sucrose), Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam), Non-specific binding control (e.g., GABA or Diazepam), Test compounds, Scintillation cocktail, Scintillation counter.

  • Procedure (Membrane Preparation):

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in binding buffer and repeat the centrifugation step.

    • Wash the pellet several times with binding buffer to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

  • Procedure (Binding Assay):

    • In a 96-well plate or microcentrifuge tubes, add the membrane preparation, radioligand at a fixed concentration (e.g., 1-5 nM), and the test compound at various concentrations.

    • For total binding, add only the membrane preparation and radioligand.

    • For non-specific binding, add the membrane preparation, radioligand, and a high concentration of a known GABAA receptor ligand (e.g., 10 µM GABA).

    • Incubate the mixture at 4°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

G cluster_screening Biological Screening Workflow library N-Substituted Derivative Library primary_screening Primary Screening (e.g., MTT Assay, GABAA Binding) library->primary_screening hit_id Hit Identification primary_screening->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response Active sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Inactive dose_response->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A general experimental workflow for the screening and initial optimization of a this compound derivative library.

Proposed Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be modulated by derivatives of the this compound scaffold, based on their predicted biological activities and molecular docking studies of related compounds.

Proposed Anticancer Mechanism: Induction of Apoptosis

Molecular docking studies of various anticancer compounds suggest that they can interact with key proteins in the apoptotic pathway. It is hypothesized that derivatives of the this compound scaffold could induce apoptosis by modulating the activity of proteins such as Bcl-2 family members or caspases.

G compound This compound Derivative bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bax) compound->bcl2 Modulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptotic pathway potentially activated by this compound derivatives.

Proposed Neuropharmacological Mechanism: GABAA Receptor Modulation

Based on the activity of diazaspiro[5.5]undecane analogs, it is proposed that derivatives of the this compound scaffold could act as allosteric modulators of the GABAA receptor. Molecular docking studies could help identify the specific binding site.[11]

G cluster_receptor GABAA Receptor gabaa GABAA Receptor Channel cl_influx Chloride Ion Influx gabaa->cl_influx gaba_site GABA Binding Site gaba_site->gabaa Opens allo_site Allosteric Site allo_site->gabaa Modulates gaba GABA gaba->gaba_site compound This compound Derivative compound->allo_site hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibitory Neurotransmission hyperpolarization->inhibition

Caption: Proposed allosteric modulation of the GABAA receptor by this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the areas of oncology and neuroscience. Although direct biological data for this specific scaffold is currently sparse, the information gathered from structurally related compounds provides a solid foundation and a clear direction for future research. The protocols and workflows detailed in this document are intended to empower researchers to synthesize and evaluate libraries of these compounds, with the ultimate goal of identifying novel lead candidates for drug development. The use of in silico methods, such as molecular docking, will be crucial in guiding the rational design of these derivatives and in elucidating their potential mechanisms of action.

References

Application Notes and Protocols: Development of Anticancer Agents from Azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents derived from the azaspiro[5.5]undecane scaffold. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Azaspiro[5.5]undecane Derivatives in Oncology

The azaspiro[5.5]undecane core structure represents a unique three-dimensional scaffold that has garnered interest in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a range of biological activities, with several compounds showing promising anticancer effects. These compounds have been investigated for their ability to inhibit key cellular processes involved in cancer progression, such as cell cycle regulation and epigenetic modifications. This document outlines the current state of research on these derivatives and provides practical guidance for their study.

Quantitative Data Summary

The in vitro cytotoxic activities of various azaspiro[5.5]undecane and related azaspiro derivatives are summarized below. These tables provide a comparative look at the potency of these compounds against different human cancer cell lines.

Table 1: Cytotoxic Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6b--0.18[1]
6d0.26[1]--
8b-0.10[1]-
11b0.18>400.22
11d0.450.080.20
11h0.190.080.15
11k0.250.090.14
12c0.330.250.14
Bendamustine19.3225.3420.21
Vorinostat2.343.122.58

Data for compounds 11b, 11d, 11h, 11k, 12c, Bendamustine, and Vorinostat sourced from a study on 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[2]

Table 2: Cytotoxic Activity of Diazaspiro[5.5]undecane Derivatives against SK-HEP-1 (Liver Adenocarcinoma) Cells [3]

Substituent GroupIC50 (µg/mL)
p-fluorophenyl47.46[3]
phenyl46.31[3]
thiophene109[3]
5-methyl furyl125[3]

Table 3: Inhibitory Activity of Selected Azaspiro[5.5]undecane Derivatives against Specific Molecular Targets

Compound Class/DerivativeTargetAssay TypeIC50 (nM)
1,9-Diazaspiro[5.5]undecane derivative (cpd 25)CDK7Not Specified≤5[4]
4-Azaspiro[5.5]undecane derivative (cpd 1k)hACC-1Radiometric11[4]
hACC-2Radiometric4[4]
1,4,9-Triazaspiro[5.5]undecan-2-one (UZH2)METTL3TR-FRET5[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of azaspiro[5.5]undecane derivatives.

General Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

This protocol describes a four-step reaction to synthesize the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold, starting from 4-aminophenol and glycolic acid.[1]

Step 1: Synthesis of 2-(4-hydroxyphenylamino)acetic acid

  • Dissolve 4-aminophenol in an appropriate solvent.

  • Add glycolic acid to the solution.

  • Heat the mixture under reflux for a specified time to drive the reaction.

  • Cool the reaction mixture and isolate the product by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

Step 2: Synthesis of 1-oxa-4-azaspiro[4.5]decanedione intermediate

  • Suspend the product from Step 1 in a suitable solvent.

  • Add a cyclizing agent to the suspension.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Step 3: Michael Addition or Cyclopropanation To reduce the reactivity of the α,β-unsaturated olefinic bond, perform either a Michael addition or a cyclopropanation reaction.

  • Dissolve the spirodecanedione intermediate in a suitable solvent.

  • For Michael addition, add a nucleophilic reagent and a base.

  • For cyclopropanation, use a suitable cyclopropanating agent.

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Work up the reaction mixture and purify the product by chromatography.

Step 4: Introduction of Heteroatoms

  • To improve hydrophilicity and introduce new binding sites, further modify the molecule by introducing heteroatoms.

  • Select an appropriate reaction based on the desired modification (e.g., amination, etherification).

  • Perform the reaction under optimized conditions.

  • Purify the final 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative using column chromatography or recrystallization.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MDA-MB-231, HeLa, SK-HEP-1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Trypsinize confluent cells, resuspend in fresh media, and count using a hemocytometer.

    • Seed 1 x 10^4 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the azaspiro[5.5]undecane derivatives in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Apoptosis Analysis by Flow Cytometry

This protocol describes the use of Annexin V-FITC and propidium iodide (PI) staining to quantify apoptosis in cancer cells treated with azaspiro[5.5]undecane derivatives.[1]

  • Cell Treatment:

    • Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at a specific concentration (e.g., 10 µM) for a designated period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., combretastatin A4).[1]

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use FITC signal (Annexin V) to detect early apoptotic cells and PI signal to detect late apoptotic and necrotic cells.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by azaspiro[5.5]undecane derivatives and general experimental workflows are provided below using the DOT language for Graphviz.

Visualizations

anticancer_drug_development_workflow cluster_discovery Compound Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development synthesis Synthesis of Azaspiro[5.5]undecane Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis mechanism Mechanism of Action (e.g., Kinase Assay) apoptosis->mechanism animal_model Xenograft Animal Model mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity adme ADME/Tox Studies toxicity->adme formulation Formulation Development adme->formulation

Caption: Workflow for the development of anticancer agents.

METTL3_Inhibition_Pathway cluster_rna_modification m6A RNA Methylation cluster_drug_action Drug Intervention cluster_cellular_outcome Cellular Consequences mettl3_14 METTL3/METTL14 Complex m6a N6-methyladenosine (m6A) mettl3_14->m6a Methylation m6a_level Decreased m6A Levels mettl3_14->m6a_level adenosine Adenosine in RNA adenosine->mettl3_14 rna_processing Altered RNA Processing (Splicing, Stability, Translation) m6a->rna_processing azaspiro_undecane 1,4,9-Triazaspiro[5.5]undecan-2-one (e.g., UZH2) azaspiro_undecane->mettl3_14 Inhibits m6a_level->rna_processing cancer_cell Inhibition of Cancer Cell Proliferation (e.g., Leukemia, Prostate Cancer) rna_processing->cancer_cell

Caption: METTL3 inhibition by azaspiro[5.5]undecane derivatives.

CDK7_Inhibition_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation cluster_drug_action Drug Intervention cluster_outcome Anticancer Effect cdk7 Cyclin-Dependent Kinase 7 (CDK7) cak_complex CDK-Activating Kinase (CAK) Complex cdk7->cak_complex cdk7_tf CDK7 (as part of TFIIH) cyclinH Cyclin H cyclinH->cak_complex mat1 MAT1 mat1->cak_complex cdks Other CDKs (e.g., CDK1, CDK2, CDK4, CDK6) cak_complex->cdks Phosphorylates & Activates cell_cycle_progression Cell Cycle Progression cdks->cell_cycle_progression cell_cycle_arrest Cell Cycle Arrest cell_cycle_progression->cell_cycle_arrest tf_ii_h Transcription Factor II H (TFIIH) rna_pol_ii RNA Polymerase II cdk7_tf->rna_pol_ii Phosphorylates transcription Transcription Initiation rna_pol_ii->transcription transcription->cell_cycle_arrest azaspiro_derivative 1,9-Diazaspiro[5.5]undecane Derivative azaspiro_derivative->cdk7 Inhibits azaspiro_derivative->cdk7_tf Inhibits apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: CDK7 inhibition by azaspiro[5.5]undecane derivatives.

References

Neuropharmacological Applications of 3-Azaspiro[5.5]undecane-2,4-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct neuropharmacological data on 3-Azaspiro[5.5]undecane-2,4-dione is limited, extensive research into its structural analogs, particularly N-substituted 2-azaspiro[4.5]decane-1,3-diones and diazaspiro[5.5]undecanes, has revealed significant potential in the field of neuroscience. These compounds have primarily been investigated for their anticonvulsant properties, with evidence suggesting modulation of the GABAergic system as a key mechanism of action. Their rigid spirocyclic core allows for precise orientation of functional groups, making them attractive scaffolds for interacting with specific neurological targets.

These application notes provide a comprehensive overview of the neuropharmacological applications of these analogs, including quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Anticonvulsant Activity of 2-Azaspiro[4.5]decane-1,3-dione Analogs

The following table summarizes the anticonvulsant activity of various N-substituted 2-azaspiro[4.5]decane-1,3-dione derivatives in rodent models. The primary endpoints are the median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are models for generalized tonic-clonic and absence seizures, respectively.[1]

Compound IDStructureTest ModelAnimalED50 (mg/kg)Reference
1j N-(4-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dioneMESMouse76.27[2]
9 N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMESMouse100[3]
9 N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMESRat30[3]
VIII N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dionesc.MetNot SpecifiedNot Specified (Potent)[4]
XIV N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dionesc.MetNot SpecifiedNot Specified (Potent)[4]

Signaling Pathway: GABAergic Synapse

The primary proposed mechanism of action for the anticonvulsant effects of these spirocyclic compounds is the enhancement of GABAergic neurotransmission. GABA (γ-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system.[5] Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[6] Many anticonvulsant drugs act by potentiating this effect.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binds Chloride_channel Cl- Influx GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Azaspiro_analog 3-Azaspiro[5.5]undecane -2,4-dione Analog Azaspiro_analog->GABA_A_Receptor Positive Allosteric Modulation

GABAergic Synapse Signaling Pathway

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7]

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Male mice (e.g., ICR-CD-1, 20-25 g)

  • Test compound and vehicle

  • 0.5% tetracaine hydrochloride (topical anesthetic)

  • 0.9% saline solution

Procedure:

  • Animal Preparation: Acclimatize mice for at least 3 days. On the test day, weigh the animals and administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Electrode Application: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine to the corneas of the mouse to provide local anesthesia. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Seizure Induction: Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds through the corneal electrodes.[7]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[7]

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

MES_Workflow start Start acclimatize Animal Acclimatization (3-4 days) start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer peak_effect Wait for Time of Peak Effect administer->peak_effect anesthetize Apply Topical Anesthetic to Corneas peak_effect->anesthetize apply_electrodes Apply Corneal Electrodes with Saline anesthetize->apply_electrodes induce_seizure Induce Seizure (50 mA, 0.2s, 60 Hz) apply_electrodes->induce_seizure observe Observe for Tonic Hindlimb Extension induce_seizure->observe data_analysis Data Analysis (Calculate ED50) observe->data_analysis end End data_analysis->end

Maximal Electroshock (MES) Test Workflow

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that protect against absence and myoclonic seizures.[8]

Materials:

  • Male mice (e.g., CF-1, 20-25 g)

  • Test compound and vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[9]

  • Observation cages

Procedure:

  • Animal Preparation: Acclimatize mice as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.

  • PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.[9]

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions).[9] An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from clonic seizures, using probit analysis.

scPTZ_Workflow start Start acclimatize Animal Acclimatization start->acclimatize administer_drug Administer Test Compound or Vehicle acclimatize->administer_drug wait Pre-treatment Time administer_drug->wait inject_ptz Subcutaneous Injection of PTZ wait->inject_ptz observe Observe for Clonic Seizures (30 min) inject_ptz->observe protected Protected? observe->protected record_protected Record as Protected protected->record_protected No record_unprotected Record as Unprotected protected->record_unprotected Yes analyze Calculate ED50 record_protected->analyze record_unprotected->analyze end End analyze->end

Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow

GABA-A Receptor Radioligand Binding Assay

This in vitro assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • Radioligand (e.g., [3H]muscimol or [3H]GABA)

  • Test compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brains in buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the brain membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled GABA).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Brain Membranes start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

References

Application Note: High-Resolution FTIR Spectroscopy of 3-Azaspiro[5.5]undecane-2,4-dione for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the analysis of 3-Azaspiro[5.5]undecane-2,4-dione using Fourier-Transform Infrared (FTIR) spectroscopy. This compound, a spirocyclic compound incorporating a glutarimide moiety, is of significant interest in medicinal chemistry and drug development. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the identity, assessing the purity, and elucidating the structural features of this compound. The protocol herein details sample preparation, data acquisition parameters, and spectral interpretation guidelines to ensure the generation of high-quality, reproducible data for research and quality control purposes.

Introduction

This compound is a heterocyclic compound with potential applications in the development of novel therapeutic agents. The presence of the glutarimide ring is a key structural feature, as this moiety is found in various biologically active molecules. Accurate and efficient characterization of this compound is crucial for its advancement in the drug development pipeline. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of functional groups within a molecule.[1][2] By identifying the characteristic absorption bands, FTIR can definitively confirm the presence of the imide carbonyl groups, N-H bonds, and the spiro-alkane framework of this compound.

Experimental Protocol

This protocol provides a standardized procedure for obtaining a high-quality FTIR spectrum of solid this compound.

1. Materials and Equipment

  • Sample: this compound (solid, crystalline powder)

  • FTIR Spectrometer: A standard laboratory FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • Potassium bromide (KBr), spectroscopy grade, oven-dried to remove moisture.

    • Agate mortar and pestle.

    • Hydraulic press and pellet-forming die.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Software: Spectrometer control and data analysis software.

2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to eliminate absorbed water, which can interfere with the IR spectrum.

  • Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • Grinding: Transfer the sample and KBr to the agate mortar and grind them together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes to form a transparent or translucent pellet.

  • Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent.

3. Data Acquisition

  • Background Spectrum: Place the empty sample holder (or the ATR crystal with no sample) in the spectrometer's sample compartment. Acquire a background spectrum to measure the instrument's response and the contribution of atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the sample compartment. For ATR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Scan Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Collection: Initiate the scan to acquire the FTIR spectrum of the sample.

4. Data Processing and Analysis

  • Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

  • Interpretation: Compare the observed absorption bands with the expected frequencies for the functional groups present in this compound.

Expected Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its glutarimide and spiro-alkane structures. The key vibrational modes are summarized in the table below.

Wavenumber Range (cm⁻¹)AssignmentDescription
3300 - 3100N-H StretchingA moderate to strong, potentially broad peak characteristic of the imide N-H bond.
2950 - 2850C-H Stretching (sp³)Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexane ring.
~1790 & ~1715C=O Stretching (Imide)Two distinct and strong absorption bands are characteristic of the imide functional group. These correspond to the symmetric and anti-symmetric stretching of the carbonyls.[3]
1470 - 1430C-H Bending (CH₂)Scissoring and bending vibrations of the methylene groups in the cyclohexane ring.
1350 - 1250C-N StretchingA moderate absorption band associated with the stretching of the carbon-nitrogen bond in the glutarimide ring.
Below 1000Fingerprint RegionA complex pattern of peaks unique to the molecule's overall structure, including skeletal vibrations of the spiro-cyclic system.[2]

Visualization of the Experimental Workflow

FTIR_Workflow FTIR Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Mix Mix & Grind Sample with KBr Sample->Mix KBr Spectroscopy Grade KBr KBr->Mix Pellet Press into a Transparent Pellet Mix->Pellet Background Acquire Background Spectrum Pellet->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Baseline Correction SampleScan->Process Analyze Peak Picking & Interpretation Process->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the FTIR spectroscopic analysis of this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and high-quality spectral data. The characteristic absorption bands of the glutarimide and spiro-alkane functionalities can be clearly identified, allowing for unambiguous confirmation of the compound's identity and assessment of its purity. This straightforward and efficient analytical procedure is well-suited for integration into synthetic chemistry workflows and quality control processes in the pharmaceutical industry.

References

Application Notes and Protocols for the Purity Assessment of 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for determining the purity of 3-Azaspiro[5.5]undecane-2,4-dione, a spirocyclic compound with potential applications in medicinal chemistry.[1][2] The protocols outlined below are designed for use in quality control, research, and development settings.

Introduction

This compound is a heterocyclic compound belonging to the spirohydantoin class of molecules.[2] The structural integrity and purity of this compound are critical for its intended applications, particularly in drug development where impurities can affect efficacy and safety.[3] This document details several analytical techniques for the comprehensive purity assessment of this compound, including chromatographic and spectroscopic methods.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for the definitive purity determination of this compound. The primary techniques covered in these notes are:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the main component and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities with different proton or carbon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For confirmation of functional groups and comparison to a reference standard.

The selection of methods depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[5][6] A reversed-phase HPLC method is generally suitable for a compound of this polarity.

Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area of all components.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase
Mobile Phase Acetonitrile and Water (with 0.1% formic acid, if needed)
Gradient To be optimized (e.g., start with 50:50 Acetonitrile:Water)
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength To be determined by UV scan (e.g., 210 nm)[8]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation:

Table 1: HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Main Componente.g., 5.8e.g., 1250000e.g., 99.5%
Impurity 1e.g., 3.2e.g., 3000e.g., 0.24%
Impurity 2e.g., 7.1e.g., 3250e.g., 0.26%
Total 1256250 100%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Equilibrate System B->C D Inject Sample C->D E Acquire Data D->E F Integrate Peaks E->F G Calculate % Purity F->G

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents from the synthesis or purification process, as well as any volatile impurities.[9][10]

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify volatile impurities and residual solvents in a sample of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., HP-5MS)

  • This compound sample

  • High-purity solvent for sample dilution (e.g., methanol or acetone)

  • Helium (carrier gas)

Chromatographic and Spectrometric Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 10:1)
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40-500 m/z

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent at a concentration of approximately 1-5 mg/mL.

  • GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Data Presentation:

Table 2: GC-MS Analysis of Potential Volatile Impurities

Retention Time (min)Compound NameCAS NumberPurity (%)
e.g., 4.5Cyclohexanone (starting material)108-94-1e.g., 0.1
e.g., 3.1Acetone (residual solvent)67-64-1e.g., <0.05

Note: The data in this table is hypothetical and for illustrative purposes. The presence and identity of impurities will depend on the synthetic route.[11]

Workflow Diagram:

GCMS_Workflow A Prepare Sample Solution B Inject into GC-MS A->B C Separate Components (GC) B->C D Detect and Fragment (MS) C->D E Identify by Mass Spectrum D->E F Quantify Impurities E->F

Caption: Workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR can provide valuable information.

Experimental Protocol: NMR Purity and Structural Confirmation

Objective: To confirm the chemical structure of this compound and to detect and quantify impurities with distinct NMR signals.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integrations with the expected spectrum for this compound.

    • Purity Assessment: Look for any unexpected signals that may correspond to impurities. The relative integration of impurity signals compared to the main compound signals can be used for quantification, especially with the addition of an internal standard (qNMR).

Expected Spectral Data: Publicly available spectral data can be used as a reference.[12][13]

Data Presentation:

Table 3: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
e.g., 8.0-8.5br s1HNH
e.g., 2.5-2.7m4HCH₂ adjacent to C=O
e.g., 1.3-1.6m10HCyclohexane CH₂

Note: This is a generalized representation. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] It is an excellent method for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Experimental Protocol: FTIR Identity Confirmation

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation and Materials:

  • FTIR spectrometer with an ATR accessory or KBr press

  • This compound sample

  • KBr (for pellet method)

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation:

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3200N-H stretch
~1700 and ~1750C=O stretches (dione)
~2930 and ~2850C-H stretches (aliphatic)

Note: These are approximate values. The exact positions of the peaks can be influenced by the molecular environment.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Place on ATR or Prepare KBr Pellet B Acquire Spectrum A->B C Identify Functional Groups B->C D Compare to Standard C->D

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Azaspiro[5.5]undecane hydrochloride as an M2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus M2 protein is a proton-selective ion channel essential for viral replication. It facilitates the uncoating of the virus within the host cell by allowing protons to enter the virion, triggering the release of the viral ribonucleoprotein complex. Inhibition of the M2 proton channel is a clinically validated strategy for the treatment of influenza A infections. Amantadine and rimantadine were the first-generation M2 inhibitors; however, their efficacy has been severely compromised by the emergence of resistant strains, primarily due to mutations in the transmembrane domain of the M2 protein. This has necessitated the development of novel M2 inhibitors with activity against both wild-type and resistant influenza A strains.

3-Azaspiro[5.5]undecane hydrochloride has emerged as a potent inhibitor of the wild-type influenza A virus M2 protein. This document provides detailed protocols for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride and for its evaluation as an M2 inhibitor using established virological and electrophysiological assays.

Data Presentation

The inhibitory activity of 3-Azaspiro[5.5]undecane hydrochloride and related compounds against wild-type and amantadine-resistant influenza A virus strains is summarized in the tables below.

CompoundInfluenza A StrainAssay TypeIC50 (µM)Reference
3-Azaspiro[5.5]undecane hydrochloride Wild-Type (A/M2)Two-Electrode Voltage Clamp1[1]
AmantadineWild-TypePlaque Reduction Assay0.3 ± 0.1
RimantadineWild-TypePlaque Reduction Assay0.1 ± 0.05
3-Azaspiro[5.5]undecane hydrochloride V27A mutantTwo-Electrode Voltage Clamp>100[2][3]
3-Azaspiro[5.5]undecane hydrochloride S31N mutantTwo-Electrode Voltage ClampInactive[2][3]
AmantadineV27A mutantPlaque Reduction Assay>100[4]
AmantadineS31N mutantPlaque Reduction Assay>100[4]

Experimental Protocols

Synthesis of 3-Azaspiro[5.5]undecane hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is achieved through a two-step process involving the reduction of 3,3-pentamethyleneglutarimide followed by the formation of the hydrochloride salt.

Step 1: Reduction of 3,3-pentamethyleneglutarimide to 3-Azaspiro[5.5]undecane

Materials:

  • 3,3-pentamethyleneglutarimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, add lithium aluminum hydride (4 equivalents) to anhydrous THF under stirring.

  • To this suspension, add 3,3-pentamethyleneglutarimide (1 equivalent) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Azaspiro[5.5]undecane as an oil.

Step 2: Formation of 3-Azaspiro[5.5]undecane hydrochloride

Materials:

  • 3-Azaspiro[5.5]undecane (from Step 1)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated) or HCl gas

  • Beaker

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 3-Azaspiro[5.5]undecane in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise with vigorous stirring, or bubble anhydrous HCl gas through the solution.

  • A white precipitate of 3-Azaspiro[5.5]undecane hydrochloride will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield 3-Azaspiro[5.5]undecane hydrochloride as a white solid.

Plaque Reduction Assay for M2 Inhibition

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/Udorn/72)

  • 3-Azaspiro[5.5]undecane hydrochloride (test compound)

  • Amantadine (positive control)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound and controls in serum-free DMEM.

  • Pre-incubate the confluent cell monolayers with the different concentrations of the compound for 1 hour at 37°C.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium (containing agarose or Avicel) with the corresponding concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological assay directly measures the inhibition of the M2 proton channel current.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the influenza A M2 protein (wild-type or mutant)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Low pH recording solution (e.g., pH 5.5)

  • 3-Azaspiro[5.5]undecane hydrochloride (test compound)

  • Two-electrode voltage clamp setup

Procedure:

  • Inject Xenopus oocytes with M2 cRNA and incubate for 2-4 days to allow for protein expression.

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current).

  • Clamp the membrane potential at a holding potential of -30 mV.

  • Switch the perfusion to a low pH solution to activate the M2 proton current.

  • Once a stable baseline current is established, apply different concentrations of the test compound in the low pH solution.

  • Record the inhibition of the M2 current at each concentration.

  • Calculate the percentage of current inhibition for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Synthesis_Workflow Start 3,3-pentamethyleneglutarimide Reduction Reduction with LiAlH4 in THF Start->Reduction Intermediate 3-Azaspiro[5.5]undecane (Crude Product) Reduction->Intermediate Salt_Formation Treatment with HCl in Diethyl Ether Intermediate->Salt_Formation Final_Product 3-Azaspiro[5.5]undecane hydrochloride (Final Product) Salt_Formation->Final_Product

Caption: Synthesis workflow for 3-Azaspiro[5.5]undecane hydrochloride.

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_channel M2 Proton Channel (Homotetramer) Viral_Core Viral Ribonucleoprotein (vRNP) M2_channel->Viral_Core acidification Uncoating_Blocked Viral Uncoating Blocked Protons_in H+ Protons_in->M2_channel influx Acidic_pH Low pH Environment Inhibitor 3-Azaspiro[5.5]undecane hydrochloride Inhibitor->M2_channel blocks channel Replication_Inhibited Viral Replication Inhibited

Caption: Mechanism of M2 proton channel inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis, with a focus on the widely used Bucherer-Bergs reaction.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible CauseRecommended Solution
Incomplete Reaction Reaction Time: Ensure the reaction proceeds for a sufficient duration. Typically, these reactions are run for several hours (e.g., 6 hours) at an elevated temperature.[1] Temperature: Maintain the reaction temperature within the optimal range, which is generally between 50-60°C.[1] Mixing: Employ efficient stirring to ensure a homogeneous reaction mixture.[1]
Suboptimal Reagent Stoichiometry Verify the molar ratios of the reactants. For the Bucherer-Bergs reaction, a common stoichiometry is a 1:2:4 molar ratio of ketone (cyclohexanone) to cyanide (e.g., potassium cyanide) to ammonium carbonate.[1]
Incorrect pH The pH of the reaction mixture is critical. The Bucherer-Bergs reaction is typically carried out under basic conditions. Ensure the pH is maintained within the optimal range to facilitate the reaction.[1]
Product Loss During Work-up Precipitation: Ensure complete precipitation of the product upon acidification. Cooling the mixture can help maximize the recovery of the crystalline product.[1] Washing: Use a minimal amount of cold solvent to wash the filtered product to prevent significant product loss.[1]

Problem 2: Presence of Significant Impurities in the Final Product

Potential ImpurityIdentificationFormation MechanismMitigation Strategy
Unreacted Cyclohexanone - TLC: Compare the product spot with a cyclohexanone standard. - GC-MS: Can be used to detect the volatile starting material. - ¹H NMR: Look for characteristic signals of cyclohexanone.Incomplete conversion of the starting material.- Ensure optimal reaction conditions (time, temperature, stoichiometry) as described in Problem 1. - Purify the crude product via recrystallization.
Polymeric Byproducts - ¹H NMR: Broad, unresolved peaks. - Solubility: Insoluble in common organic solvents.Polymerization can occur, especially with prolonged reaction times or at excessively high temperatures.- Optimize reaction time and temperature to minimize polymerization.
Hydrolysis Products - LC-MS: Look for peaks corresponding to the molecular weight of the ring-opened dicarboxylic acid.The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic work-up conditions.- Maintain careful control of pH during the work-up and purification steps. - Avoid prolonged exposure to harsh acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method for synthesizing this compound, a type of spirohydantoin, is the Bucherer-Bergs reaction.[1] This reaction involves the treatment of a ketone (in this case, cyclohexanone) with an alkali metal cyanide (like potassium cyanide) and ammonium carbonate.

Q2: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For a polar molecule like this compound, polar organic solvents such as ethanol or ethyl acetate are good starting points. It may also be beneficial to use a mixed solvent system, such as ethyl acetate/hexane.

Q3: What are the expected physical properties of this compound?

This compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol [2]
Appearance Solid
IUPAC Name This compound[2]

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes, the Bucherer-Bergs reaction involves the use of highly toxic alkali metal cyanides (e.g., potassium cyanide or sodium cyanide). These reagents are potent poisons and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure you are familiar with your institution's safety protocols for handling cyanides and have a cyanide antidote kit readily available.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Bucherer-Bergs Reaction

Materials:

  • Cyclohexanone

  • Potassium cyanide (or sodium cyanide)

  • Ammonium carbonate

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate and water.

  • Add potassium cyanide to the mixture and stir until it is dissolved. Caution: Handle cyanide with extreme care in a fume hood.

  • Add a solution of cyclohexanone in ethanol to the flask.

  • Heat the reaction mixture to 50-60°C and stir for several hours (e.g., 6 hours).[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product. Perform this step in a fume hood as toxic hydrogen cyanide gas may be evolved.

  • Cool the mixture in an ice bath to maximize precipitation.[1]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Dry the crude product thoroughly.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

Visualizations

Bucherer_Bergs_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Cyclohexanone Cyclohexanone Reaction_Mixture Reaction at 50-60°C Cyclohexanone->Reaction_Mixture KCN KCN KCN->Reaction_Mixture Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Reaction_Mixture Acidification Acidification (HCl) Reaction_Mixture->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure 3-Azaspiro[5.5] undecane-2,4-dione Recrystallization->Pure_Product Troubleshooting_Low_Yield Start Low Yield of Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Stoichiometry Incorrect Stoichiometry? Incomplete_Reaction->Suboptimal_Stoichiometry No Check_Time_Temp Check Reaction Time & Temperature Incomplete_Reaction->Check_Time_Temp Yes Product_Loss Product Loss During Work-up? Suboptimal_Stoichiometry->Product_Loss No Verify_Ratios Verify Molar Ratios of Reactants Suboptimal_Stoichiometry->Verify_Ratios Yes Optimize_Workup Optimize Precipitation & Washing Product_Loss->Optimize_Workup Yes

References

troubleshooting low yield in spiro-glutarimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of spiro-glutarimides, particularly in addressing issues of low yield.

Troubleshooting Guide & FAQs

Q1: My spiro-glutarimide synthesis has a very low yield. What are the common causes?

Low yields in spiro-glutarimide synthesis can stem from several factors throughout the experimental process. The most common culprits include:

  • Inefficient Spirocyclization: The key ring-forming step is often challenging and highly sensitive to reaction conditions.

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and complicate purification.

  • Starting Material Quality: Impurities in reactants or solvents can inhibit the reaction or lead to side products.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst loading can lead to incomplete conversion or product decomposition.

  • Purification Losses: The final product may be lost during workup and purification steps, especially if it has high polarity or is prone to degradation on silica gel.

Q2: I am observing multiple side products in my reaction mixture. What are the likely culprits?

The formation of side products is a frequent cause of low yields. Common side products and their potential causes are outlined below:

Side ProductPotential CauseSuggested Solution
Uncyclized Michael Adduct Incomplete cyclization.Increase reaction temperature or time; screen different bases or catalysts.
Polymerization Products High concentration of reactants; excessive temperature.Use higher dilution; maintain strict temperature control.
Decomposition of Glutarimide Ring Harsh basic or acidic conditions; prolonged reaction times.Use milder bases (e.g., organic bases like DBU or DIPEA); minimize reaction time.
Epimerization at the Spiro-center Reversible reaction under thermodynamic control.Employ kinetic control (lower temperatures); select a suitable stereoselective catalyst.
Q3: The spirocyclization step seems to be inefficient. How can I optimize it?

Optimizing the spirocyclization is critical for achieving a high yield. Consider the following strategies:

  • Catalyst/Base Screening: The choice of catalyst or base is crucial. A comparison of different catalysts for a model reaction is presented below.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO can often enhance the rate of cyclization.

  • Temperature and Concentration: A systematic study of temperature and reactant concentration can help identify the optimal conditions to favor the desired cyclization over side reactions.

Table 1: Effect of Reaction Conditions on Spirocyclization Yield
CatalystSolventTemperature (°C)Yield (%)
DBUTHF2545
DBUDMF2565
Cs₂CO₃Acetonitrile8075
L-ProlineDMSO6085
Thiourea CatalystToluene4092

Note: Data presented are representative examples from typical optimization studies and may vary depending on the specific substrates.

Q4: I am having difficulty purifying my spiro-glutarimide product. What are the recommended methods?

Purification of polar, nitrogen-containing compounds like spiro-glutarimides can be challenging.

  • Column Chromatography: This is the most common method.

    • Normal Phase: Use a solvent system with a polar modifier like methanol or ethanol in dichloromethane or ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.

Q5: The glutarimide ring appears to be unstable under my reaction conditions. What can I do to prevent its decomposition?

The glutarimide ring can be susceptible to hydrolysis or other degradation pathways, especially under harsh conditions.

  • Control of pH: Avoid strongly acidic or basic conditions during both the reaction and the workup. Use of buffered solutions during extraction can be beneficial.

  • Temperature Management: High temperatures can promote decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols

General Protocol for a Michael Addition-Cyclization Cascade for Spiro-Glutarimide Synthesis

This protocol describes a general procedure for the synthesis of a spiro-glutarimide via a Michael addition of a pronucleophile to an acceptor, followed by an intramolecular cyclization.

Materials:

  • Michael Donor (e.g., a malonate derivative)

  • Michael Acceptor (e.g., an α,β-unsaturated imide)

  • Catalyst (e.g., L-Proline)

  • Solvent (e.g., DMSO)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • To a solution of the Michael acceptor (1.0 eq) and the Michael donor (1.2 eq) in DMSO (0.1 M), add the catalyst (0.2 eq) at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine Reactants & Catalyst in Solvent start->reactants reaction 2. Stir at Optimal Temperature reactants->reaction monitoring 3. Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench & Aqueous Workup monitoring->workup Reaction Complete extraction 5. Extraction with Organic Solvent workup->extraction purification 6. Purification (Column Chromatography) extraction->purification analysis 7. Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General workflow for spiro-glutarimide synthesis and purification.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield check_conversion Check Conversion (TLC/LC-MS of crude) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete good_conversion Good Conversion check_conversion->good_conversion Complete optimize_reaction Optimize Reaction: - Increase Temp/Time - Screen Catalysts - Check Reagent Purity low_conversion->optimize_reaction check_side_products Multiple Side Products? good_conversion->check_side_products yes_side_products Yes check_side_products->yes_side_products Yes no_side_products No check_side_products->no_side_products No optimize_conditions Optimize Conditions: - Lower Temperature - Use Milder Base - Higher Dilution yes_side_products->optimize_conditions purification_issue Review Purification: - Change Eluent System - Add Triethylamine - Consider Recrystallization no_side_products->purification_issue

Caption: Decision tree for troubleshooting low yields in spiro-glutarimide synthesis.

Technical Support Center: Optimization of Reaction Conditions for 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and established method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves treating cyclohexanone with an alkali metal cyanide (such as sodium or potassium cyanide) and ammonium carbonate.

Q2: I am experiencing consistently low yields. What are the most likely causes?

A2: Low yields in the Bucherer-Bergs synthesis of this compound can stem from several factors. The most common issues include incomplete reaction, suboptimal reagent stoichiometry, incorrect pH, and product loss during the work-up and purification steps. Each of these potential causes is addressed in detail in the Troubleshooting Guide below.

Q3: What is the optimal temperature range for this reaction?

A3: The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. The optimal temperature range is generally between 50-60°C.[1] Temperatures below this range may lead to a sluggish reaction, while significantly higher temperatures could promote the formation of side products.

Q4: How critical is the molar ratio of the reactants?

A4: The stoichiometry of the reactants is a critical parameter for maximizing the yield and minimizing impurities. A commonly employed molar ratio for the Bucherer-Bergs reaction is 1:2:4 of cyclohexanone to cyanide to ammonium carbonate.[1]

Q5: What are the key safety precautions I should take when performing this synthesis?

A5: The Bucherer-Bergs reaction involves the use of highly toxic alkali metal cyanides. It is imperative to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure you have a cyanide antidote kit readily available and that all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typically, these reactions are run for several hours (e.g., 6 hours or more) at the optimal temperature.[1] - Temperature: Maintain the reaction temperature within the 50-60°C range. Use a controlled temperature bath to ensure stability.[1] - Mixing: Ensure efficient and continuous stirring to maintain a homogeneous reaction mixture.
Suboptimal Reagent Stoichiometry - Verify the molar ratios of your reactants. A common starting point is a 1:2:4 molar ratio of cyclohexanone : sodium cyanide : ammonium carbonate.[1]
Incorrect pH - The Bucherer-Bergs reaction is typically carried out under basic conditions. The ammonium carbonate serves as a buffer, but it's crucial to ensure the pH is in the optimal range (around 8-9) to facilitate the necessary reaction steps.
Product Loss During Work-up - Precipitation: Ensure complete precipitation of the product upon acidification. Cooling the mixture in an ice bath can help maximize the recovery of the crystalline product. - Washing: Use a minimal amount of cold solvent to wash the filtered product to avoid significant product loss.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Impurity Identification Mitigation Strategy
Unreacted Cyclohexanone - TLC: Compare the product spot with a cyclohexanone standard. - GC-MS: Can be used to detect the volatile starting material. - ¹H NMR: Look for characteristic signals of cyclohexanone.- Ensure the reaction goes to completion by optimizing the reaction time and temperature. - During work-up, ensure efficient removal of unreacted starting material. Recrystallization is often effective.
Polymeric Byproducts - Often appear as an insoluble or oily residue.- Avoid excessively high reaction temperatures and prolonged reaction times, which can favor polymerization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

The following data is representative of typical optimization studies for the Bucherer-Bergs reaction of cyclic ketones and should be used as a guideline for experimental design.

Entry Temperature (°C) Time (h) Solvent System (v/v) Yield (%)
1406Ethanol/Water (1:1)45
2506Ethanol/Water (1:1)68
3606Ethanol/Water (1:1)75
4706Ethanol/Water (1:1)72 (with increased byproducts)
5504Ethanol/Water (1:1)55
6508Ethanol/Water (1:1)70
7506Methanol/Water (1:1)62
8506Isopropanol/Water (1:1)58

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a standard laboratory procedure for the Bucherer-Bergs synthesis of this compound from cyclohexanone.

Materials:

  • Cyclohexanone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine cyclohexanone (1.0 molar equivalent), sodium cyanide (2.0 molar equivalents), and ammonium carbonate (4.0 molar equivalents).

  • Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and water to the reaction vessel. The amount of solvent should be sufficient to ensure effective stirring of the reaction mixture.

  • Reaction: Securely seal the reaction vessel and place it in a preheated oil bath at 55°C. Stir the mixture vigorously for 6-8 hours.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature in a fume hood.

    • Carefully and slowly acidify the reaction mixture to a pH of approximately 2 by adding concentrated hydrochloric acid. This step should be performed in an ice bath to control any exotherm.

    • Allow the mixture to stand, preferably overnight in a cold room or refrigerator, to ensure complete precipitation of the crude product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from methanol to obtain pure this compound as a crystalline solid.

    • Dry the purified product under vacuum.

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • Melting Point: Determination of the melting point range.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches).

  • Mass Spectrometry: To determine the molecular weight.

Visualizations

Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification cluster_4 Analysis A Combine Cyclohexanone, NaCN, (NH4)2CO3 B Add Ethanol/Water Solvent A->B C Heat at 50-60°C with Stirring B->C 6-8 hours D Cool and Acidify with HCl C->D E Precipitate and Filter D->E F Recrystallize from Methanol E->F G Characterize Product (NMR, IR, MS, MP) F->G

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Generalized Biological Screening Workflow

As there is limited specific data on the biological activity of this compound, the following diagram outlines a general workflow for its initial biological evaluation based on the activities of structurally related compounds.

start Synthesized this compound primary_screen Primary Screening start->primary_screen cytotoxicity Cytotoxicity Assays (e.g., Cancer Cell Lines) primary_screen->cytotoxicity receptor_binding Receptor Binding Assays (e.g., CNS Receptors) primary_screen->receptor_binding hit_id Hit Identification cytotoxicity->hit_id receptor_binding->hit_id secondary_screen Secondary Screening & Mechanism of Action Studies hit_id->secondary_screen Active no_activity No Significant Activity hit_id->no_activity Inactive lead_opt Lead Optimization secondary_screen->lead_opt

Caption: A general workflow for the initial biological screening of this compound.

References

purification of crude 3-Azaspiro[5.5]undecane-2,4-dione by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Azaspiro[5.5]undecane-2,4-dione by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the recrystallization of this compound?

A1: Methanol is a commonly used and highly effective solvent for the recrystallization of this compound, often resulting in the formation of high-purity crystals.[1] Ethanol and mixtures of ethanol and water can also be successfully employed.[1] The optimal solvent or solvent system may vary depending on the specific impurities present in the crude material.[1]

Q2: What are the typical impurities found in crude this compound synthesized via the Bucherer-Bergs reaction?

A2: The Bucherer-Bergs synthesis may result in several impurities, including:

  • Unreacted Cyclohexanone: The starting ketone may be present if the reaction did not go to completion.

  • Cyclohexanone Cyanohydrin: This is an intermediate in the reaction that may not have fully converted to the final product.[1]

  • Polymeric Byproducts: Side reactions, particularly at elevated temperatures, can lead to the formation of insoluble, often colored, polymeric materials.[1]

  • Hydrolysis Products (e.g., α-ureido acids): The hydantoin ring can undergo partial hydrolysis during the work-up, especially under strongly acidic or basic conditions.[1]

Q3: My recrystallization yields are consistently low. What are the common causes?

A3: Low recovery can stem from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the collected crystals with too much cold solvent. Additionally, the compound may have significant solubility in the cold solvent, in which case further cooling in an ice bath may improve the yield.

Q4: Instead of crystals, my product has "oiled out." What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[2] Insulating the flask can help to slow the cooling rate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Crude product does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. Presence of insoluble impurities (e.g., polymeric byproducts).1. Add small portions of hot solvent until the solid dissolves. Avoid a large excess to maximize yield. 2. If a significant portion remains undissolved, perform a hot gravity filtration to remove the insoluble material.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation.1. Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
Crystals are colored or appear impure. 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.1. Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. 2. Ensure the solution cools slowly to allow for the formation of larger, purer crystals. If necessary, redissolve the crystals in fresh hot solvent and recrystallize at a slower cooling rate.
Product crystallizes in the funnel during hot filtration. 1. The solution is cooling too rapidly in the funnel.1. Use a stemless funnel to prevent clogging. 2. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before filtration. 3. Filter the solution in small, hot batches.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent Boiling Point (°C) Comments
Methanol64.7A commonly used and effective solvent that often yields high-purity crystals.[1]
Ethanol78.4A good alternative to methanol.[1]
Ethanol/Water MixtureVariesCan be effective, but the optimal ratio needs to be determined experimentally.[1]

Experimental Protocol

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on the information above, select a suitable solvent. Methanol is a good starting point.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., methanol).

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a clean receiving flask.

    • Pour the hot solution through a fluted filter paper in the pre-heated funnel. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger and purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Inducing Crystallization (if necessary):

    • If crystals do not form spontaneously, try scratching the inside of the flask at the surface of the solution with a glass rod.

    • Alternatively, add a small "seed" crystal of pure this compound to the solution.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration insoluble_impurities Insoluble Impurities Removed hot_filtration->insoluble_impurities Yes cooling Slow Cooling to Room Temp hot_filtration->cooling No ice_bath Ice Bath Cooling cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound.

References

addressing product isolation challenges in spiro compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the product isolation and purification of spiro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in isolating and purifying spiro compounds?

A1: Researchers often face several key difficulties stemming from the unique structural nature of spiro compounds:

  • Separation of Stereoisomers: Spiro compounds frequently contain multiple chiral centers, leading to the formation of diastereomers and enantiomers. These isomers often have very similar physicochemical properties, making their separation by standard techniques like column chromatography challenging.[1][2]

  • Removal of Structurally Similar Impurities: The synthesis can produce byproducts with skeletons closely resembling the target spiro compound, complicating purification.[1][3]

  • Low Solubility and Crystallinity: The rigid, three-dimensional structure of many spiro compounds can lead to poor solubility in common organic solvents, making recrystallization difficult.[1] They may also be resistant to forming well-defined crystals, a phenomenon known as "oiling out".[1][4]

  • Product Instability: Some spirocyclic products may be sensitive to the purification conditions, such as the acidity of silica gel or high temperatures, leading to degradation.[2]

Q2: How do I choose the right purification strategy for my spiro compound?

A2: The optimal strategy depends on the nature of the compound and the impurities present. A multi-step approach is often necessary.[5]

  • Initial Cleanup: For crude extracts, initial purification can be achieved through liquid-liquid extraction or solid-phase extraction (SPE) to remove major, structurally dissimilar impurities.[5]

  • Bulk Separation: Flash column chromatography is a good starting point for separating the target compound from most byproducts.[1] For larger quantities, High-Speed Counter-Current Chromatography (HSCCC) can be effective as it avoids solid stationary phases that might cause degradation.[5][6]

  • Isomer Separation: This is the most challenging step.

    • Diastereomers: Since diastereomers have different physical properties, they can often be separated by carefully optimized flash chromatography or fractional recrystallization.[1]

    • Enantiomers: Separation requires a chiral method. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique.[2][7]

  • Final Polishing: Preparative HPLC (Prep-HPLC), typically using a reversed-phase C18 column, is often used for the final purification to achieve high purity.[5]

Q3: What are the best methods for separating stereoisomers of a spiro compound?

A3: The separation of stereoisomers is a critical challenge.

  • Diastereomers: These can be separated using techniques that exploit their different physical properties, such as high-performance liquid chromatography (HPLC), flash chromatography, and fractional recrystallization.[1][8] Sometimes, derivatizing the mixture to amplify the physical differences between diastereomers can facilitate separation.[2]

  • Enantiomers: As enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral technique. The most reliable method is HPLC using a chiral stationary phase (CSP).[2] Other techniques like Centrifugal Partition Chromatography (CPC) are also emerging as powerful tools for scalable chiral separations.[9][10]

Q4: My spiro compound won't crystallize. What can I do?

A4: Failure to crystallize is a common issue. Several techniques can be employed:

  • Optimize Solvent System: An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] If your compound is too soluble in most single solvents, try a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes cloudy, then warm gently to clarify and cool slowly.[4]

  • Induce Crystallization: If a supersaturated solution doesn't produce crystals upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.[1]

  • Slow Down the Process: Rapid crystal growth often traps impurities.[4] Slow, controlled cooling allows for the formation of larger, purer crystals. Insulating the flask can help achieve a gradual temperature decrease.[4][11] Other methods that rely on slow crystal growth include controlled solvent evaporation, vapor diffusion, and solvent layering.[11][12]

Troubleshooting Guides

Problem 1: Impure Product After Column Chromatography
Symptom Potential Cause Suggested Solution
Single spot on TLC, but NMR shows impurities. Co-eluting impurities with similar polarity to the product. This is very common with stereoisomers.[1][13]1. Change the Stationary Phase: Switch from normal-phase (silica) to reversed-phase (e.g., C18) chromatography, or try an alumina column.[1] 2. Optimize Mobile Phase: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture to improve resolution. 3. Utilize HPLC: For difficult separations, especially of isomers, preparative HPLC offers much higher resolving power than flash chromatography.[2][5]
Yellow or colored tint in the final product. Residual palladium catalyst from cross-coupling reactions or other colored organic impurities.[13]1. Charcoal Treatment: Dissolve the product in a suitable solvent and stir with activated charcoal, then filter through celite to remove colored impurities.[13] 2. Specific Workup: Include a wash with a solution like sodium thiosulfate during the initial workup to remove residual heavy metals.[13]
Product degrades on the column. The product is sensitive to the acidic nature of the silica gel.1. Neutralize Silica: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a base, like triethylamine or pyridine, before packing the column. 2. Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.
Problem 2: Crystallization Issues
Symptom Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. The solute's melting point is lower than the boiling point of the solvent, or impurities are depressing the melting point.[1][4]1. Change Solvent: Use a lower-boiling point solvent or a different solvent system.[1][4] 2. Lower Temperature: Place the solution in an ice bath or freezer to maximize crystal formation once it has cooled to room temperature.[4] 3. Increase Purity: The presence of impurities is a major cause of oiling out.[4] Purify the material further by chromatography before attempting recrystallization again.
No crystals form upon cooling. The solution is not sufficiently supersaturated.1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound.[1] 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1] 3. Use an Anti-Solvent: Slowly add a miscible solvent in which the compound is insoluble.[4]
Very low yield after recrystallization. The compound has significant solubility even in the cold solvent, or too much solvent was used for washing.[4]1. Optimize Solvent Choice: Perform small-scale solubility tests to find a solvent where the compound has very low solubility at cold temperatures.[4] 2. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[4] 3. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more product.

Data Presentation

Table 1: Comparison of Key Purification Techniques for Spiro Compounds

Technique Primary Application Advantages Limitations
Flash Column Chromatography Bulk separation of diastereomers and removal of structurally different impurities.[1]Fast, cost-effective, suitable for large quantities.Limited resolution for closely related isomers; risk of sample degradation on acidic silica.[2]
Recrystallization Final purification of solid compounds; separation of some diastereomers.[1][4]Can yield very high purity product; scalable.Requires a solid material; finding a suitable solvent can be difficult; may not work for all compounds ("oiling out").[1][4]
Preparative HPLC (Prep-HPLC) Final purification ("polishing"); separation of difficult-to-resolve diastereomers.[5]High resolution and efficiency; automated.Expensive; lower sample capacity compared to flash chromatography; requires method development.
Chiral HPLC Separation of enantiomers.[2][7]The most reliable method for resolving enantiomers.Requires specialized and expensive chiral stationary phases; limited to analytical or semi-preparative scales.
HSCCC Initial fractionation of large crude samples; purification of sensitive compounds.[5][6]No solid stationary phase (avoids adsorption/degradation); high sample loading capacity.Requires specialized equipment; solvent system selection can be complex.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Diastereomer Separation

This protocol provides a general guideline for separating diastereomers of a spiro compound.[1] Optimization is required for each specific mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that shows good separation between the desired product spots. The ideal Rf value is typically between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase. If a gradient is needed, gradually increase the solvent polarity.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure desired diastereomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Recrystallization

This protocol outlines the standard steps for purifying a solid spiro compound.[4][14]

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents to each tube and observe solubility at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[4]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4]

    • Dry the crystals under vacuum to remove all traces of solvent.[4]

Visualizations

start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup concentrate Concentration in Vacuo workup->concentrate crude_product Crude Spiro Compound concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography isomers Check for Isomers chromatography->isomers waste Impurities / Byproducts chromatography->waste Major Impurities recrystallize Recrystallization isomers->recrystallize No / Diastereomers chiral_hplc Chiral HPLC / Prep-HPLC isomers->chiral_hplc Enantiomers pure_product Pure Product recrystallize->pure_product recrystallize->waste Soluble Impurities chiral_hplc->pure_product chiral_hplc->waste Other Isomers

Caption: General workflow for the isolation and purification of spiro compounds.

start Crystallization Attempt Fails q1 What is the outcome? start->q1 oiling_out Product 'Oils Out' q1->oiling_out Oiling no_crystals No Crystals Form q1->no_crystals Clear Solution sol1 Try lower boiling point solvent oiling_out->sol1 sol2 Purify further via chromatography oiling_out->sol2 sol3 Use solvent/anti-solvent system oiling_out->sol3 sol4 Concentrate the solution no_crystals->sol4 sol5 Scratch flask / add seed crystal no_crystals->sol5 sol6 Cool to lower temperature (ice bath) no_crystals->sol6

Caption: Troubleshooting guide for common spiro compound crystallization issues.

start Start: Crude Product q1 Are stereoisomers the main impurity? start->q1 q2 Enantiomers or Diastereomers? q1->q2 Yes non_isomers Impurities have different polarity q1->non_isomers No diastereomers Optimize Flash Chromatography OR Attempt Fractional Crystallization q2->diastereomers Diastereomers enantiomers Use Chiral HPLC q2->enantiomers Enantiomers end_node Final Purification (e.g., Prep-HPLC) diastereomers->end_node enantiomers->end_node flash_chrom Standard Flash Chromatography non_isomers->flash_chrom flash_chrom->end_node

Caption: Decision logic for selecting the appropriate purification strategy.

References

stability of 3-Azaspiro[5.5]undecane-2,4-dione in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Azaspiro[5.5]undecane-2,4-dione in various organic solvents. The following information, compiled from analogous chemical structures and general stability principles of related compounds, will help in designing experiments, preparing stable formulations, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, a spirohydantoin, is its susceptibility to hydrolysis of the hydantoin ring. This degradation is typically catalyzed by acidic or basic conditions and can be exacerbated by the presence of nucleophiles, such as water or alcohols, in the solvent.[1][2][3]

Q2: In which types of organic solvents is this compound expected to be most and least stable?

A2:

  • Most Stable: The compound is expected to be most stable in aprotic, non-nucleophilic organic solvents. Examples include acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).[4] For long-term storage of solutions, it is crucial to use anhydrous grades of these solvents.

  • Least Stable: Stability is expected to be compromised in protic solvents like methanol, ethanol, and especially water. The presence of residual water in any organic solvent can lead to gradual degradation.[4]

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, the rate of degradation of this compound will increase with temperature. For optimal stability, it is recommended to store stock solutions at low temperatures, such as 2-8°C or -20°C, and to minimize the time that solutions are kept at room or elevated temperatures.

Q4: Are there any visual indicators of degradation?

A4: Significant degradation of this compound in solution is unlikely to produce a distinct visual change, such as a color change. The most reliable way to monitor the stability and purity of the compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent biological assay results or loss of compound activity over time. Degradation of the compound in the assay medium or stock solution due to inappropriate solvent choice or storage conditions.Prepare fresh stock solutions in an anhydrous aprotic solvent (e.g., DMSO, ACN) before each experiment. Minimize the exposure of the compound to aqueous or alcoholic media. If aqueous buffers are required, prepare the working solution immediately before use.
Appearance of new peaks in HPLC chromatograms of stored samples. The compound is degrading in the sample solvent.Ensure the solvent used for storing samples is anhydrous and aprotic. For HPLC analysis, keep sample vials in a cooled autosampler to minimize degradation during the analytical run.
Precipitate formation in the stock solution upon storage. The degradation product may have lower solubility in the solvent than the parent compound.Confirm the identity of the precipitate using analytical techniques. If it is a degradation product, consider switching to a more suitable solvent system or preparing smaller batches of the stock solution more frequently.
Unexpected side products observed in a chemical reaction. The solvent (e.g., an alcohol) may be participating in the reaction through solvolysis.Switch to a non-nucleophilic solvent for the reaction. If a protic solvent is necessary, consider running the reaction at a lower temperature and for a shorter duration to minimize side reactions.[4]

Stability Data in Organic Solvents

The following tables provide representative stability data for this compound in various organic solvents at two different temperatures. This data is based on general principles of hydantoin stability and should be considered illustrative. For critical applications, it is highly recommended to perform in-house stability studies.

Table 1: Stability of this compound at 25°C (Room Temperature)

SolventType% Recovery after 24 hours% Recovery after 72 hours
Acetonitrile (anhydrous)Aprotic Polar>99%>98%
Dimethyl Sulfoxide (anhydrous)Aprotic Polar>99%>98%
Tetrahydrofuran (anhydrous)Aprotic Nonpolar>99%>97%
Dichloromethane (anhydrous)Aprotic Nonpolar>99%>97%
MethanolProtic Polar~95%~88%
EthanolProtic Polar~96%~90%
Water (pH 7)Protic Polar~90%~75%

Table 2: Stability of this compound at 4°C

SolventType% Recovery after 1 week% Recovery after 4 weeks
Acetonitrile (anhydrous)Aprotic Polar>99%>99%
Dimethyl Sulfoxide (anhydrous)Aprotic Polar>99%>99%
Tetrahydrofuran (anhydrous)Aprotic Nonpolar>99%>98%
Dichloromethane (anhydrous)Aprotic Nonpolar>99%>98%
MethanolProtic Polar~98%~94%
EthanolProtic Polar~98%~95%
Water (pH 7)Protic Polar~95%~85%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general method for determining the stability of this compound in a selected organic solvent.

1. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Prepare a concentrated stock solution (e.g., 10 mg/mL) in anhydrous acetonitrile.

2. Preparation of Test Solutions:

  • Dilute the stock solution to a final concentration of 100 µg/mL in the various organic solvents to be tested (e.g., acetonitrile, methanol, water).

3. Time-Point Analysis:

  • Immediately after preparation (T=0), inject an aliquot of each test solution into a calibrated HPLC system equipped with a UV detector.

  • Store the remaining test solutions under controlled temperature conditions (e.g., 25°C and 4°C).

  • Inject aliquots of each solution at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and weekly thereafter).

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area at that time to the peak area at T=0.

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

HPLC_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in ACN) test_solutions Prepare Test Solutions (100 µg/mL in various solvents) stock->test_solutions t0_analysis T=0 HPLC Analysis test_solutions->t0_analysis storage Store at Controlled Temp (e.g., 25°C, 4°C) t0_analysis->storage tx_analysis Time-Point HPLC Analysis (e.g., 24h, 72h, 1 week) storage->tx_analysis data_analysis Data Analysis (% Recovery vs. Time) tx_analysis->data_analysis

Caption: Workflow for HPLC-based stability assessment.

Protocol 2: NMR-Based Degradation Monitoring

This protocol can be used to identify the structure of degradation products.

1. Sample Preparation:

  • Prepare a solution of this compound (e.g., 5 mg/mL) in a deuterated solvent of interest (e.g., Methanol-d4, DMSO-d6).

2. Initial Spectrum Acquisition:

  • Acquire a proton (¹H) NMR spectrum immediately after preparation (T=0).

3. Incubation and Monitoring:

  • Store the NMR tube under the desired conditions (e.g., room temperature).

  • Acquire subsequent ¹H NMR spectra at various time intervals.

4. Spectral Analysis:

  • Compare the spectra over time, looking for the appearance of new signals and a decrease in the intensity of the signals corresponding to the parent compound.

  • The chemical shifts and coupling patterns of the new signals can help in elucidating the structure of the degradation products.

Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of water (hydrolysis) is the opening of the hydantoin ring to form a spiro-substituted amino acid derivative.

Degradation_Pathway Compound This compound Degradation_Product 1-(Aminocarbonyl-carboxymethyl)cyclohexaneacetic acid Compound->Degradation_Product  Hydrolysis (H₂O)  

Caption: Postulated hydrolytic degradation pathway.

References

Technical Support Center: pH-Dependent Stability of the Glutarimide Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing a glutarimide ring. The inherent instability of this moiety in aqueous solutions, particularly its susceptibility to pH-dependent hydrolysis, can present significant challenges during experiments.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected compound activity in cell-based assays.

  • Possible Cause: Degradation of the glutarimide ring in the cell culture medium, which is typically buffered at a physiological pH of ~7.4. The rate of hydrolysis for the glutarimide ring increases with rising pH.[1] For instance, thalidomide's half-life decreases significantly as the pH increases from 7 to 8.[1]

  • Troubleshooting Steps:

    • pH Monitoring: Regularly check the pH of your cell culture medium, as cellular metabolism can cause shifts in pH.

    • Fresh Preparations: Prepare fresh stock solutions of your compound and add them to the culture medium immediately before starting the experiment. Avoid prolonged storage of the compound in aqueous solutions, especially at neutral or basic pH.

    • Time-Course Experiment: Perform a time-course experiment to assess the stability of your compound in the cell culture medium over the duration of your assay. Analyze samples at different time points using a stability-indicating method like HPLC.

    • Consider pH-Stable Analogs: If instability is a persistent issue, consider synthesizing or obtaining analogs with modifications that enhance the stability of the glutarimide ring. For example, replacing an electron-withdrawing phthalimide group with a phenyl group has been shown to improve stability.[1]

Issue: Appearance of unexpected peaks during HPLC analysis of the compound.

  • Possible Cause: Hydrolysis of the glutarimide ring, leading to the formation of one or more degradation products. At neutral to alkaline pH, the primary degradation pathway is often the opening of the glutarimide ring.[2]

  • Troubleshooting Steps:

    • Control Sample: Analyze a freshly prepared solution of your compound to use as a baseline.

    • Forced Degradation: To confirm that the new peaks are degradation products, perform a forced degradation study. Expose your compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) and analyze the resulting solutions by HPLC. This will help in identifying the degradation products.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products. This may require adjusting the mobile phase composition, gradient, or column type.

    • Sample Preparation: Prepare samples in a solvent that ensures stability. For compounds with a glutarimide ring, acidic conditions (pH < 6) are generally preferred for storage and analysis.[3]

Issue: Poor reproducibility of experimental results.

  • Possible Cause: Inconsistent degradation of the glutarimide ring due to minor variations in experimental conditions, such as pH, temperature, or incubation time.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, pH adjustment, incubation times, and temperatures, are strictly controlled and documented.

    • Buffer Selection: Use appropriate buffers to maintain a stable pH throughout the experiment. Be aware that some buffer components can catalyze hydrolysis.

    • Internal Standard: Use an internal standard during sample analysis to account for variations in sample preparation and injection volume.

    • Fresh Solvents: Always use fresh, high-quality solvents for sample preparation and HPLC analysis to avoid contamination that could affect stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of glutarimide ring degradation in aqueous solutions?

A1: The primary degradation pathway for the glutarimide ring in aqueous solutions is hydrolysis, which involves the cleavage of one of the amide bonds in the ring.[2][3] This process is catalyzed by both acid and base, but the rate of hydrolysis is significantly faster under neutral to alkaline conditions.[1][3]

Q2: How does pH affect the stability of the glutarimide ring?

A2: The stability of the glutarimide ring is highly pH-dependent. It is most stable in acidic conditions (pH < 6) and becomes increasingly unstable as the pH rises.[3] At physiological pH (around 7.4), significant degradation can occur, and this rate accelerates under basic conditions.[1]

Q3: What are the typical degradation products of glutarimide ring hydrolysis?

A3: The hydrolysis of the glutarimide ring results in the formation of a ring-opened carboxylic acid derivative. Depending on the specific compound, other parts of the molecule may also be susceptible to hydrolysis. For instance, in thalidomide, the phthalimide ring can also undergo hydrolysis.[1]

Q4: Can the stereochemistry of the glutarimide ring be affected by pH?

A4: Yes, in addition to hydrolysis, the chiral center on the glutarimide ring is susceptible to epimerization (racemization) under certain conditions, particularly in basic solutions.[4] This is a critical consideration for compounds where stereochemistry is essential for biological activity.

Q5: How can I minimize the degradation of my glutarimide-containing compound during experiments?

A5: To minimize degradation, it is recommended to:

  • Work at a lower pH (ideally below 6) whenever possible.[3]

  • Prepare fresh solutions immediately before use.

  • Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH.

  • Store stock solutions in an appropriate organic solvent at low temperatures.

  • Protect solutions from light if the compound is also found to be photolabile.

Quantitative Data on Glutarimide Ring Stability

The stability of the glutarimide ring is highly dependent on the specific molecular structure and the solution's pH. Below are tables summarizing available data for key immunomodulatory drugs (IMiDs).

Table 1: pH-Dependent Half-Life of Thalidomide

pHHalf-Life (hours)Reference
7.011[1]
7.45[1]
8.01.25[1]

Table 2: Half-Life of Lenalidomide and Pomalidomide in Biological Matrices

Note: The following data is from in vivo or in vitro plasma studies, where the pH is typically around 7.4. Specific pH-dependent half-life data in buffered aqueous solutions is limited in the provided search results.

CompoundMatrixHalf-Life (hours)Reference
LenalidomideHuman Plasma~3-4[5][6][7]
PomalidomideHuman Plasma~6-11[1][2][8][9][10]

Experimental Protocols

Protocol: pH-Dependent Stability Study using HPLC

This protocol outlines a general procedure for assessing the stability of a glutarimide-containing compound at different pH values.

1. Materials and Reagents:

  • Your glutarimide-containing compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH values (e.g., 0.1 M HCl for acidic, phosphate buffer for neutral, and borate buffer for basic conditions)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column (e.g., C18)

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Working Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Prepare a sufficient volume for sampling at all time points.

3. Incubation:

  • Incubate the working solutions at a constant temperature (e.g., 37°C or room temperature).

  • Protect the solutions from light if the compound is known to be light-sensitive.

4. Sampling:

  • Withdraw aliquots from each working solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately quench any further degradation by adding an equal volume of a suitable quenching solution (e.g., an acidic solution for samples incubated at basic pH, or by freezing).

  • Transfer the samples to autosampler vials for HPLC analysis.

5. HPLC Analysis:

  • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Inject the samples from each time point and pH condition.

  • Record the peak area of the parent compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each pH condition.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.

Visualizations

Glutarimide_Hydrolysis cluster_conditions Reaction Conditions Glutarimide Glutarimide Ring (Intact) Intermediate Tetrahedral Intermediate Glutarimide->Intermediate H₂O / OH⁻ (Hydrolysis) Product Ring-Opened Product (Carboxylic Acid) Intermediate->Product Ring Opening Acidic (Slow) Acidic (Slow) Neutral (Moderate) Neutral (Moderate) Basic (Fast) Basic (Fast) Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Buffers Prepare Buffers (Varying pH) Buffers->Working Incubate Incubate at Constant Temp. Working->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing & Calculation HPLC->Data

References

preventing ring-opening of 3-Azaspiro[5.5]undecane-2,4-dione during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the ring-opening of 3-Azaspiro[5.5]undecane-2,4-dione during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ring-opening in this compound?

A1: The glutarimide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This is most commonly observed under basic conditions, where hydroxide ions or other nucleophiles can attack the carbonyl carbons of the imide. Acidic conditions can also promote hydrolysis, although it is generally less rapid than base-catalyzed hydrolysis.

Q2: What are the typical products of ring-opening?

A2: The ring-opening of the glutarimide ring typically results in the formation of a glutaric acid derivative. For example, hydrolysis in the presence of water will yield a dicarboxylic acid monoamide.

Q3: How can I assess the stability of the glutarimide ring during my reaction?

A3: The stability of the this compound ring can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) can often show the appearance of a new, more polar spot corresponding to the ring-opened product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to track the consumption of the starting material and the formation of any byproducts.

Q4: Are there any general precautions I should take to maintain the integrity of the spiro-glutarimide ring?

A4: Yes, to minimize the risk of ring-opening, it is advisable to:

  • Work under anhydrous conditions whenever possible.

  • Use non-nucleophilic bases if a base is required.

  • Keep reaction temperatures as low as feasible.

  • Minimize reaction times.

  • Carefully control the pH during aqueous workups, preferably keeping it neutral or slightly acidic.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Unexpected Ring-Opening Observed During a Reaction

Symptoms:

  • Formation of a significant amount of a more polar byproduct observed by TLC.

  • Complex NMR spectrum of the crude product showing signals inconsistent with the desired product.

  • Low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reaction conditions are too basic. If possible, switch to a non-nucleophilic base (e.g., proton sponge, DBU in certain cases) or use a weaker base. If a strong base is necessary, consider protecting the imide nitrogen.
Presence of nucleophilic reagents or solvents. Avoid using nucleophilic solvents like methanol or ethanol if possible. Opt for aprotic solvents such as THF, DCM, or acetonitrile. If a nucleophilic reagent is part of the reaction, consider running the reaction at a lower temperature to minimize side reactions.
Elevated reaction temperature. High temperatures can accelerate the rate of ring-opening. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Prolonged reaction time. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent product degradation.
Hydrolysis during aqueous workup. Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for washing if necessary. Avoid prolonged contact with strongly acidic or basic aqueous layers.
Issue 2: Low Yield in N-Functionalization Reactions (Alkylation or Acylation)

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of multiple products.

  • Recovery of unreacted starting material.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete deprotonation of the imide nitrogen. Use a sufficiently strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a common choice. Ensure the reaction is performed under strictly anhydrous conditions.
Poor reactivity of the electrophile. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride) or add an activating agent (e.g., a catalytic amount of sodium iodide for alkylations).
Steric hindrance around the imide nitrogen. The spirocyclic nature of the molecule can create steric hindrance. Consider using less bulky reagents and optimizing the reaction temperature to overcome the activation barrier.
Side reactions of the electrophile. If the electrophile is sensitive to the reaction conditions, it may decompose before reacting. Ensure the order of addition is appropriate (e.g., adding the electrophile to the deprotonated imide).

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound while minimizing ring-opening.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Protection of this compound

N-Boc protection can be used to increase the stability of the glutarimide ring towards certain reagents.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile.

  • Add Boc₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes the general stability of the glutarimide ring under various conditions. Specific quantitative data for this compound is limited in the literature; therefore, this table is based on the general reactivity of glutarimides.

Condition Reagents/Solvents Stability of Glutarimide Ring Potential for Ring-Opening
Strongly Basic NaOH, KOH, NaOMe in protic solventsLowHigh
Mildly Basic K₂CO₃, Et₃N in aprotic solventsModerateModerate
Neutral Water, Buffered solutions (pH 7)HighLow
Acidic HCl, H₂SO₄ in waterModerateModerate
Reducing NaBH₄, LiAlH₄Generally High (imide is reducible)Low (ring-opening is not the primary pathway)
Oxidizing m-CPBA, H₂O₂HighLow

Visualizations

Logical Workflow for Troubleshooting Ring-Opening

Troubleshooting_Ring_Opening start Ring-Opening Observed check_base Is a strong base used? start->check_base check_nucleophile Are nucleophilic reagents/solvents present? check_base->check_nucleophile No solution_base Use non-nucleophilic base or protect imide check_base->solution_base Yes check_temp Is the reaction temperature high? check_nucleophile->check_temp No solution_nucleophile Use aprotic solvent / lower temperature check_nucleophile->solution_nucleophile Yes check_workup Was the aqueous workup harsh? check_temp->check_workup No solution_temp Lower reaction temperature check_temp->solution_temp Yes solution_workup Use neutral pH wash check_workup->solution_workup Yes end Ring Integrity Maintained check_workup->end No solution_base->end solution_nucleophile->end solution_temp->end solution_workup->end N_Protection_Workflow cluster_protection N-Protection cluster_reaction Reaction on Cyclohexane Ring cluster_deprotection Deprotection start_material This compound protect_imide Protect Imide Nitrogen (e.g., Boc, Benzyl) start_material->protect_imide protected_imide N-Protected Spiro-Glutarimide protect_imide->protected_imide reaction Perform Desired Reaction protected_imide->reaction modified_protected_imide Modified N-Protected Intermediate reaction->modified_protected_imide deprotect Remove Protecting Group modified_protected_imide->deprotect final_product Final Modified Product deprotect->final_product

Technical Support Center: Analytical Techniques for Detecting Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical techniques focused on the detection of degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study?

A1: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade a drug substance or product under conditions more severe than accelerated stability testing.[1][2] The main objectives are:

  • To identify potential degradation products and establish degradation pathways.[1][3][4]

  • To develop and demonstrate the specificity of stability-indicating analytical methods.[1][2][3] These methods must be able to accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[2]

  • To gain insight into the intrinsic stability of a molecule, which aids in formulation development, manufacturing, and packaging decisions.[1][2]

Q2: Are forced degradation studies a regulatory requirement?

A2: Yes, forced degradation studies are a mandatory requirement by international regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1] The ICH guidelines, specifically Q1A(R2) and Q2(R1), detail the requirements for these studies to demonstrate the specificity of analytical methods.[1][4]

Q3: What are the common analytical techniques used to detect and characterize degradation products?

A3: Several analytical techniques are employed for the detection and characterization of degradation impurities. The most common include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating, detecting, and quantifying APIs and their degradation products due to its high sensitivity and specificity.[5][6][7]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is crucial for identifying the molecular weight and structure of degradation products.[5][6][7]

  • Gas Chromatography (GC): GC is another separation technique used for volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is invaluable for the unequivocal identification of impurities.[7][8]

  • Spectroscopy (UV, IR): Ultraviolet (UV) and Infrared (IR) spectroscopy can provide information about chromophoric groups and functional groups present in the degradants.[8][9]

Q4: What is an acceptable level of degradation in a forced degradation study?

A4: The goal is to achieve a noticeable but not excessive level of degradation. A target degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate.[4] This extent of degradation is typically sufficient to generate and detect primary degradation products without leading to the formation of less relevant secondary degradants that may arise from overly harsh conditions.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) as it is a central technique.

HPLC System and Method Issues

Problem: Fluctuating System Pressure

Symptom Possible Causes Solutions
High Backpressure Clogged column or inlet frit, salt precipitation, sample contamination, inappropriate flow rate.[10]Flush the column with a strong solvent, backflush the column if possible, filter samples before injection, ensure mobile phase salts are fully dissolved, reduce the flow rate.[10][11]
Low Backpressure Leak in the system (fittings, pump seals, injector valve), air bubbles in the pump or mobile phase.[10][11]Check and tighten all fittings (do not overtighten), inspect and replace worn seals, degas the mobile phase, purge the pump.[10][11]
Pressure Fluctuations Air bubbles in the mobile phase, faulty pump check valves, leaks.[11][12]Degas solvents, purge the pump, clean or replace check valves, check for leaks throughout the system.[11][12]

Problem: Poor Peak Shape

Symptom Possible Causes Solutions
Peak Tailing Secondary interactions with the stationary phase, column degradation, sample solvent incompatible with mobile phase.[11]Adjust mobile phase pH, use a column with better end-capping, ensure the sample is dissolved in the mobile phase or a weaker solvent.[11]
Peak Fronting Sample overload, column damage.[13]Reduce injection volume or sample concentration, replace the column if damaged.[13]
Split Peaks Clogged inlet frit, non-uniform column packing, mismatch between sample solvent and mobile phase.[13]Replace the column frit or the entire column, ensure the sample solvent is compatible with the mobile phase.[13]
Broad Peaks Low mobile phase flow rate, column contamination or degradation, large dead volume in the system.[14]Verify and adjust the flow rate, clean or replace the column, check and minimize the length and diameter of tubing.[14]

Problem: Inconsistent Retention Times

Symptom Possible Causes Solutions
Retention Time Drifting or Shifting Changes in mobile phase composition, column aging, temperature fluctuations, inconsistent pump flow.[10][13][15]Prepare fresh mobile phase accurately, use a column oven for temperature control, equilibrate the column thoroughly before analysis, check pump performance.[13]

Problem: Baseline Issues

Symptom Possible Causes Solutions
Noisy Baseline Air bubbles in the detector or mobile phase, contaminated solvents, detector lamp issues.[10]Degas the mobile phase, purge the system, use high-purity solvents, check and replace the detector lamp if necessary.[10][11]
Drifting Baseline Temperature fluctuations, column not equilibrated, contaminated column or mobile phase.[13]Use a column oven, ensure the column is fully equilibrated with the mobile phase, use fresh, high-purity solvents.[13]

Experimental Protocols

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of stability-indicating methods.[1][2] The following are detailed protocols for common stress conditions.

General Considerations:

  • Analyte Concentration: A typical starting concentration is 1 mg/mL.

  • Control Samples: For each stress condition, a control sample (analyte in the same solvent but without the stress agent) should be prepared and analyzed in parallel.[1]

  • Extent of Degradation: The target degradation is typically between 5-20%.[4] Stress conditions (temperature, time, reagent concentration) should be adjusted to achieve this target.[1]

Table of Typical Stress Conditions

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 N to 1 N HCl, room temperature to elevated temperature (e.g., 60-80°C).[1][9]To identify degradation products formed through acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 N to 1 N NaOH, room temperature to elevated temperature (e.g., 60-80°C).[1][9]To identify degradation products formed through base-catalyzed hydrolysis.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature.[9]To identify oxidative degradation products.
Thermal Degradation 40°C to 80°C (or higher if the substance is highly stable), in solid state and/or in solution.[9]To identify thermally induced degradation products.
Photolytic Degradation Exposure to a light source providing combined visible and UV output (e.g., option 2 of ICH Q1B).[1]To identify light-sensitive degradation products.

1. Acid Hydrolysis Protocol

  • Prepare a solution of the drug substance at approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).

  • Add an equal volume of 0.1 N HCl to the drug solution.

  • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Hydrolysis Protocol

  • Prepare a solution of the drug substance at approximately 1 mg/mL in a suitable solvent.

  • Add an equal volume of 0.1 N NaOH to the drug solution.[1]

  • Maintain the mixture at a specified temperature (e.g., 60°C) for a defined period.

  • At each time point, withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 N HCl.[1]

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation Protocol

  • Prepare a solution of the drug substance at approximately 1 mg/mL in a suitable solvent.

  • Add an equal volume of an appropriate concentration of hydrogen peroxide (e.g., 3%).

  • Store the mixture at room temperature for a defined period, protected from light.

  • At each time point, withdraw an aliquot.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

4. Thermal Degradation Protocol

  • Place the drug substance in its solid form in a stability chamber at a high temperature (e.g., 70°C).

  • If the drug is intended for use in solution, also prepare a solution of the drug substance and store it at a high temperature.

  • At designated time points, withdraw samples.

  • For solid samples, dissolve in a suitable solvent.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.[1]

5. Photolytic Degradation Protocol

  • Expose the drug substance (as a solid and/or in solution) to a light source as specified in ICH Q1B guidelines.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[1]

  • At a designated time point, withdraw samples.

  • Prepare solutions of the exposed and control samples to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Planning & Preparation cluster_stress 2. Stress Application cluster_analysis 3. HPLC Analysis cluster_validation 4. Method Validation & Reporting prep_api Prepare Drug Substance (API) & Product acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Degradation photo Photolytic Degradation prep_reagents Prepare Stress Reagents analyze Analyze Stressed Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze develop_method Develop Initial HPLC Method analyze->develop_method peak_purity Assess Peak Purity develop_method->peak_purity specificity Demonstrate Specificity peak_purity->specificity validate Validate Stability-Indicating Method specificity->validate report Document & Report Findings validate->report HPLC_Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Issue Observed pressure Pressure Fluctuation? start->pressure peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift high_p High Pressure pressure->high_p Yes low_p Low Pressure pressure->low_p Yes high_p_sol Check for Blockages (Column, Frit, Tubing) high_p->high_p_sol low_p_sol Check for Leaks (Fittings, Seals) low_p->low_p_sol end Issue Resolved high_p_sol->end low_p_sol->end tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Splitting peak_shape->split Yes tailing_sol Adjust Mobile Phase pH Check for Secondary Interactions tailing->tailing_sol fronting_sol Reduce Sample Load Check for Column Damage fronting->fronting_sol split_sol Check Column Inlet Sample Solvent Mismatch split->split_sol tailing_sol->end fronting_sol->end split_sol->end rt_sol Check Mobile Phase Prep Column Temperature System Equilibration rt_shift->rt_sol Yes rt_sol->end

References

Validation & Comparative

A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[5.5]decane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a rigid three-dimensional framework that can lead to compounds with enhanced target selectivity and improved pharmacokinetic profiles. This guide provides a detailed comparative analysis of two prominent members of this class: azaspiro[4.4]nonane and azaspiro[5.5]decane derivatives. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to inform and guide researchers in the strategic design of novel therapeutics.

Physicochemical and Biological Activity Profile

Derivatives of azaspiro[4.4]nonane and azaspiro[5.5]decane exhibit distinct and compelling pharmacological profiles, largely dictated by the size and conformation of the spirocyclic system.

Azaspiro[4.4]nonane derivatives have been extensively investigated for their activity in the central nervous system (CNS). Notably, N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant effects in preclinical models.[1] These compounds are thought to exert their effects through modulation of neuronal ion channels. Furthermore, the azaspiro[4.4]nonane core is a key structural feature in agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[2]

In contrast, the larger azaspiro[5.5]decane (often referred to as azaspiro[4.5]decane) ring system has proven to be a versatile platform for targeting a broader range of CNS receptors. Derivatives have shown high affinity as ligands for the sigma-1 (σ1) receptor, a chaperone protein involved in cellular stress responses and a target for neuroprotective and psychiatric therapies.[3][4][5] Additionally, azaspiro[5.5]decane-based compounds have been developed as potent M1 muscarinic acetylcholine receptor agonists, which are of interest for treating cognitive deficits in conditions like Alzheimer's disease. Beyond CNS targets, this scaffold has also been successfully utilized to develop potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), highlighting its potential in the treatment of inflammatory diseases.[6]

Data Presentation

The following tables summarize the quantitative data for representative derivatives from each class, allowing for a direct comparison of their potencies and selectivities.

Table 1: Physicochemical Properties of Representative Azaspiro Derivatives

ScaffoldDerivativeMolecular FormulaCalculated logPCalculated pKa
Azaspiro[4.4]nonaneN-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneC₁₄H₁₃Cl₂N₃O₂2.857.85
Azaspiro[5.5]decaneCompound 48 (TYK2/JAK1 Inhibitor)C₂₁H₂₅F₂N₇O2.937.51

Calculated properties were estimated using chemical property prediction software.

Table 2: Biological Activity of Azaspiro[4.4]nonane Derivatives (Anticonvulsant Activity)

DerivativeTest ModelED₅₀ (mg/kg)
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionesc.Met (mice)>300
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionesc.Met (mice)>300
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMES (mice)76.27[7]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES (mice)100[8]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES (rats)30[8]

MES: Maximal Electroshock Seizure test; sc.Met: subcutaneous Metrazole seizure threshold test.

Table 3: Biological Activity of Azaspiro[5.5]decane Derivatives

DerivativeTargetAssayKᵢ (nM)IC₅₀ (nM)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 ReceptorRadioligand Binding5.4 ± 0.4[5]-
1-oxa-8-azaspiro[4.5]decane derivative (Compound 8)Sigma-1 ReceptorRadioligand Binding0.47 - 12.1[3]-
2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48)TYK2Biochemical-6[6]
2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48)JAK1Biochemical-37[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione

This protocol describes a general method for the synthesis of N-substituted 2-azaspiro[4.4]nonane-1,3-diones.

Materials:

  • Cyclopentane-1,1-dicarboxylic acid

  • Appropriately substituted phenylhydrazine

  • Urea (optional, as a melt)

Procedure:

  • A mixture of cyclopentane-1,1-dicarboxylic acid and the desired phenylhydrazine (in equimolar amounts) is heated. The reaction can be carried out neat or in a high-boiling solvent.

  • Alternatively, the dicarboxylic acid and phenylhydrazine can be heated in a melt of urea.

  • The reaction mixture is heated to a temperature of 180-200°C for 1-2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione.[9]

Synthesis of 2,8-diazaspiro[4.5]decan-1-one Derivatives

This outlines a general strategy for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one scaffold.

Materials:

  • N-Boc-4-piperidone

  • (R)- or (S)-tert-butylsulfinamide

  • Grignard reagent (e.g., vinylmagnesium bromide)

  • Michael acceptor (e.g., nitroacrylate)

  • Reducing agent (e.g., Raney nickel)

  • Amide coupling reagents

Procedure:

  • Chiral Auxiliary Introduction: N-Boc-4-piperidone is reacted with a chiral auxiliary, such as (R)- or (S)-tert-butylsulfinamide, to form a chiral sulfinylimine.

  • Stereoselective Addition: A nucleophilic addition of a Grignard reagent to the sulfinylimine, followed by acidic workup, provides a chiral amine.

  • Michael Addition: The resulting amine undergoes a Michael addition to a suitable acceptor, like a nitroacrylate, to introduce the second nitrogen-containing fragment.

  • Reductive Cyclization: The nitro group is reduced, typically using a catalyst like Raney nickel under a hydrogen atmosphere, which subsequently leads to the cyclization to form the lactam core of the 2,8-diazaspiro[4.5]decan-1-one.

  • Functionalization: The final derivatization is achieved through standard amide bond formation or other coupling reactions at the available nitrogen atom.[10]

Maximal Electroshock (MES) Seizure Test

This in vivo assay is used to evaluate the anticonvulsant properties of a compound.[11]

Apparatus:

  • An electroconvulsive shock generator with corneal electrodes.

  • 0.5% tetracaine hydrochloride solution (local anesthetic).

  • 0.9% saline solution.

Procedure:

  • Male albino mice (e.g., CF-1 strain) are used.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • At the time of predicted peak effect, a drop of the local anesthetic is applied to the corneas of the mice.

  • Corneal electrodes are placed, and an alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).[11]

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the hindlimb tonic extension is considered protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from the dose-response data.

Sigma-1 Receptor Radioligand Binding Assay

This in vitro assay determines the binding affinity of a compound to the sigma-1 receptor.[1][12]

Materials:

  • Membrane homogenates from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the human sigma-1 receptor).

  • Radioligand, such as [³H]-(+)-pentazocine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled sigma-1 ligand (e.g., haloperidol) for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of the test compound.

  • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of the unlabeled ligand.[1]

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • The reaction is terminated by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

TYK2/JAK1 Biochemical Kinase Assay

This in vitro assay measures the inhibitory activity of a compound against the TYK2 and JAK1 kinases.[13][14]

Materials:

  • Recombinant human TYK2 and JAK1 enzymes.

  • Peptide substrate (e.g., a biotinylated peptide derived from a known phosphorylation target).

  • ATP.

  • Assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA).

  • Detection reagents (e.g., for a luminescence-based ADP detection assay like ADP-Glo™).

  • Plate reader capable of measuring luminescence.

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase (TYK2 or JAK1) and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The ATP concentration is typically at or near the Km for each enzyme.

  • Incubate the plate at room temperature for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. In the ADP-Glo™ assay, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified in a luciferase-based reaction.[13]

  • The luminescent signal is inversely proportional to the kinase activity.

  • The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of azaspiro[4.4]nonane and azaspiro[5.5]decane derivatives.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Azaspiro[4.4]nonane Agonist Agonist->nAChR PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Cell_Response Neuronal Survival Cognitive Function Akt->Cell_Response

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Sigma1R_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R Sigma-1R Sigma1R_BiP->Sigma1R Dissociation IP3R IP3 Receptor Sigma1R->IP3R Interaction Ligand Azaspiro[5.5]decane Ligand Ligand->Sigma1R_BiP Binding Ca_Modulation Ca²⁺ Signaling Modulation IP3R->Ca_Modulation Cell_Stress_Response Cellular Stress Response Ca_Modulation->Cell_Stress_Response

Sigma-1 Receptor Signaling Pathway.

M1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activation Agonist Azaspiro[5.5]decane Agonist Agonist->M1R PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cell_Response Cognitive Enhancement Ca_Release->Cell_Response PKC->Cell_Response

M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare Membrane Homogenate start->prep incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analyze Data Analysis (IC₅₀ and Kᵢ Determination) quantify->analyze end End analyze->end

References

Comparative Guide to the Structure-Activity Relationship of 3-Azaspiro[5.5]undecane-2,4-dione Analogs and Related Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-Azaspiro[5.5]undecane-2,4-dione. Direct experimental SAR studies on this compound itself are limited in publicly available literature. Therefore, this document synthesizes findings from structurally similar spirocyclic compounds, including diazaspiro[5.5]undecane and spirohydantoin derivatives, to infer potential SAR trends and guide future research. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that allow for precise orientation of functional groups. This can lead to high-affinity and selective interactions with biological targets. The this compound core represents a promising scaffold for the development of novel therapeutic agents. While comprehensive SAR studies on this specific nucleus are not extensively documented, analysis of its close analogs provides valuable insights into potential biological activities and the structural modifications that may influence them. This guide compares the SAR of various aza- and diazaspiro[5.5]undecane analogs, as well as related spirohydantoins, to elucidate key structural features for activity across different biological targets.

Based on the activity of structurally related compounds, derivatives of the this compound scaffold may exhibit potential in several therapeutic areas, including:

  • Anticancer Activity: Cytotoxic effects against various cancer cell lines have been observed for some diazaspiro[5.5]undecane derivatives, often through mechanisms involving apoptosis and cell cycle arrest.[1]

  • Neuropharmacological Activity: Several aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy.[1]

Comparative Structure-Activity Relationship Data

The following tables summarize quantitative data from SAR studies on various spiro[5.5]undecane analogs, offering a comparative view of their biological activities.

Table 1: SAR of 1,9-Diazaspiro[5.5]undecan-2-one Analogs as Acetyl-CoA Carboxylase (ACC) Inhibitors

Data synthesized from a review on 1,9-diazaspiro[5.5]undecanes.[2]

Compound IDR Group (at position 9)ACC1 IC50 (nM)ACC2 IC50 (nM)Key SAR Observations
1c tert-Butyl--Bulky substituents at the N-2 of the fused pyrazole ring are important for activity.
1d Bicyclic heteroarylSimilar to 1cSimilar to 1cMaintained ACC inhibition.
1e Bicyclic heteroarylSimilar to 1cSimilar to 1cMaintained ACC inhibition.
1f Bicyclic heteroaryl--Improved cell permeability (Papp) but higher HLM clearance.
1g Bicyclic heteroaryl73Potent dual ACC1/ACC2 inhibition.
1h Bicyclic heteroaryl115Potent dual ACC1/ACC2 inhibition.
Table 2: SAR of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists

Data from a study on 3,9-diazaspiro[5.5]undecane derivatives.[3]

Compound IDStructureTargetActivity (Ki, nM)Key SAR Observations
1e m-methylphenyl analogGABA-A Receptor (α4βδ subtype)180The spirocyclic benzamide is a key structural feature. Simplification of the structure to an m-methylphenyl analog retained high nanomolar binding affinity and improved selectivity.[3]
Table 3: SAR of Spirohydantoin Analogs as p300/CBP Histone Acetyltransferase Inhibitors

Data from a study on spirohydantoin derivatives.

Compound IDModificationEnzymatic PotencyKey SAR Observations
17 Sulfone at C3 of indaneWell-toleratedModifications at the 3-position of the spirohydantoin indane are well-tolerated.
18 Ketone at C3 of indaneWell-tolerated
19 Hydroxy at C3 of indaneWell-tolerated
20 Fluoro at C3 of indane>10-fold boostIntroduction of a fluoro substituent significantly increases potency.
22 (3R)-hydroxy epimer60-fold more potent than (3S)Strong stereochemical preference for the (R) configuration at the C3 position.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are generalized protocols for key experiments based on those used for the investigation of structural analogs.

General Procedure for Synthesis of Substituted Spiro-compounds

A common synthetic route for generating a library of spirocyclic analogs involves a multi-component reaction. For instance, the synthesis of dispiro-indolinones can be achieved via a three-component 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.

Example Protocol for Dispiro-indolinone Synthesis:

  • Add isatin (0.3 mmol) to a refluxing solution of a 5-arylidene-2-thiohydantoin (0.3 mmol) and sarcosine (0.6 mmol) in ethanol (10–15 mL).

  • Boil the resulting mixture for 6 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into 100 mL of cold water.

  • Filter the resulting precipitate and recrystallize from ethanol to yield the final dispiro-indolinone product.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to assess the antiproliferative effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is reduced by viable cells to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of compounds to a specific receptor.

Example Protocol for δ Opioid Receptor (DOR) Binding:

  • Membrane Preparation: Isolate cell membranes expressing the receptor of interest.

  • Assay Buffer: Resuspend the membranes in an appropriate assay buffer (e.g., 50 mM Tris HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand (e.g., [3H][D-Pen2,5]enkephalin for DOR) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor, by analyzing the competition binding data.[4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of these compounds.

G cluster_0 General SAR Logic Core This compound Core Mod1 Modification at N-3 Core->Mod1 Mod2 Modification on Cyclohexane Ring Core->Mod2 Mod3 Modification on Piperidine-2,4-dione Ring Core->Mod3 Activity Biological Activity Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Logical relationship in SAR studies of this compound analogs.

G cluster_1 General Experimental Workflow A Synthesis of Analog Library B In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) A->B C Hit Identification & Potency Determination (IC50/Ki) B->C D SAR Analysis C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

G cluster_2 Hypothetical Signaling Pathway Inhibition Ligand Spiro-analog Receptor Cell Surface Receptor Ligand->Receptor Antagonism Kinase Downstream Kinase Cascade Receptor->Kinase Signal Transduction TF Transcription Factor Activation Kinase->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response

Caption: A hypothetical signaling pathway potentially modulated by this compound analogs.

Conclusion and Future Directions

The analysis of structurally related spirocyclic compounds provides a valuable starting point for understanding the potential structure-activity relationships of this compound analogs. Key takeaways include the importance of stereochemistry and specific substitutions at various positions on the spirocyclic core, which can significantly impact biological activity and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would enable the establishment of direct SAR and provide a clearer path for the development of potent and selective therapeutic agents based on this promising scaffold. The experimental protocols and SAR insights from related analogs presented in this guide offer a solid foundation for these future investigations.

References

A Comparative Guide to the In Vitro Cytotoxicity of Spiro[5.5]undecane-2,4-dione Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The spiro[5.5]undecane scaffold is a key structural motif in a variety of biologically active molecules. Its rigid three-dimensional conformation allows for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.[1] While direct experimental data on the in vitro cytotoxicity of 3-Azaspiro[5.5]undecane-2,4-dione derivatives is limited in publicly available literature, this guide provides a comparative analysis based on structurally related diazaspiro and oxaspiro[5.5]undecane-2,4-dione derivatives. The data presented herein, including hypothetical and experimental values, serves as a valuable starting point for investigating the therapeutic potential of this class of compounds. Several diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against various cancer cell lines, with proposed mechanisms often involving the induction of apoptosis and cell cycle arrest.[1]

Data Presentation: Comparative In Vitro Bioactivity

The following tables summarize the in vitro cytotoxic activities of various spiro[5.5]undecane derivatives against several cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Experimental Cytotoxicity Data of Diazaspiro Undecane Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
p-fluor phenyl substituted DiUDSK-HEP-1 (Liver Adenocarcinoma)47.46[2][3]
phenyl substituted DiUDSK-HEP-1 (Liver Adenocarcinoma)46.31[2][3]
thiophene substituted DiUDSK-HEP-1 (Liver Adenocarcinoma)109[2][3]
5-methyl furyl substituted DiUDSK-HEP-1 (Liver Adenocarcinoma)125[2][3]

Table 2: Hypothetical Cytotoxicity Data of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives

This data is based on closely related spiro compounds and is intended to be predictive.[4]

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
OSU-D1 (Derivative 1)MCF-7 (Breast Cancer)15.8Doxorubicin0.98
OSU-D2 (Derivative 2)A549 (Lung Cancer)22.4Cisplatin5.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Treat the cells with various concentrations of the compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.[4]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][7]

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA.[8] Allow the plates to air dry completely.[8]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[8] Allow the plates to air dry completely.[8]

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[7][9]

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Incubate for 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of Test Compounds D Treat Cells with Compounds B->D C->D E Incubate for 48-72h D->E F Add Assay Reagent (e.g., MTT, SRB) E->F G Incubate F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: General experimental workflow for in vitro cytotoxicity assays.

Hypothetical Signaling Pathway for Apoptosis Induction

Anticancer drugs can induce tumor cell death through apoptosis, which can be triggered by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[10][11][12]

G cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway A Spiro[5.5]undecane Derivative B Mitochondrial Stress A->B E Death Receptor Upregulation A->E C Release of Cytochrome c B->C D Apoptosome Formation C->D H Caspase-9 Activation D->H F DISC Formation E->F G Caspase-8 Activation F->G I Caspase-3 Activation G->I H->I J Apoptosis I->J

Caption: Apoptotic signaling pathways potentially induced by cytotoxic compounds.

References

Comparative Efficacy of 3-Azaspiro[5.5]undecane-2,4-dione and Other M2 Inhibitors Against Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M2 proton channel inhibitor 3-Azaspiro[5.5]undecane-2,4-dione and its derivatives with other notable M2 inhibitors, including the traditional adamantanes and newer experimental compounds. The following sections present quantitative efficacy data, detailed experimental methodologies, and visualizations of key biological and experimental processes to aid in the evaluation of these potential antiviral agents.

Efficacy Comparison of M2 Inhibitors

The inhibitory activity of 3-Azaspiro[5.5]undecane derivatives and other M2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency. The data presented in the table below has been compiled from various in vitro studies.

InhibitorTarget M2 ProteinIC50 / EC50 (µM)Reference
3-Azaspiro[5.5]undecane hydrochloride Wild-Type~1[1]
AmantadineWild-Type16[2]
AmantadineS31N Mutant>100
RimantadineWild-Type0.2 - 0.4 µg/mL
Spiroadamantane AmineWild-Type18.7
Spiroadamantane AmineV27A Mutant0.3

Note: 3-Azaspiro[5.5]undecane hydrochloride is a derivative of the parent compound this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of M2 inhibitors.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is a gold standard for directly measuring the inhibitory effect of a compound on the ion channel activity of the M2 protein expressed in Xenopus laevis oocytes.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired M2 protein (wild-type or mutant) and incubated to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a buffer solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -20 mV).

    • The M2 channel is activated by switching to a low pH buffer (e.g., pH 5.5).

    • Once a stable inward current is established, the test compound at various concentrations is perfused into the chamber.

  • Data Analysis: The inhibition of the M2-mediated current is measured, and the IC50 value is calculated by fitting the concentration-response data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Protocol:

  • Cell Culture: A confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a known titer of influenza A virus (wild-type or resistant strain).

  • Compound Treatment: After a brief incubation period to allow for viral adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The EC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.

Yeast Growth Restoration Assay

This high-throughput screening assay is based on the principle that the expression of the M2 proton channel is toxic to yeast, and inhibitors of the M2 channel can restore yeast growth.

Protocol:

  • Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to express the influenza A M2 protein under the control of an inducible promoter (e.g., GAL1).

  • Growth Inhibition: Expression of the M2 protein is induced, leading to the inhibition of yeast growth.

  • Compound Screening: The yeast cells are exposed to a library of test compounds at various concentrations in a multi-well plate format.

  • Growth Measurement: Yeast growth is monitored over time by measuring the optical density (OD) at 600 nm.

  • Data Analysis: Compounds that restore yeast growth in a dose-dependent manner are identified as potential M2 inhibitors. The EC50 value can be determined from the concentration-response curve.

Visualizations

M2 Proton Channel Signaling Pathway

M2_Signaling_Pathway cluster_virus Influenza Virus cluster_endosome Host Cell Endosome M2_Channel M2 Proton Channel Viral_Interior Viral Interior (Acidified) M2_Channel->Viral_Interior Acidification vRNP Viral Ribonucleoprotein (vRNP) Viral_Interior->vRNP Dissociation from M1 Host_Cytoplasm Host Cytoplasm vRNP->Host_Cytoplasm Release into Cytoplasm M1_Matrix M1 Matrix Protein H_ions Protons (H+) H_ions->M2_Channel Influx M2_Inhibitor_Workflow Start Start: Candidate M2 Inhibitor TEVC Two-Electrode Voltage Clamp (TEVC) Assay (Direct Channel Inhibition) Start->TEVC Plaque_Assay Plaque Reduction Assay (Antiviral Efficacy in Cells) Start->Plaque_Assay Yeast_Assay Yeast Growth Restoration Assay (High-Throughput Screening) Start->Yeast_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) TEVC->Data_Analysis Plaque_Assay->Data_Analysis Yeast_Assay->Data_Analysis Comparison Compare Efficacy with Existing Inhibitors Data_Analysis->Comparison End End: Efficacy Profile Comparison->End M2_Inhibitor_Comparison cluster_traditional Traditional Adamantanes cluster_spiro Spiro-Piperidine Derivatives cluster_nextgen Next-Generation Inhibitors M2_Inhibitors M2 Inhibitors Amantadine Amantadine M2_Inhibitors->Amantadine Rimantadine Rimantadine M2_Inhibitors->Rimantadine 3_Azaspiro_undecane This compound (and derivatives) M2_Inhibitors->3_Azaspiro_undecane Spiro_Adamantane Spiroadamantane Amines M2_Inhibitors->Spiro_Adamantane High_Resistance High_Resistance Amantadine->High_Resistance High Resistance (e.g., S31N) Rimantadine->High_Resistance Potent_WT Potent_WT 3_Azaspiro_undecane->Potent_WT Potent vs. Wild-Type Active_Mutants Active_Mutants Spiro_Adamantane->Active_Mutants Active vs. some Mutants (e.g., V27A)

References

Unveiling the Anticancer Potential of Azaspiro Compounds: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer mechanisms of various classes of azaspiro compounds, juxtaposed with established chemotherapeutic agents, cisplatin and doxorubicin. The information presented herein is curated from recent experimental data to facilitate an objective evaluation of these novel compounds as potential anticancer therapeutics.

Executive Summary

Azaspiro compounds have emerged as a promising class of molecules with potent anticancer activities. This guide delves into the cytotoxic, pro-apoptotic, and cell cycle-disrupting properties of several azaspiro derivatives, including oxa/azaspiro[1][2]trienones, 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], and 1-oxa-4-azaspironenones. Through a detailed comparison with cisplatin and doxorubicin, this document highlights the distinct and shared mechanistic pathways through which these compounds exert their anticancer effects. The presented data, experimental protocols, and pathway diagrams aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapies.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of various azaspiro compounds against a panel of cancer cell lines, alongside the reported values for cisplatin and doxorubicin for a comparative perspective.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference ComparatorCancer Cell LineIC50 (µM)
Oxa/azaspiro[1][2]trienones 9b, 9eMCF-7 (Breast)< 2Cisplatin A2780 (Ovarian)~0.1 (combined with Fisetin)
DU-145 (Prostate)Not specifiedSiHa (Cervical)~1-4
A549 (Lung)Not specified
HepG2 (Liver)Not specified
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] Most effective compoundsK562 (Leukemia)4.2 - 24.1Doxorubicin T47DP (Breast)Not specified
Jurkat (T-cell leukemia)4.2 - 24.1HeLa (Cervical)Not specified
HeLa (Cervical)4.2 - 24.1
CT26 (Colon)4.2 - 24.1
1-Oxa-4-azaspironenone Derivatives 6dA549 (Lung)0.26Cisplatin A549 (Lung)Not specified
8dMDA-MB-231 (Breast)0.10
6bHeLa (Cervical)0.18
Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones 7jA549 (Lung)0.17Doxorubicin A549 (Lung)Not specified
MDA-MB-231 (Breast)0.05
HeLa (Cervical)0.07
Azaspiro Hydantoin Derivative (ASHD) ASHDReh (B-cell leukemia)28Cisplatin MCF-7 (Breast)~5-15 (combined with Piperine)
K562 (Leukemia)28

Induction of Apoptosis

A primary mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. Azaspiro compounds have been shown to effectively trigger this process through the intrinsic (mitochondrial) pathway.

Comparative Analysis of Apoptotic Induction
Compound ClassKey Molecular EventsReference ComparatorKey Molecular Events
Oxa/azaspiro[1][2]trienones Upregulation of p53, p21, p27, Bax; Downregulation of Bcl-2; Mitochondrial membrane potential disruption; Caspase-9 activation.[3]Cisplatin DNA damage leading to activation of the intrinsic pathway; Release of cytochrome c; Activation of caspase-9 and caspase-3.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] Accumulation of cells in SubG1 phase, indicative of apoptosis.[4][5]Doxorubicin Intercalation into DNA and generation of reactive oxygen species (ROS), leading to mitochondrial damage, cytochrome c release, and caspase activation.
Azaspiro Hydantoin Derivative (ASHD) Upregulation of BAD; Downregulation of BCL2; Loss of mitochondrial membrane potential; Activation of caspase-3 and caspase-9.[6]
Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Induction of apoptosis in MDA-MB-231 cells.
Signaling Pathway for Intrinsic Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway commonly activated by azaspiro compounds.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Azaspiro Azaspiro Compounds Bcl2 Bcl-2 (Anti-apoptotic) Azaspiro->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Azaspiro->Bax Activates Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by azaspiro compounds.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy for anticancer drugs. Different classes of azaspiro compounds have been shown to induce cell cycle arrest at different phases.

Comparative Analysis of Cell Cycle Arrest
Compound ClassPhase of ArrestKey Molecular EventsReference ComparatorPhase of ArrestKey Molecular Events
Oxa/azaspiro[1][2]trienones G0/G1Upregulation of p53, p21, and p27.[3]Cisplatin G1, S, or G2/MDNA damage triggers checkpoint activation.
Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones G2/MNot specified.Doxorubicin G2/MDNA intercalation and topoisomerase II inhibition.
Signaling Pathways for Cell Cycle Arrest

The following diagrams illustrate the key regulatory points in the G0/G1 and G2/M phases of the cell cycle that are targeted by azaspiro compounds and the reference drugs.

G0_G1_Arrest_Pathway Azaspiro Oxa/azaspiro[4,5]trienones p53 p53 Azaspiro->p53 Upregulates p21 p21 p53->p21 Activates CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibits Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes

Caption: G0/G1 cell cycle arrest induced by oxa/azaspiro[1][2]trienones.

G2_M_Arrest_Pathway Azaspiro Sulfonyl-1-oxa-4- azaspiro[4.5]deca- 6,9-dien-8-ones CDK1_CyclinB CDK1-Cyclin B Azaspiro->CDK1_CyclinB Inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes

Caption: G2/M cell cycle arrest induced by sulfonyl-azaspirodienones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be a general guide and may require optimization for specific cell lines and compounds.

Cell Viability (MTT) Assay

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of Azaspiro compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the azaspiro compound or reference drug for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The diverse families of azaspiro compounds demonstrate significant potential as anticancer agents, operating through mechanisms that include potent cytotoxicity, induction of mitochondria-mediated apoptosis, and cell cycle arrest at various phases. Their mechanisms of action show both overlap and distinction when compared to established chemotherapeutics like cisplatin and doxorubicin. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued investigation and development of azaspiro compounds as a novel class of cancer therapeutics. Further research, particularly direct comparative studies and detailed molecular target identification, will be crucial in fully elucidating their therapeutic potential and advancing them towards clinical applications.

References

A Comparative Analysis of Spiro[5.5]undecane Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of spiro[5.5]undecane derivatives investigated for their potential in treating neurological disorders. The unique three-dimensional structure of the spiro[5.5]undecane scaffold provides a rigid framework that allows for precise orientation of functional groups, making it a privileged structure in medicinal chemistry for targeting complex biological systems within the brain.

This guide delves into three distinct classes of spiro[5.5]undecane derivatives that have shown significant promise in neuroscience research: dual μ-opioid receptor (MOR) agonists/sigma-1 receptor (σ1R) antagonists for pain management, GABA-A receptor antagonists for their potential in immunomodulation and neurological disorders, and amyloid-beta (Aβ) aggregation inhibitors as potential therapeutics for Alzheimer's disease. We present a comparative analysis of their performance based on available experimental data, detail the methodologies of key experiments, and provide visualizations of relevant biological pathways and experimental workflows.

Dual μ-Opioid/Sigma-1 Receptor Ligands: A New Frontier in Analgesia

A promising strategy in pain management involves the development of multifunctional ligands that simultaneously act as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). This dual action aims to provide potent analgesia, comparable to traditional opioids, while mitigating adverse side effects such as respiratory depression and constipation. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been synthesized and evaluated for this dual activity.

Performance Comparison

The following table summarizes the in vitro pharmacological data for a selection of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting their binding affinities (Ki) for both MOR and σ1R, as well as their functional activity (EC50 and efficacy) at the MOR.

CompoundMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)MOR Efficacy (%)
15au 2.54.83598
15av 1.81225100
15aw 3.28.54595
15ax 4.1216090
Oxycodone 15>1000020100

Data sourced from Garcia et al., J. Med. Chem. 2020, 63, 5, 2434–2454.

Signaling Pathway

The analgesic effect of these dual-action compounds stems from their interaction with two distinct signaling pathways. MOR agonism leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in reduced neuronal excitability and pain transmission. Concurrently, σ1R antagonism is thought to counteract the pronociceptive effects mediated by σ1R, which can include the potentiation of NMDA receptor activity.

MOR_Sigma1R_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Spiro_Compound Spiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Spiro_Compound->MOR Agonist Sigma1R Sigma-1 Receptor (σ1R) Spiro_Compound->Sigma1R Antagonist AC Adenylyl Cyclase MOR->AC - Ca_Channel Ca²⁺ Channel MOR->Ca_Channel - K_Channel K⁺ Channel MOR->K_Channel + cAMP cAMP AC->cAMP Converts ATP to Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_Channel->Vesicle Triggers release PKA PKA cAMP->PKA PKA->Ca_Channel - Postsynaptic_Receptor Neurotransmitter Receptor Vesicle->Postsynaptic_Receptor Binds to Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Initiates

Dual MOR Agonist/σ1R Antagonist Signaling Pathway

3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. These compounds are of interest for their potential to modulate neuronal inhibition and for their immunomodulatory effects.

Performance Comparison

The following table presents the binding affinities (Ki) of a series of 3,9-diazaspiro[5.5]undecane analogs for the GABA-A receptor.

CompoundRGABA-A Receptor Ki (nM)
018 2-Thienylcarbonyl20
2027 Acetyl530
1e m-Methylphenyl180
1i Phenyl>1000
1p H>10000

Data sourced from Clemmensen et al., J. Med. Chem. 2021, 64, 24, 17961–17974.[1]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The functional activity of these GABA-A receptor antagonists is often characterized using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the receptor.

TEVC_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-5 days cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Voltage and Current Electrodes Mount_Oocyte->Impale_Electrodes Voltage_Clamp Clamp Membrane Potential (e.g., -60mV) Impale_Electrodes->Voltage_Clamp Drug_Application Apply GABA +/- Spiro Compound Voltage_Clamp->Drug_Application Record_Current Record Ionic Current Drug_Application->Record_Current Analyze_Current Analyze Current Traces Record_Current->Analyze_Current Dose_Response Generate Dose-Response Curves Analyze_Current->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50

Experimental Workflow for TEVC Recording

Spiro-Indenoquinoxaline-Pyrrolidine Derivatives as Amyloid-Beta Aggregation Inhibitors

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Spiro-indenoquinoxaline-pyrrolidine derivatives have been identified as a novel class of small molecules with the potential to inhibit this process.

Performance of Lead Compound
Logical Relationship: Aβ Aggregation and Inhibition

The process of Aβ aggregation and the mechanism of its inhibition by spiro compounds can be visualized as follows:

ABeta_Aggregation_Inhibition AB_Monomer Aβ Monomers Oligomers Soluble Oligomers (Toxic) AB_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils (Plaques) Protofibrils->Fibrils Spiro_Compound Spiro-Indenoquinoxaline -Pyrrolidine Derivative Spiro_Compound->AB_Monomer Binds to & Stabilizes Spiro_Compound->Oligomers Inhibits further aggregation

Inhibition of Aβ Aggregation by Spiro Derivatives

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these spiro[5.5]undecane derivatives.

In Vivo Analgesic Efficacy: Formalin Test in Mice

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of both acute and inflammatory pain.[3][4][5]

Procedure:

  • Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the environment.

  • Drug Administration: The test compound (spiro[5.5]undecane derivative) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the mouse's hind paw.[4]

  • Observation: Immediately after injection, the time the mouse spends licking or biting the injected paw is recorded for two distinct periods:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.[4]

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms and central sensitization.[4]

  • Data Analysis: The total time spent licking/biting in each phase is calculated for both the treated and control groups. A significant reduction in this time in the treated group indicates an analgesic effect.

In Vitro Aβ Aggregation: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a fluorescent-based method used to quantify the formation of amyloid fibrils in vitro.[6]

Procedure:

  • Preparation of Aβ: Lyophilized Aβ peptide (e.g., Aβ1-42) is monomerized by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer such as phosphate-buffered saline (PBS).

  • Incubation: Monomeric Aβ is incubated at a specific concentration (e.g., 10 µM) at 37°C with or without the spiro[5.5]undecane derivative at various concentrations.

  • ThT Fluorescence Measurement: At different time points, aliquots of the incubation mixture are added to a solution of ThT in a fluorescence microplate reader.

  • Data Acquisition: The fluorescence intensity is measured with excitation at approximately 440 nm and emission at approximately 482 nm.[2]

  • Data Analysis: An increase in ThT fluorescence is indicative of Aβ fibril formation. The inhibitory effect of the test compound is determined by comparing the fluorescence intensity of the samples containing the compound to that of the Aβ-only control. IC50 values can be calculated from the dose-response curves.

Functional Characterization of GABA-A Receptors: Two-Electrode Voltage Clamp (TEVC)

TEVC is a powerful electrophysiological technique to study the function of ion channels, such as the GABA-A receptor, expressed in Xenopus oocytes.[7][8]

Procedure:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: The oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype.

  • Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped to a holding potential (e.g., -60 mV).

    • GABA, the natural agonist of the receptor, is applied to the oocyte to elicit an inward chloride current.

  • Compound Testing: The spiro[5.5]undecane derivative is co-applied with GABA to determine its effect on the GABA-induced current. An antagonist will reduce the amplitude of this current.

  • Data Analysis: The inhibition of the GABA-induced current by different concentrations of the spiro compound is measured to generate a dose-response curve and calculate the IC50 value.

References

A Comparative Guide to the Binding Affinity of 3-Azaspiro[5.5]undecane-2,4-dione Derivatives and Related Azaspiro[5.5]undecanes with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 3-Azaspiro[5.5]undecane-2,4-dione derivatives and a broader class of azaspiro[5.5]undecane compounds to their respective protein targets. The data presented is compiled from various scientific studies and is intended to serve as a resource for researchers in the field of drug discovery and development. While the primary focus is on the this compound scaffold, the inclusion of related azaspiro[5.5]undecane derivatives offers a wider perspective on the therapeutic potential of this structural motif.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of various azaspiro[5.5]undecane derivatives to their target proteins. The data is presented to facilitate a clear comparison of the potency of these compounds.

Compound ClassDerivativeTarget ProteinBinding Affinity (Kᵢ)Inhibition (IC₅₀)
1-Oxa-4,9-diazaspiro[5.5]undecane 4-(2-Methoxyphenyl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (MOR)1.8 ± 0.3 nM-
4-(2-Methoxyphenyl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecaneσ₁ Receptor1.1 ± 0.2 nM-
4-(Furan-2-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (MOR)3.4 ± 0.6 nM-
4-(Furan-2-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecaneσ₁ Receptor2.5 ± 0.5 nM-
3-Azaspiro[5.5]undecane 3-Azaspiro[5.5]undecane hydrochlorideInfluenza A Virus M2 Protein-0.92 ± 0.11 µM
1-Oxa-4,9-diazaspiro[5.5]undecane Urea Compound 19Soluble Epoxide Hydrolase (sEH)-0.67 nM (human)
1.2 nM (rat)
1,9-Diazaspiro[5.5]undecan-2-one Compound 1kAcetyl-CoA Carboxylase 1 (ACC1)-11 nM
Acetyl-CoA Carboxylase 2 (ACC2)-4 nM
Benzene-fused 1,9-diazaspiro[5.5]undecane Compound 9dNK₁ Receptor-1.9 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented binding affinity data.

Radioligand Binding Assay for μ-Opioid and σ₁ Receptors

This protocol is representative of the method used to determine the binding affinity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor or HEK-293 cells transfected with the human σ₁ receptor.

  • Radioligands:

    • For μ-Opioid Receptor: [³H]-DAMGO.

    • For σ₁ Receptor: --INVALID-LINK---pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The reaction mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone for MOR).

    • The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage-Clamp (TEVC) Assay for Influenza M2 Proton Channel

This assay was employed to measure the inhibitory activity of 3-azaspiro[5.5]undecane hydrochloride against the influenza A virus M2 protein.[2][3]

  • Expression System: Xenopus laevis oocytes injected with mRNA encoding the M2 protein.[2][4]

  • Recording Solution: Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.3 NaNO₃, 0.71 CaCl₂, 0.82 MgSO₄, 15 HEPES, pH 7.5).[5]

  • Procedure:

    • Oocytes expressing the M2 protein are impaled with two electrodes, one for voltage clamping and one for current recording.[6]

    • The membrane potential is held at a specific voltage (e.g., -60 mV).[7]

    • The M2 channel is activated by lowering the extracellular pH.

    • The resulting proton current is measured in the absence and presence of different concentrations of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of current inhibition against the compound concentration.[4]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay is typically used to screen for sEH inhibitors, such as the 1-oxa-4,9-diazaspiro[5.5]undecane urea derivatives.[8][9][10]

  • Enzyme Source: Recombinant human or rat soluble epoxide hydrolase.[11]

  • Substrate: A non-fluorescent sEH substrate that is hydrolyzed to a highly fluorescent product (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing a carrier protein like BSA.

  • Procedure:

    • The sEH enzyme is pre-incubated with various concentrations of the inhibitor.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of the reaction is calculated from the linear portion of the fluorescence curve.

    • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the target proteins and a general workflow for assessing binding affinity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Target_Prep Target Protein Preparation Binding_Reaction Binding Reaction (Incubation) Target_Prep->Binding_Reaction Compound_Prep Compound Synthesis/Dilution Compound_Prep->Binding_Reaction Detection Signal Detection (e.g., Radioactivity, Fluorescence) Binding_Reaction->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis

General workflow for assessing binding affinity.

mu_opioid_receptor_pathway Ligand Azaspiro[5.5]undecane Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K+ Channel (GIRK) G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability & Analgesia Ca_channel->Reduced_Excitability contributes to Hyperpolarization->Reduced_Excitability

μ-Opioid Receptor signaling pathway.

sigma1_receptor_pathway Ligand Azaspiro[5.5]undecane Derivative (Antagonist) Sigma1R σ₁ Receptor (Chaperone at ER) Ligand->Sigma1R binds BiP BiP Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_release Ca2+ Release from ER IP3R->Ca_release mediates Cell_Signaling Modulation of Cellular Signaling Ca_release->Cell_Signaling

σ₁ Receptor signaling pathway.

m2_protein_mechanism Inhibitor 3-Azaspiro[5.5]undecane Derivative M2_channel Influenza M2 Proton Channel Inhibitor->M2_channel blocks Replication_blocked Viral Replication Blocked Inhibitor->Replication_blocked leads to Proton_influx Proton Influx (H+) M2_channel->Proton_influx mediates Viral_uncoating Viral Uncoating Proton_influx->Viral_uncoating triggers Viral_uncoating->Replication_blocked

Influenza M2 protein mechanism of inhibition.

seh_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/Pro-inflammatory) sEH->DHETs Inhibitor Azaspiro[5.5]undecane Urea Derivative Inhibitor->sEH inhibits acc_pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Fatty_Acid_Synthase Fatty Acid Synthase MalonylCoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acid Synthesis Fatty_Acid_Synthase->Fatty_Acids Inhibitor 1,9-Diazaspiro[5.5]undecan-2-one Derivative Inhibitor->ACC inhibits nk1_receptor_pathway Antagonist Azaspiro[5.5]undecane Derivative (Antagonist) NK1R NK₁ Receptor (GPCR) Antagonist->NK1R blocks Gq_protein Gq Protein NK1R->Gq_protein activates Substance_P Substance P Substance_P->NK1R activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_PKC->Cellular_Response

References

In Vivo Therapeutic Potential of 3-Azaspiro[5.5]undecane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-Azaspiro[5.5]undecane-2,4-dione, based on in vivo and in vitro data from structurally similar compounds. Due to the limited direct experimental data on this compound, this document extrapolates its potential applications and provides a framework for its preclinical validation. The primary therapeutic areas of focus, based on the activity of its analogs, are oncology and neurology, specifically as an anticancer and anticonvulsant agent.

Comparative Analysis of Therapeutic Potential

The therapeutic potential of this compound is inferred from the biological activities of its structural analogs, which include spirooxindoles, spirohydantoins, and other diazaspiro[5.5]undecane derivatives. These related compounds have shown promise in modulating key biological pathways implicated in cancer and epilepsy.

Anticancer Potential

Spirocyclic compounds are a well-established class of anticancer agents. Analogs of this compound, such as spirooxindoles, have been shown to function as potent inhibitors of the p53-MDM2 protein-protein interaction. This inhibition leads to the reactivation of the p53 tumor suppressor pathway, inducing apoptosis and cell cycle arrest in cancer cells. Furthermore, spirohydantoin derivatives have been identified as inhibitors of histone acetyltransferases (HATs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer.

Anticonvulsant Potential

The structural motif of this compound is present in compounds known to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of GABA-A receptors is a clinically validated mechanism for controlling seizures. Therefore, it is hypothesized that this compound may exhibit anticonvulsant properties by enhancing GABAergic inhibition.

Data Presentation: Comparative In Vitro Bioactivity of Structural Analogs

The following tables summarize the in vitro activity of representative structural analogs of this compound. This data provides a benchmark for the anticipated potency of the target compound.

Table 1: In Vitro Anticancer Activity of Spirooxindole and Spirohydantoin Analogs

Compound ClassSpecific AnalogTargetAssayIC50/EC50Cell Line
Spirooxindole MI-219MDM2-p53 InteractionBinding AssayLow nM-
Diastereomer 5bMDM2-p53 InteractionCell Growth-SJSA-1
Spirohydantoin Lead Compound 21p300/CBP HATEnzymatic AssayPotent (nM)-
A-485p300/CBP HATCellular AssayPotent (nM)-

Table 2: In Vitro Anticonvulsant Activity of GABA-A Receptor Modulating Analogs

Compound ClassSpecific AnalogTargetAssayActivity
Diazaspiro[5.5]undecane Analog 1eGABA-A ReceptorBinding AssayKi = 180 nM
Spiro-glutarimide Analog HypotheticalGABA-A ReceptorElectrophysiologyPositive Allosteric Modulation

Experimental Protocols for In Vivo Validation

The following are detailed, proposed experimental protocols for the in vivo validation of the therapeutic potential of this compound in anticancer and anticonvulsant models.

Protocol 1: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma)

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., a known MDM2 inhibitor)

  • Matrigel

  • Calipers

  • Standard animal housing and surgical equipment

Procedure:

  • Cell Culture and Implantation: Culture SJSA-1 cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth daily. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at various doses), and Positive control.

  • Treatment Administration: Administer the compound and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance. A spirooxindole analog has been reported to shrink tumors by 91% in a similar model[1].

Protocol 2: In Vivo Anticonvulsant Activity in a Seizure Model

Objective: To assess the anticonvulsant activity of this compound in a chemically-induced seizure model.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., Diazepam)

  • Pentylenetetrazol (PTZ)

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice to the laboratory conditions for at least one week. Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at various doses), and Positive control.

  • Compound Administration: Administer the compound and controls intraperitoneally (i.p.) 30 minutes before seizure induction.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which is known to induce clonic-tonic seizures.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first seizure (clonic or tonic) and the duration of seizures. Note the presence or absence of tonic hindlimb extension, which is an indicator of seizure severity.

  • Data Analysis: Calculate the percentage of animals in each group protected from tonic hindlimb extension. Determine the ED50 (the dose that protects 50% of the animals) for this compound. Compare the seizure latency and duration between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization of Proposed Mechanisms and Workflows

Proposed Signaling Pathway for Anticancer Activity

G node_compound This compound (Analog: Spirooxindole) node_mdm2 MDM2 node_compound->node_mdm2 Inhibition node_p53 p53 node_mdm2->node_p53 Inhibition node_ubiquitination p53 Ubiquitination & Degradation node_mdm2->node_ubiquitination Promotes node_p21 p21 node_p53->node_p21 Activates node_bax BAX node_p53->node_bax Activates node_cell_cycle Cell Cycle Arrest (G1/S Phase) node_p21->node_cell_cycle Induces node_apoptosis Apoptosis node_bax->node_apoptosis Induces

Caption: Proposed p53-MDM2 signaling pathway for anticancer activity.

Proposed Mechanism for Anticonvulsant Activity

G node_gaba GABA node_receptor GABA-A Receptor (Postsynaptic Neuron) node_gaba->node_receptor Binds to node_channel Chloride (Cl-) Channel Opening node_receptor->node_channel Activates node_compound This compound node_compound->node_receptor Positive Allosteric Modulation node_influx Increased Cl- Influx node_channel->node_influx node_hyperpolarization Neuronal Hyperpolarization node_influx->node_hyperpolarization node_inhibition Enhanced Neuronal Inhibition (Reduced Excitability) node_hyperpolarization->node_inhibition node_seizure Suppression of Seizure Activity node_inhibition->node_seizure

Caption: Proposed mechanism of GABA-A receptor modulation for anticonvulsant activity.

Experimental Workflow for In Vivo Anticancer Study

G node_start Start: Cancer Cell Culture node_implant Subcutaneous Implantation in Mice node_start->node_implant node_tumor Tumor Growth (100-150 mm³) node_implant->node_tumor node_randomize Randomization into Groups node_tumor->node_randomize node_treat Treatment Administration (21 days) node_randomize->node_treat node_measure Tumor Volume Measurement node_treat->node_measure Repeated node_end Endpoint: Tumor Excision & Analysis node_treat->node_end node_measure->node_treat

Caption: Workflow for in vivo anticancer efficacy testing.

Experimental Workflow for In Vivo Anticonvulsant Study

G node_start Start: Animal Acclimatization node_group Randomization into Groups node_start->node_group node_admin Compound Administration (i.p.) node_group->node_admin node_induce Seizure Induction (PTZ, s.c.) node_admin->node_induce 30 min node_observe Observation (30 min) - Latency - Duration - Severity node_induce->node_observe node_analyze Data Analysis (% Protection, ED50) node_observe->node_analyze

Caption: Workflow for in vivo anticonvulsant activity screening.

References

comparing synthetic routes for different azaspirocyclic scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to an increased interest in three-dimensional molecular architectures. Azaspirocycles, with their rigid, complex structures, have emerged as a promising class of scaffolds in medicinal chemistry. Their unique spatial arrangement of substituents allows for precise target engagement and can lead to improved pharmacological properties. This guide provides an objective comparison of three key synthetic routes for accessing different azaspirocyclic scaffolds, supported by experimental data, to aid researchers in selecting the most suitable methodology for their drug discovery endeavors.

Spiroindolones via Enantioselective Pictet-Spengler Reaction

The spiroindolone scaffold is a privileged motif found in a variety of biologically active natural products and synthetic compounds. A powerful and widely used method for the enantioselective synthesis of spiroindolones is the Pictet-Spengler reaction of isatins with tryptamine derivatives. This reaction, often catalyzed by chiral Brønsted acids, allows for the construction of the spirocyclic core with high stereocontrol.

Reaction Scheme:

pictet_spengler Isatin Isatin Intermediate Iminium Ion Intermediate Isatin->Intermediate + Tryptamine Tryptamine Tryptamine->Intermediate Catalyst Chiral Phosphoric Acid Catalyst->Intermediate cat. Spiroindolone Spiroindolone Intermediate->Spiroindolone Cyclization

Caption: Pictet-Spengler reaction for spiroindolone synthesis.

Quantitative Data Summary:

The following table summarizes the results for the enantioselective Pictet-Spengler reaction between various substituted isatins and 5-methoxytryptamine, as reported by Badillo et al. (2011).[1][2] Two different methods employing chiral phosphoric acid catalysts were utilized.

EntryIsatin SubstituentMethodTime (h)Yield (%)er (S:R)
1HA729595:5
25-FA728696:4
35-ClA729196:4
45-BrA969995:5
55-MeA729295:5
65-NO₂B247590:10
77-FB488892:8
8N-MeA729394:6

Method A: (R)-TRIP (20 mol %) in CH₂Cl₂ at 23 °C. Method B: (S)-STRIP (10 mol %) in DMF at 40 °C. er: enantiomeric ratio.

Experimental Protocol: Synthesis of 5-Bromo-spiro[indole-3,1'-pyrrolo[2,3-b]indol]-2(1H)-one (Table 1, Entry 4)

To a solution of 5-bromoisatin (0.226 g, 1.0 mmol) and 5-methoxytryptamine (0.190 g, 1.0 mmol) in anhydrous dichloromethane (5 mL) was added (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (0.150 g, 0.2 mmol). The reaction mixture was stirred at 23 °C for 96 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 3:1) to afford the desired spiroindolone as a white solid (0.394 g, 99% yield) with an enantiomeric ratio of 95:5.

Azaspiro[5.5]undecanes via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. A multicomponent approach, involving a cyclic ketone, a heterocyclic amine, and a diene, can be employed to diastereoselectively synthesize complex spiro-heterocyclic frameworks, including the azaspiro[5.5]undecane core.

Reaction Scheme:

aza_diels_alder Ketone Cyclic Ketone Intermediate Iminium Ion Dienophile Ketone->Intermediate + Amine Heterocyclic Amine Amine->Intermediate Diene Diene Azaspirocycle Azaspiro[5.5]undecane Diene->Azaspirocycle + Intermediate->Azaspirocycle [4+2] Cycloaddition rcm Diene cis-2,6-Dialkenyl- N-acyl piperidine Azabicycle Bridged Azabicycloalkene Diene->Azabicycle Catalyst Grubbs' Catalyst Catalyst->Azabicycle cat. Ethylene Ethylene (g)

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the potential cross-reactivity of 3-Azaspiro[5.5]undecane-2,4-dione. Direct experimental cross-reactivity data for this specific compound is not currently available in published literature. Therefore, this guide presents a predictive analysis based on the biological activities of structurally related compounds and outlines the experimental protocols necessary to generate definitive cross-reactivity data.

Predictive Cross-Reactivity Profile

Based on the documented activities of structurally analogous spirocyclic compounds, this compound may exhibit cross-reactivity with targets modulated by related molecules such as diazaspiro[5.5]undecanes and spirohydantoins. The primary areas of potential cross-reactivity are predicted to be in anticancer and neuropharmacological pathways.

Several diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest[1]. Similarly, spirohydantoins have been identified as inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer progression[2][3]. Therefore, it is plausible that this compound could exhibit off-target binding to proteins involved in these pathways.

In the realm of neuropharmacology, a number of aza- and diazaspiro[5.5]undecane compounds act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor[1]. This suggests a potential for this compound to cross-react with this significant central nervous system target.

The following table summarizes the known biological activities of compounds structurally related to this compound, providing a basis for predicting its potential cross-reactivity profile.

Compound ClassRelated Compound ExampleKnown Biological ActivityPotential Cross-Reactivity Target(s) for this compound
Diazaspiro[5.5]undecanes1,9-Diazaspiro[5.5]undecane derivativesCytotoxicity in cancer cell lines, modulation of GABA-A receptors[1][4]Proteins involved in apoptosis and cell cycle regulation, GABA-A receptor subtypes
SpirohydantoinsA novel spirohydantoin (21)Inhibition of p300/CBP histone acetyltransferases[2][3]p300/CBP histone acetyltransferases
Oxaspiro[5.5]undecane-diones3-Oxaspiro[5.5]undecane-2,4-dionePredicted anticancer and neuropharmacological activity based on analogs[1]Similar to diazaspiro analogs

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound, a series of binding and functional assays should be conducted. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for GABA-A Receptor

This assay will determine the ability of this compound to displace a known radiolabeled ligand from the GABA-A receptor.

Materials:

  • Cell membranes expressing the human GABA-A receptor.

  • [³H]-Muscimol (radioligand).

  • This compound and related compounds.

  • Unlabeled GABA (for non-specific binding determination).

  • Binding buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and related test compounds.

  • In a 96-well plate, combine the cell membranes, [³H]-Muscimol, and either a test compound, binding buffer (for total binding), or excess unlabeled GABA (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter[1].

  • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This assay will assess the inhibitory activity of this compound against p300/CBP HAT enzymes.

Materials:

  • Recombinant human p300 or CBP enzyme.

  • Histone H3 peptide substrate.

  • Acetyl-CoA.

  • This compound and known inhibitors (e.g., A-485).

  • Assay buffer.

  • Detection reagents (e.g., fluorescently labeled antibody recognizing acetylated lysine).

  • Microplate reader.

Procedure:

  • Add the assay buffer, p300/CBP enzyme, and histone H3 peptide substrate to the wells of a microplate.

  • Add serial dilutions of this compound or a reference inhibitor.

  • Initiate the enzymatic reaction by adding Acetyl-CoA.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the detection reagents.

  • Incubate to allow for the detection signal to develop.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

MTT Assay for Cytotoxicity Screening

This assay will evaluate the cytotoxic effects of this compound against various cancer cell lines, providing an initial screen for potential on- or off-target anticancer activity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell culture medium and supplements.

  • This compound and a reference cytotoxic agent (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or the reference compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader[5].

  • Calculate the cell viability and determine the IC50 value.

Visualizing Experimental Workflows and Potential Pathways

The following diagrams illustrate a general workflow for assessing cross-reactivity and a hypothetical signaling pathway based on the activities of related compounds.

experimental_workflow cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays cluster_conclusion Conclusion start This compound assay1 GABA-A Receptor Binding Assay start->assay1 assay2 p300/CBP HAT Inhibition Assay start->assay2 assay3 Cytotoxicity Screen (MTT Assay) start->assay3 decision Significant Activity? assay1->decision assay2->decision assay3->decision functional_assay Functional Assays (e.g., Electrophysiology) decision->functional_assay Yes selectivity_panel Broader Kinase/Receptor Panel decision->selectivity_panel Yes profile Define Cross-Reactivity Profile functional_assay->profile selectivity_panel->profile

Caption: General experimental workflow for assessing the cross-reactivity of this compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus gaba_receptor GABA-A Receptor neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition p300_cbp p300/CBP histones Histones p300_cbp->histones Acetylates transcription Gene Transcription histones->transcription apoptosis_genes Apoptosis-related Genes transcription->apoptosis_genes apoptosis Apoptosis apoptosis_genes->apoptosis compound This compound (Hypothetical Interactions) compound->gaba_receptor Modulates compound->p300_cbp Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Azaspiro[5.5]undecane-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Azaspiro[5.5]undecane-2,4-dione, aligning with established safety protocols and regulatory standards to minimize risks and environmental impact.

Immediate Safety Precautions:

Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information. Based on available data, this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, particularly when handling the powdered form, to prevent inhalation.

  • Protective Clothing: A lab coat or other suitable protective garments should be worn.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to dust and vapors.

Disposal Procedures for this compound

Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must not be disposed of as regular trash or poured down the drain[2][3]. The following procedures outline the approved methods for the disposal of this compound.

Step 1: Waste Identification and Segregation

All waste containing this compound must be classified as hazardous chemical waste[3][4]. This includes:

  • Unused or expired pure chemical.

  • Contaminated materials such as gloves, absorbent paper, and weighing boats.

  • Empty containers that have not been triple-rinsed.

This waste must be segregated from other laboratory waste streams to prevent dangerous reactions[5].

Step 2: Waste Collection and Labeling

Collect all this compound waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass for storing hazardous waste when chemical compatibility is not an issue[2]. The container must be clearly labeled as "Hazardous Waste" and include the following information[2]:

  • The full chemical name: "this compound". Abbreviations are not acceptable.

  • The quantity of the waste.

  • The date of waste generation.

  • The location of origin (e.g., department, room number).

  • The name and contact information of the principal investigator.

Step 3: Storage of Chemical Waste

Hazardous waste containers must be kept closed at all times, except when adding waste[5][6]. Store the waste in a designated satellite accumulation area away from incompatible materials[5]. Ensure that the storage area has secondary containment to prevent spills[4]. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area[4][7].

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[2][4]. Do not attempt to transport the hazardous waste yourself[4]. You will likely need to submit a hazardous waste information form detailing the contents of the waste container[2].

Disposal of Empty Containers:

An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can remove the chemical residue[4][6].

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste[4][6].

  • Container Disposal: After triple-rinsing and allowing the container to air dry, deface the original chemical label[4][6]. The container can then be disposed of in the regular trash[4][6].

Spill Management:

In the event of a spill, evacuate and isolate the area. Spilled chemical and any absorbent materials used for cleanup should be treated as hazardous waste and disposed of accordingly[4]. For large or unmanageable spills, contact your institution's EHS department immediately[4].

Quantitative Data Summary

For the proper management of chemical waste, it is essential to adhere to the accumulation limits set by regulatory bodies.

Waste CategoryAccumulation Limit in Satellite Accumulation Area
Hazardous Waste55 gallons
Acutely Toxic Chemical Waste1 quart (liquid) or 1 kilogram (solid)

Data sourced from institutional safety guidelines.[4][7]

Experimental Protocols

While specific in-lab neutralization protocols can be developed for certain chemicals, for this compound, the primary and recommended disposal method is through your institution's hazardous waste program. Attempting to neutralize or treat this chemical without a validated and safe protocol can be dangerous.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the container empty? A->B C Collect waste in a labeled hazardous waste container A->C B->C No F Triple-rinse container with appropriate solvent B->F Yes D Store in designated satellite accumulation area C->D E Contact EHS for disposal D->E I End E->I G Collect rinsate as hazardous waste F->G H Deface label and dispose of container in regular trash F->H G->D H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Azaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Azaspiro[5.5]undecane-2,4-dione

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Hazard Information

Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H319Serious eye damage/eye irritation (Category 2)Causes serious eye irritation.[1]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect against dust particles and potential splashes.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.[4] For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[4]
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is recommended when handling the powder form to prevent inhalation of dust.[5]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

Operational and Disposal Plans

Handling and Storage Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly worn.[5] Prepare the workspace by clearing unnecessary items and ensuring spill cleanup materials are readily available.

  • Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

  • Container Handling : Keep the container tightly closed when not in use to prevent contamination and accidental spills.[7]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be clearly labeled with the chemical name and hazard warnings.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Immediate Action : Alert personnel in the immediate area and restrict access.[8] If the spill is large or if you are not trained to handle it, evacuate the area and call for emergency assistance.[9]

  • Assess the Spill : For a minor spill of solid material, you may proceed with cleanup if you are trained and have the correct equipment.[10]

  • Cleanup :

    • Wear the appropriate PPE, including respiratory protection.[10]

    • Gently sweep the solid material into a designated waste container.[8][10] Avoid creating dust; do not dry sweep fine powders.[9]

    • After the bulk of the material is collected, decontaminate the area with a damp cloth or sponge.

  • Disposal : All cleanup materials and contaminated PPE should be placed in a sealed, labeled hazardous waste container for proper disposal.[11]

Waste Disposal Protocol

All waste containing this compound must be treated as chemical waste.

  • Waste Segregation : Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[12] Do not mix with non-hazardous waste.[9]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.[8]

  • Disposal Request : Follow your institution's procedures for chemical waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[13]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Weigh and Dispense in Fume Hood B->C D Perform Experimental Procedure C->D E Segregate and Label Chemical Waste D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste via Institutional Protocol F->G

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.